Choline fluoride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUSSBEGLCCHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[F-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622707 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4696-35-9 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Choline Fluoride: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline fluoride, a quaternary ammonium salt, is a compound of increasing interest in the fields of green chemistry, materials science, and biochemistry. Its unique properties, particularly as a component in deep eutectic solvents (DESs), offer potential advantages in various applications. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, with a focus on experimental methodologies and data presentation for the scientific community.
Introduction
Choline, an essential nutrient, plays a critical role in numerous biological processes, including neurotransmitter synthesis and cell membrane signaling.[1][2] The fluoride ion, on the other hand, is well-known for its effects on dental health and bone mineralization.[1] The combination of these two entities into this compound (C₅H₁₄FNO) results in a quaternary ammonium salt with distinct characteristics.[1][2] While much of the recent research has focused on its application in the formation of deep eutectic solvents, understanding the fundamental properties of pure this compound is crucial for its effective utilization and the development of new applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a choline salt with a fluoride source.[1][2] The choice of method can influence the purity and hydration state of the final product.
Synthesis via Anion Exchange from Choline Chloride
A common method for preparing this compound involves the reaction of choline chloride with a fluoride salt, such as sodium fluoride or potassium fluoride, in a suitable solvent.[1]
Another reported method involves the conversion of choline chloride to choline hydroxide, followed by neutralization with hydrofluoric acid.[3] This method has been reported to produce this compound hydrate with a high yield.
Experimental Protocol:
Materials:
-
Choline chloride (C₅H₁₄ClNO)[3]
-
Silver oxide (Ag₂O)[3]
-
Hydrofluoric acid (HF, aqueous solution)[3]
-
Deionized water[3]
Procedure: [3]
-
An aqueous solution of choline chloride is prepared.
-
Silver oxide is added to the solution to precipitate silver chloride, forming choline hydroxide in the solution.
-
The silver chloride precipitate is removed by filtration.
-
The resulting basic solution of choline hydroxide is neutralized to a pH of 7.0 by the careful addition of an aqueous hydrofluoric acid solution.
-
The final solution is a wet solution of this compound. To obtain the solid form, water can be removed under vacuum.
Purification: Purification of the final product can be achieved through crystallization from a suitable solvent system.[1] The progress of the reaction and the purity of the final product should be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]
Direct Reaction with Hydrofluoric Acid
Choline can also be reacted directly with hydrofluoric acid to produce this compound.[2] Care must be taken due to the hazardous nature of hydrofluoric acid.
Figure 1. A simplified workflow for the synthesis of this compound.
Physicochemical Properties
The properties of this compound are influenced by the strong electronegativity and small ionic radius of the fluoride ion, which leads to strong hydrogen bonding interactions.[5] While much of the quantitative data available is for this compound-based deep eutectic solvents, this section summarizes the known properties of the pure compound.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄FNO | [2][4] |
| Molecular Weight | 123.17 g/mol | [2][4] |
| CAS Number | 4696-35-9 | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~200 °C | [1] |
| Solubility | Highly soluble in water | [1] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR spectroscopy is a powerful tool for studying the environment of the fluoride anion.[6] In deep eutectic solvents, ¹⁹F NMR has revealed the presence of two distinct fluoride environments, indicating that some fluoride anions are coordinated to the choline cation while others are freely solvated.[2]
-
-
Infrared (IR) Spectroscopy:
Properties in Deep Eutectic Solvents (DESs)
This compound is a key component in the formation of deep eutectic solvents, with "EthalineF" (a 1:2 molar ratio of this compound to ethylene glycol) being a well-studied example.[2]
| Property (EthalineF) | Value | Comparison with Ethaline (Choline Chloride DES) | Reference |
| Density (at 298 K) | ~1.12 g·cm⁻³ | Higher | [5] |
| Ionic Conductivity | Lower | Higher | [2][5] |
| Viscosity | Higher | Lower | [5] |
| Solvation Dynamics | Faster solvent relaxation | Slower solvent relaxation | [2][5] |
The lower ionic conductivity and higher viscosity of EthalineF compared to its chloride analog are attributed to the stronger hydrogen bonding interactions between the fluoride anion and the hydrogen bond donor (ethylene glycol).[2][5]
Chemical Reactions and Stability
-
Hydrolysis: In aqueous solutions, this compound dissociates into choline cations and fluoride anions.[4]
-
Complexation: It can form complexes with other ions and molecules.[4]
-
Thermal Stability: this compound is stable under normal conditions but may decompose at elevated temperatures.[1]
Applications and Future Perspectives
The unique properties of this compound, particularly its ability to form deep eutectic solvents with distinct characteristics, open up possibilities for various applications:
-
Green Chemistry: As a component of DESs, it offers a more environmentally friendly alternative to traditional organic solvents.[2]
-
Electrochemistry: The electrochemical stability of this compound-based systems is being explored for applications in batteries and other electrochemical devices.[2]
-
Biomass Processing: The strong hydrogen bond accepting ability of the fluoride ion suggests that this compound-based DESs could be effective solvents for cellulose and other biomass components.[5]
Further research is needed to fully elucidate the properties of pure, anhydrous this compound and to explore its full potential in various scientific and industrial fields. Optimization of synthesis methods to produce high-purity, anhydrous this compound will be crucial for these advancements.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 5. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 6. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
"Choline fluoride" CAS number and molecular structure
An In-depth Technical Guide on Choline Fluoride
This technical guide provides a detailed overview of this compound, focusing on its chemical identity, molecular structure, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical research.
Chemical Identification and Properties
This compound is a quaternary ammonium salt consisting of a choline cation and a fluoride anion.[1][2] It has garnered interest for its potential applications in various fields, including the formation of deep eutectic solvents.[3][4]
Below is a summary of its key identifiers and properties.
| Identifier | Value | Reference |
| CAS Number | 4696-35-9 | [1][3][4] |
| Molecular Formula | C5H14FNO | [1][3] |
| Molecular Weight | 123.17 g/mol | [1][3][4] |
| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;fluoride | [1][3] |
| SMILES | C--INVALID-LINK--(C)CCO.[F-] | [1][3] |
| InChI Key | FHCUSSBEGLCCHQ-UHFFFAOYSA-M | [1][3][4] |
Molecular Structure
The molecular structure of this compound is characterized by the choline cation, which features a tetrahedral geometry around the central nitrogen atom, and the fluoride anion.[1][2] The electrostatic attraction between the positively charged choline and the negatively charged fluoride ion defines its ionic nature.[1]
References
"Choline fluoride" solubility in organic solvents
An In-depth Technical Guide to the Solubility and Solution Chemistry of Choline Fluoride
Introduction
This compound (C₅H₁₄FNO) is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the field of green chemistry and materials science. As an ionic compound, its solution behavior is of primary importance for its application. This technical guide provides a comprehensive overview of the solubility of this compound, with a focus on its predominant role as a hydrogen bond acceptor in the formation of deep eutectic solvents (DESs). While classical solubility data in a wide range of organic solvents is not extensively reported in the literature, this guide consolidates the available information on its physicochemical properties and details its interaction with hydrogen bond donors to form DESs, a key aspect of its "solubility" in this context.
This document is intended for researchers, scientists, and drug development professionals who are interested in the properties and applications of this compound, particularly in solvent systems and formulations.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its ionic nature, arising from the electrostatic attraction between the choline cation and the fluoride anion, is a dominant factor in its physical and chemical properties.[1]
| Property | Description |
| Molecular Formula | C₅H₁₄FNO |
| Molecular Weight | Approximately 123.17 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | Approximately 200 °C[1] |
| Ionic Nature | Quaternary ammonium salt[1][2] |
Solubility of this compound
Quantitative solubility data for this compound in a broad spectrum of organic solvents is scarce in peer-reviewed literature. However, its general solubility characteristics can be inferred from its ionic nature and from information provided in studies on its synthesis and applications.
| Solvent Type | Solubility/Behavior |
| Water | Highly soluble, which is characteristic of its ionic nature.[1] Its dissolution in water is reported to be an exothermic process.[3] |
| Protic Solvents | While specific data is limited, protic solvents like ethanol are mentioned as potential media for forming stable solvated fluoride ionic liquids, suggesting some degree of solubility.[4] |
| Polar Aprotic Solvents | Often used in nucleophilic fluorination reactions to enhance the reactivity of the fluoride ion, which implies that fluoride salts can be dissolved in them, often with the aid of phase transfer catalysts.[4] No specific data for this compound is available. |
| Hydrogen Bond Donors (e.g., Ethylene Glycol) | This compound does not simply dissolve but rather interacts strongly with hydrogen bond donors to form deep eutectic solvents. This is the most well-documented aspect of its solution chemistry.[2][4][5] This interaction leads to a significant depression of the freezing point of the mixture.[2][4] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the preparation of its most common deep eutectic solvent, EthalineF.
Synthesis of this compound
This protocol is adapted from a method involving the reaction of a choline salt with a fluoride source.[4][6]
Materials:
-
Choline chloride
-
Silver oxide
-
Hydrofluoric acid (aqueous solution)
-
Deionized water
Procedure:
-
Conversion to Choline Hydroxide: Choline chloride is dissolved in deionized water. To this aqueous solution, silver oxide is added to precipitate silver chloride, leaving choline hydroxide in the solution.
-
Filtration: The silver chloride precipitate is removed by filtration, yielding an aqueous solution of choline hydroxide.
-
Neutralization: The resulting basic solution of choline hydroxide is carefully neutralized to a pH of 7.0 by the dropwise addition of an aqueous hydrofluoric acid solution. This reaction forms an aqueous solution of this compound.
-
Isolation: The water is removed from the this compound solution, typically by evaporation under vacuum, to yield the final product. For the synthesis of this compound hydrate, the drying process is controlled to retain a specific number of water molecules.[4]
Preparation of EthalineF (this compound:Ethylene Glycol DES)
EthalineF is a deep eutectic solvent typically prepared from a 1:2 molar ratio of this compound to ethylene glycol.[4][5]
Materials:
-
This compound (synthesized as above or purchased)
-
Ethylene glycol (anhydrous)
Procedure:
-
Drying of Components: To ensure the formation of a low-water content DES, both this compound and ethylene glycol should be thoroughly dried before mixing. This compound can be dried under vacuum at an elevated temperature. Ethylene glycol can be dried over molecular sieves.[6]
-
Mixing: The dried this compound and ethylene glycol are mixed in a 1:2 molar ratio in a sealed vessel under an inert atmosphere to prevent moisture absorption.
-
Heating and Stirring: The mixture is heated (e.g., to 323 K or 50°C) and stirred until a clear, homogeneous liquid is formed.[4][5]
-
Final Drying: To ensure minimal water content, the resulting EthalineF can be further dried under vacuum with stirring for an extended period (e.g., 72 hours).[5] The final water content can be verified using Karl Fischer titration.[5]
Visualizations
Formation of EthalineF Deep Eutectic Solvent
The formation of EthalineF is driven by strong hydrogen bonding interactions between the fluoride anion of this compound and the hydroxyl groups of ethylene glycol.
Caption: Formation of EthalineF via hydrogen bonding.
Experimental Workflow for EthalineF Preparation
The following diagram outlines the key steps in the laboratory preparation of EthalineF.
Caption: Workflow for the preparation of EthalineF.
Conclusion
References
Choline Fluoride: A Technical Guide to Hygroscopicity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline fluoride, a quaternary ammonium salt, has garnered significant interest primarily as a component in the formation of deep eutectic solvents (DESs), offering unique physicochemical properties for various applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the hygroscopicity and stability of this compound. While quantitative data for the pure compound is limited in publicly accessible literature, this document consolidates available information and presents detailed experimental protocols for its characterization. The focus of this guide is to equip researchers with the necessary information to handle, evaluate, and utilize this compound effectively, particularly in the context of material science and green chemistry.
Introduction
This compound [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is an ionic salt that combines the essential nutrient choline with the fluoride anion. Its primary application in current research is as a hydrogen bond acceptor in the formation of DESs, a class of solvents with tunable properties, low vapor pressure, and non-flammability.[1][2] A notable example is "EthalineF," a DES formed by mixing this compound with ethylene glycol, which exhibits distinct characteristics compared to its chloride-based counterpart, Ethaline.[1] Understanding the hygroscopicity and stability of this compound is critical for its synthesis, storage, and application, as water content and thermal degradation can significantly alter the properties of any formulation it is a part of.
Physicochemical Properties
While extensive data on pure this compound is scarce, some fundamental properties have been reported.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄FNO | [3] |
| Molecular Weight | 123.17 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Highly soluble in water | [3] |
| Melting Point | Approximately 200 °C | [3] |
Hygroscopicity
This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[4] This property is a critical consideration for handling and storage, as the presence of water can significantly impact the performance of this compound-based systems, such as DESs.[5][6]
Quantitative Data
Experimental Protocol for Hygroscopicity Determination
To address the gap in quantitative data, researchers can employ gravimetric sorption analysis. The following protocol is adapted from standard methods for pharmaceutical solids.[9][10][11]
Objective: To determine the hygroscopicity of pure this compound by measuring its moisture sorption and desorption profile.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer or a desiccator with controlled humidity environments (using saturated salt solutions)
-
Microbalance
-
Sample vials
-
Calibrated thermohygrometer
Procedure:
-
Sample Preparation: A sample of 5-15 mg of finely powdered this compound is used.[10][11]
-
Initial Drying: The sample is subjected to a drying step within the DVS analyzer at an elevated temperature (e.g., 40-60 °C) under a flow of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry reference weight.
-
Sorption Phase: The relative humidity (RH) is incrementally increased in steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C). The sample weight is continuously monitored until equilibrium is reached at each RH step (defined as a weight change of less than a specified amount over a set time period).
-
Desorption Phase: Following the sorption phase, the RH is incrementally decreased from 90% back to 0% RH, and the weight change is monitored at each step to assess the desorption profile.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed. The data is plotted as a sorption-desorption isotherm (water content vs. RH). The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).[9]
Caption: Experimental workflow for hygroscopicity testing.
Stability
The stability of this compound is a key parameter for its application, particularly concerning its thermal decomposition.
Thermal Stability
This compound is generally stable under normal conditions but is expected to decompose at elevated temperatures.[3] One source indicates a melting point of approximately 200 °C, though it is not specified if decomposition occurs at this temperature.[3] For comparison, the decomposition of choline chloride, a closely related salt, has been studied more extensively, with decomposition temperatures reported to be influenced by the heating rate and the presence of other substances in DESs.[12][13][14] It is plausible that the thermal stability of this compound is in a similar range.
Experimental Protocol for Thermal Stability Analysis
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability and decomposition profile of a compound. The following is a generalized protocol for the TGA of an organic salt like this compound.[1][4][15][16]
Objective: To determine the thermal decomposition temperature and profile of pure this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Inert crucibles (e.g., alumina or platinum)
-
Controlled atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert TGA crucible.[1][4]
-
Instrument Setup: The crucible is placed on the TGA balance. The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.
-
Temperature Program:
-
An initial isothermal step at a low temperature (e.g., 30 °C) for a few minutes to allow for temperature equilibration.
-
A temperature ramp at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).[1]
-
-
Data Acquisition: The sample mass is recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which different stages of decomposition occur.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Signaling Pathways and Biological Activity
The user request included a requirement for diagrams of signaling pathways. However, the current body of scientific literature on this compound is predominantly focused on its application in materials science, particularly as a component of deep eutectic solvents. There is no significant research available to suggest that this compound itself is being investigated as a therapeutic agent with specific signaling pathway interactions.
It is important to distinguish the properties of the compound "this compound" from the separate biological effects of its constituent ions, choline and fluoride. Choline is an essential nutrient with well-established roles in neurotransmission (as a precursor to acetylcholine) and cell membrane structure.[3] Fluoride is known for its effects on dental health and, at higher concentrations, can be toxic. Studies have investigated the potential for choline to mitigate the neurotoxic effects of fluoride exposure, but this research does not pertain to a direct signaling role of the this compound salt itself.
Therefore, at present, a diagram of a signaling pathway for this compound would be speculative and not supported by experimental evidence. Research in this area is focused on its physicochemical properties rather than its pharmacological activity.
Conclusion
This compound is a hygroscopic and thermally sensitive compound with significant potential in the formulation of green solvents. While there is a notable lack of quantitative data on the hygroscopicity and stability of the pure salt, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to characterize these critical properties. A thorough understanding and quantification of its interaction with water and its thermal decomposition profile are essential for the advancement of its applications in drug development and other scientific fields. Future research should prioritize the generation of this fundamental data to enable more robust and reliable use of this versatile compound.
References
- 1. rsc.org [rsc.org]
- 2. Buy this compound | 4696-35-9 [smolecule.com]
- 3. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. jecst.org [jecst.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. jocpr.com [jocpr.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. epfl.ch [epfl.ch]
Choline Fluoride as a Hydrogen Bond Acceptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of choline fluoride and its significant role as a potent hydrogen bond acceptor. Due to the unique properties of the fluoride anion—its small size and high electronegativity—this compound has emerged as a compound of interest, particularly in the burgeoning field of green chemistry and the formulation of Deep Eutectic Solvents (DESs). This document details the synthesis, physicochemical properties, and experimental characterization of this compound, with a focus on its interactions in DESs, offering valuable insights for applications in research and development.
Physicochemical Properties of this compound
This compound is a quaternary ammonium salt characterized by a positively charged choline cation and a fluoride anion.[1] Its ionic nature dictates many of its physical properties.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄FNO | [1] |
| Molecular Weight | ~137.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water | [1] |
| Melting Point | ~200 °C | [1] |
| Classification | Quaternary ammonium salt, Ionic compound | [1] |
The Role of this compound as a Hydrogen Bond Acceptor in Deep Eutectic Solvents (DESs)
A significant application of this compound's hydrogen bond accepting capability is in the formation of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a melting point significantly lower than their individual components.[2] The fluoride anion in this compound is a powerful HBA, leading to strong hydrogen bonding interactions that define the structure and properties of the resulting DES.[2][3]
A prominent example is "EthalineF," a DES formed by mixing this compound (ChF) with ethylene glycol (EG) in a 1:2 molar ratio.[2][4] The strong hydrogen bonds between the fluoride anion and the hydroxyl groups of ethylene glycol create a highly rigid and organized network.[3][5]
Comparative Physicochemical Properties of Choline Halide-Based DESs
The unique properties of the fluoride anion lead to distinct behaviors in ChF-based DESs compared to those formed with other choline halides (chloride, bromide, iodide).[2] The smaller size and higher charge density of fluoride result in stronger hydrogen bonding interactions.[2]
| Property | This compound (EthalineF) | Choline Chloride (Ethaline) | Trend/Observation | Reference |
| Molar Ratio (Salt:EG) | 1:2 | 1:2 | Standard for Ethaline-type DESs | [2][4] |
| Melting Point | 1 °C | 66 °C (traditional systems) | Substantial melting point depression in EthalineF enables room-temperature applications. | [6] |
| Density | Lower | Higher | Density of choline halide DESs decreases: I⁻ > Br⁻ > Cl⁻ > F⁻. | [7] |
| Conductivity | 2.5 - 4.2 mS/cm | Higher | Lower conductivity in EthalineF is attributed to the formation of tight-binding choline-fluoride ion pairs.[6][8] | [6] |
| Average Solvation Time | 6.2 ps | 8.1 ps | Faster solvation dynamics are attributed to strong hydrogen bonding interactions. | [6] |
Spectroscopic Evidence of Hydrogen Bonding
Spectroscopic studies, particularly ¹⁹F NMR, have been crucial in elucidating the nature of hydrogen bonding in ChF-based DESs. In EthalineF, ¹⁹F NMR spectra reveal two distinct fluoride environments:
-
Choline-Associated Fluoride: Approximately 15% of fluoride anions are coordinated to the choline cation, forming a tight-binding ion pair.[3][8]
-
Freely Solvated Fluoride: The remaining fluoride anions are freely solvated within the ethylene glycol network.[3][4]
This dual-environment phenomenon is unique to the this compound system when compared to its chloride counterpart and is critical to understanding its macroscopic properties like conductivity.[3]
Caption: Hydrogen bonding between this compound's anion (HBA) and ethylene glycol (HBD).
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of this compound and its derivatives.
Synthesis of this compound
Two primary methods for synthesizing this compound are reported in the literature.
| Method | Reagents | Procedure | Reference |
| Salt Metathesis | Choline chloride, Sodium fluoride (NaF) or Potassium fluoride (KF) | 1. Dissolve choline chloride in an appropriate solvent (e.g., water). 2. Add the fluoride source (NaF or KF). 3. Stir the mixture at a controlled temperature to facilitate the ion exchange reaction. 4. The resulting this compound can be isolated through purification steps like crystallization. | [1][2] |
| Neutralization | Choline chloride, Silver oxide, Hydrofluoric acid | 1. Convert choline chloride to choline hydroxide by reacting it with silver oxide in an aqueous solution. 2. Filter the mixture to remove the silver chloride precipitate. 3. Neutralize the resulting choline hydroxide solution to a pH of 7.0 by adding aqueous hydrofluoric acid. 4. Remove water under vacuum at 50 °C for approximately 72 hours to yield this compound. | [7][9] |
Preparation of EthalineF (ChF:EG 1:2 DES)
-
Drying: Dry the synthesized this compound and ethylene glycol separately under vacuum at elevated temperatures (e.g., ChF at 50°C, EG at 120°C) for at least 72 hours to remove residual water.[4][9]
-
Mixing: Combine the dried this compound and ethylene glycol in a 1:2 molar ratio in a sealed container.[4]
-
Homogenization: Heat and stir the mixture (often under vacuum) until a clear, homogeneous liquid is formed.[2] For some preparations, sonication at 80°C for 2 hours is used.[3]
-
Verification: The water content of the final DES should be verified using Karl Fischer titration. Reported values for dried EthalineF are around 500 ppm.[4][9]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the fluoride anion, ¹⁹F NMR is employed. Spectra are typically recorded in D₂O at 298 K. The presence of distinct peaks indicates different solvation or coordination states of the fluoride ion.[3][8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify vibrational modes and confirm the presence of functional groups. Spectra are typically collected between 525 and 4000 cm⁻¹, providing information on the hydrogen bonding interactions, particularly changes in the O-H stretching frequency of the HBD.[8][9]
-
Density and Viscosity Measurements: These bulk properties are measured over a range of temperatures (e.g., 298–323 K) using a densitometer and viscometer. These measurements are crucial for understanding the fluidity and molecular packing within the DES.[4][9][10]
-
Ionic Conductivity Measurements: Conductivity is measured using a conductivity meter, typically over a range of temperatures. The data provides insight into the mobility of ions within the DES.[6][9]
-
Femtosecond Transient Absorption Spectroscopy (fs-TAS): This advanced technique is used to investigate solvation dynamics on a femtosecond to picosecond timescale, revealing how the solvent network reorganizes around a solute probe.[6][8]
Caption: Experimental workflow for synthesis and characterization of EthalineF.
Visualizing Fluoride Solvation Environments
The unique findings from ¹⁹F NMR, which show two distinct fluoride environments in EthalineF, can be visualized to understand the complex interactions at the molecular level. This dichotomy between a tightly bound ion pair and a more mobile, solvated ion is key to explaining the solvent's overall properties.
Caption: Distinct solvation environments of the fluoride anion in EthalineF DES.
Applications and Future Directions
The unique properties of this compound and the DESs it forms open up numerous possibilities for application:
-
Green Chemistry: ChF-based DESs like EthalineF serve as environmentally sustainable alternatives to conventional volatile organic solvents.[6]
-
Electrochemistry: The high electrochemical stability and wide electrochemical windows of ChF-based DESs make them promising candidates for electrolytes in batteries and other electrochemical devices.[6][11]
-
Material Science: The tunable properties of these solvents can be exploited in the synthesis and processing of novel materials.[1]
-
Drug Development: While direct applications in drug development are still emerging, the ability to form stable, biocompatible solvent systems could be relevant for drug formulation and delivery, particularly for poorly soluble compounds. The fundamental study of hydrogen bonding involving fluoride is also relevant to understanding drug-receptor interactions where fluorine is present.
Future research will likely focus on expanding the library of ChF-based DESs with different HBDs, further characterizing their properties, and exploring their performance in specific applications. The use of ¹⁹F as an NMR-active probe will continue to be invaluable for gaining a deeper molecular-level understanding of these complex fluid systems.[8]
References
- 1. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 4696-35-9 [smolecule.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Choline Fluoride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline fluoride, a quaternary ammonium salt, is gaining significant interest in various scientific fields, including biochemistry and materials science.[1] Its unique properties, particularly when compared to other choline halides, make it a compelling compound for study and application. This technical guide provides a comprehensive overview of the physicochemical properties of this compound in aqueous environments. While extensive data on simple binary aqueous solutions of this compound is limited in publicly available literature, this guide leverages data from studies on aqueous mixtures of this compound-based deep eutectic solvents (DESs), primarily EthalineF (a 1:2 molar ratio of this compound to ethylene glycol), to provide valuable insights. The dissolution of this compound in water is notably an exothermic process, which contrasts with the endothermic dissolution of choline chloride.[1]
Synthesis of this compound
This compound can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of a choline salt, such as choline chloride, with a fluoride source.
Experimental Protocol: Synthesis of this compound
A typical synthesis procedure is as follows:
-
Conversion to Choline Hydroxide: Choline chloride is dissolved in water. Silver oxide is then added to the aqueous solution to precipitate silver chloride, leaving choline hydroxide in the solution.
-
Neutralization: The resulting basic solution of choline hydroxide is carefully neutralized to a pH of 7.0 by the dropwise addition of aqueous hydrofluoric acid.
-
Isolation: The water is removed from the neutralized solution under vacuum at an elevated temperature (e.g., 50°C) for an extended period (e.g., 72 hours) to yield this compound.[2]
It is crucial to handle hydrofluoric acid with extreme caution due to its high toxicity and corrosiveness.
Physicochemical Properties in Aqueous Systems
The properties of this compound in aqueous solutions are heavily influenced by the strong hydrogen bonding capabilities of the fluoride anion.
Density
Table 1: Density of Aqueous EthalineF Solutions at Various Temperatures [4]
| Mole Fraction of Water | Density at 298 K (g/cm³) | Density at 303 K (g/cm³) | Density at 308 K (g/cm³) | Density at 313 K (g/cm³) | Density at 318 K (g/cm³) | Density at 323 K (g/cm³) |
| Data not available in search results |
Note: The search results did not contain the specific numerical data from the cited graph to populate this table. The graph in the cited source[4] shows the trend of decreasing density with increasing water content and temperature.
Experimental Protocol: Density Measurement
The density of aqueous this compound solutions can be accurately measured using a vibrating tube densimeter.
-
Calibration: The densimeter is calibrated with dry air and deionized water at a known temperature and atmospheric pressure.[5]
-
Sample Preparation: A series of aqueous this compound solutions of varying concentrations are prepared gravimetrically.
-
Measurement: The sample is introduced into the measuring cell of the densimeter, ensuring no air bubbles are present. The instrument measures the oscillation frequency of the U-tube, which is then converted to a density value. Measurements are typically performed over a range of temperatures, allowing the sample to equilibrate at each temperature setpoint.[5]
Viscosity
Viscosity is a critical parameter, especially for applications involving fluid flow and mass transfer. The addition of water to this compound-based systems generally leads to a significant decrease in viscosity.[3]
Table 2: Viscosity of Aqueous this compound Systems
| Concentration of this compound | Temperature (K) | Viscosity (mPa·s) |
| Quantitative data not available in search results |
Note: While the search results indicate that the viscosity of this compound systems ranges from 45 to 65 mPa·s in DES formulations, specific data for aqueous solutions is not provided.[1]
Experimental Protocol: Viscosity Measurement
Viscosity can be determined using a capillary viscometer or a rotational rheometer.
-
Instrument Setup: A calibrated viscometer is used. For a capillary viscometer, the flow time of a known volume of liquid through a capillary is measured. For a rotational rheometer, the torque required to rotate a spindle at a specific speed in the sample is measured.
-
Sample Loading: The aqueous this compound solution is loaded into the viscometer, and the temperature is controlled using a water bath or Peltier element.
-
Measurement: The measurement is performed once the sample has reached thermal equilibrium. For a capillary viscometer, the time taken for the meniscus to pass between two marked points is recorded. For a rotational rheometer, the shear stress is measured at a controlled shear rate.
Electrical Conductivity
The electrical conductivity of aqueous this compound solutions is a measure of their ability to conduct an electric current, which is dependent on the concentration and mobility of the ions. In DES formulations, this compound exhibits conductivity values ranging from 2.5 to 4.2 mS/cm.[1]
Table 3: Electrical Conductivity of Aqueous this compound Systems
| Concentration of this compound | Temperature (K) | Electrical Conductivity (S/m) |
| Quantitative data not available in search results |
Experimental Protocol: Electrical Conductivity Measurement
A conductivity meter with a calibrated probe is used to measure the electrical conductivity.
-
Calibration: The conductivity probe is calibrated using standard solutions of known conductivity (e.g., KCl solutions).
-
Sample Preparation: Aqueous solutions of this compound at various concentrations are prepared.
-
Measurement: The conductivity probe is immersed in the sample solution, ensuring the electrodes are fully submerged. The solution is allowed to thermally equilibrate, and the conductivity reading is recorded. The measurement is typically repeated for a range of temperatures.
Molecular Interactions in Aqueous Solution
The behavior of this compound in water is governed by a complex interplay of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and the potential for ion pairing.
Solvation and Hydrogen Bonding
Upon dissolution in water, the choline cations ([Ch]⁺) and fluoride anions (F⁻) are surrounded by water molecules, a process known as hydration or solvation. The small size and high charge density of the fluoride ion make it a potent hydrogen bond acceptor, leading to strong interactions with the hydrogen atoms of water molecules. The choline cation, with its hydroxyl group, can also participate in hydrogen bonding with water.
Figure 1: Solvation of choline and fluoride ions in an aqueous solution.
Ion-Pair Formation
In more concentrated solutions, a certain fraction of choline cations and fluoride anions may associate to form ion pairs.[1] Spectroscopic studies, such as ¹⁹F NMR, on this compound in ethylene glycol have shown that a significant portion of the fluoride anions can be directly coordinated to the choline cation.[3][6][7] A similar phenomenon can be expected to occur in aqueous solutions, particularly at higher concentrations.
Figure 2: Equilibrium between solvated ions and ion pairs in solution.
Spectroscopic Characterization
Spectroscopic techniques are powerful tools for probing the molecular interactions in aqueous this compound solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are particularly useful for studying this compound solutions. ¹H NMR can provide information on the conformation of the choline cation in solution. ¹⁹F NMR is highly sensitive to the local environment of the fluoride ion and can be used to distinguish between free, solvated fluoride ions and those associated with the choline cation in ion pairs.[3][6][7]
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to investigate the hydrogen bonding network in aqueous this compound solutions.[2][6] Changes in the vibrational frequencies of the O-H bands of water and the functional groups of the choline cation can provide insights into the strength and nature of the intermolecular interactions.
Experimental Workflow: Spectroscopic Analysis
Figure 3: A generalized workflow for the spectroscopic analysis of aqueous solutions.
Conclusion
This compound presents distinct physicochemical properties in aqueous systems, largely dictated by the strong hydrogen-bonding ability of the fluoride anion. While comprehensive quantitative data for simple aqueous solutions are still emerging, the study of related systems like aqueous EthalineF mixtures provides a solid foundation for understanding its behavior. The experimental protocols and analytical approaches outlined in this guide offer a framework for researchers to further investigate and characterize aqueous this compound solutions for a variety of applications in research and development.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
Choline Fluoride: A Technical Guide to its Physicochemical Properties and a Comparative Analysis of Choline Halide Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline fluoride, a quaternary ammonium salt, has garnered significant interest for its potential applications, particularly in the formation of deep eutectic solvents (DESs). However, a comprehensive understanding of its solid-state properties, including its crystal structure and potential for polymorphism, remains elusive in publicly accessible scientific literature. This technical guide provides a thorough review of the current knowledge on this compound, addressing the notable absence of experimental crystallographic data. In lieu of direct structural information for this compound, this document presents a detailed comparative analysis of the well-characterized crystal structure and polymorphism of choline chloride. This guide also details the synthesis of this compound, the preparation of its prominent deep eutectic solvent, EthalineF, and insights from computational studies into its molecular geometry.
Introduction
This compound [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is a salt combining the essential nutrient choline with the fluoride anion.[1] Its primary area of recent research has been in the field of green chemistry, specifically as a component of deep eutectic solvents.[2][3] DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in freezing point compared to their individual components.[2] this compound, in combination with ethylene glycol, forms a well-studied DES known as EthalineF.[2]
Despite the interest in its solution-phase behavior, there is a conspicuous lack of published experimental data regarding the crystal structure of pure, solid this compound. This absence of information is a significant knowledge gap, as the solid-state structure and any polymorphic behavior would fundamentally influence its physical properties, such as solubility, stability, and hygroscopicity. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development. For instance, different polymorphs of a compound can exhibit different melting points, dissolution rates, and bioavailability.
This guide aims to consolidate the available information on this compound and to provide a valuable resource for researchers by drawing parallels with the well-documented crystallographic properties of other choline halides, particularly choline chloride.
Synthesis of this compound
This compound can be synthesized through various methods, typically involving the reaction of a choline salt with a fluoride source.[2][4]
Experimental Protocol: Synthesis from Choline Chloride and Potassium Fluoride
A common laboratory-scale synthesis involves the reaction of choline chloride with potassium fluoride in a suitable solvent.
Materials:
-
Choline chloride
-
Potassium fluoride (anhydrous)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve choline chloride in the chosen solvent.
-
Add a stoichiometric equivalent of anhydrous potassium fluoride to the solution.
-
Stir the mixture at room temperature or with gentle heating for several hours to facilitate the ion exchange reaction.
-
The less soluble potassium chloride will precipitate out of the solution.
-
Filter the reaction mixture to remove the potassium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Crystal Structure and Polymorphism: A Notable Absence of Data for this compound
As of the compilation of this guide, there are no published experimental studies detailing the single-crystal X-ray diffraction data, crystal system, space group, or unit cell parameters of solid this compound. This is a significant anomaly, given the extensive characterization of other choline halides.
One potential reason for this lack of data is the difficulty in crystallizing pure this compound. Research on its deep eutectic solvent with ethylene glycol has noted that this compound mixtures tend to supercool readily at concentrations above 30 mol %, rather than exhibiting a clear eutectic transition. This behavior suggests that solid this compound may have a high propensity to form an amorphous solid (a glass) rather than a well-ordered crystal lattice, which is a prerequisite for single-crystal X-ray diffraction analysis.
Comparative Analysis: The Well-Characterized Polymorphism of Choline Chloride
To provide a framework for understanding the potential solid-state behavior of this compound, it is instructive to examine the crystallography of the closely related compound, choline chloride. Choline chloride is known to exhibit at least two crystalline polymorphs, designated as the α and β forms.[3][5]
The α-form is the stable polymorph at room temperature and is known to be extraordinarily sensitive to ionizing radiation.[3] The β-form is the high-temperature polymorph, appearing at and above 78°C, and is radiation-stable.[3] The distinct properties of these polymorphs underscore the importance of understanding polymorphism in this class of compounds.
The crystallographic data for the polymorphs of choline chloride are summarized in the table below.
| Property | α-Choline Chloride | β-Choline Chloride |
| Crystal System | Orthorhombic | Face-Centered Cubic |
| Space Group | P2₁2₁2₁ | Fm3 or Fm3m |
| Unit Cell Parameters | a = 11.21 Å | a = 9.48 Å |
| b = 11.59 Å | ||
| c = 5.90 Å | ||
| Molecules per Unit Cell (Z) | 4 | - |
| Stability | Stable at room temperature | Stable above 78°C |
| Radiation Sensitivity | Highly sensitive | Stable |
Table 1: Crystallographic Data for Choline Chloride Polymorphs.[3]
The existence of these distinct polymorphic forms for choline chloride strongly suggests that this compound may also be capable of polymorphism, should it be successfully crystallized. The differences in crystal packing and intermolecular interactions between the α and β forms of choline chloride lead to their dramatically different radiation sensitivities.[3] Similar structure-property relationships would be anticipated for any potential polymorphs of this compound.
Computational Insights into this compound's Molecular Structure
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) have been employed to investigate the molecular geometry and electronic properties of this compound.[2] These studies provide valuable insights into the intrinsic properties of the this compound ion pair.
DFT calculations, often using functionals like B3LYP, have been used to optimize the geometry of the choline cation and the fluoride anion.[2] These calculations can predict bond lengths, bond angles, and vibrational frequencies. Furthermore, ab initio molecular dynamics simulations have provided insights into the charge delocalization in choline-based systems, suggesting that the strong hydrogen bonding capability of the fluoride anion significantly influences these properties.[2]
This compound in Deep Eutectic Solvents: The Case of EthalineF
The most significant area of research involving this compound is its use as a hydrogen bond acceptor in the formation of deep eutectic solvents. EthalineF, a mixture of this compound and ethylene glycol, typically in a 1:2 molar ratio, is a prominent example.[2]
Experimental Protocol: Preparation of EthalineF
Materials:
-
This compound
-
Ethylene glycol (anhydrous)
Procedure:
-
Dry the this compound and ethylene glycol separately under vacuum to remove any residual water.
-
Combine the this compound and ethylene glycol in a 1:2 molar ratio in a sealed vessel.
-
Heat the mixture with stirring (typically to around 80°C) until a homogeneous, clear liquid is formed.
-
The resulting liquid is the deep eutectic solvent, EthalineF.
Molecular Interactions in EthalineF
Spectroscopic studies, particularly ¹⁹F NMR, have been instrumental in probing the local environment of the fluoride anion in EthalineF.[4] These studies have revealed the presence of two distinct fluoride environments, suggesting that a portion of the fluoride anions (~15%) are coordinated to the choline cation, while the majority are freely solvated by the ethylene glycol molecules.[4] This indicates a complex interplay of hydrogen bonding and ionic interactions within the DES.
Conclusion and Future Outlook
This compound is a compound of growing interest, primarily due to its role in the formation of deep eutectic solvents. However, a significant gap exists in our understanding of its fundamental solid-state properties. The absence of experimental data on its crystal structure and polymorphism is a major impediment to a complete physicochemical characterization. The tendency of this compound to supercool suggests that crystallization may be challenging, potentially requiring specialized techniques.
Future research should prioritize the growth of high-quality single crystals of this compound to enable definitive structural elucidation by X-ray diffraction. The determination of its crystal structure would be a crucial first step in exploring its potential for polymorphism and understanding how its solid-state form influences its material properties. A comprehensive understanding of the crystallography of this compound will be essential for its rational application in materials science, green chemistry, and pharmaceutical development. In the interim, the well-documented polymorphic behavior of choline chloride serves as a valuable model for what might be expected from this and other choline halides.
References
An In-depth Technical Guide to the Thermodynamic Properties of Choline Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline fluoride, a quaternary ammonium salt, has garnered significant interest primarily as a component in the formation of deep eutectic solvents (DESs). This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of this compound. A thorough review of the existing scientific literature reveals a notable scarcity of experimentally determined core thermodynamic data—namely the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation—for pure this compound. Consequently, this document focuses on the qualitative thermodynamic characteristics of this compound and the extensive quantitative data available for its mixtures, particularly in deep eutectic systems. Furthermore, this guide outlines the general experimental and computational methodologies relevant to the determination of these properties, providing a framework for future research.
Introduction
This compound [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is a salt composed of the essential nutrient choline and the fluoride anion. While the thermodynamic properties of many simple salts are well-documented, this compound remains an exception. Its high hygroscopicity and the strong hydrogen bonding capabilities of the fluoride ion contribute to its unique behavior, which is most prominently studied in the context of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA), such as this compound, and a hydrogen bond donor (HBD) that exhibit a significant melting point depression. This guide consolidates the available thermodynamic and physicochemical information for this compound, with a necessary emphasis on its behavior within these solvent systems.
Thermodynamic Properties of Pure this compound: A Data Gap
Despite extensive literature searches, no peer-reviewed publications containing experimentally determined values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), or Gibbs free energy of formation (ΔGf°) of pure solid this compound were identified. This represents a significant gap in the thermochemical data for this compound.
Qualitative Thermodynamic Observations
While quantitative data is lacking, some qualitative thermodynamic information has been reported:
-
Heat of Solution: The dissolution of this compound in water is an exothermic process, releasing heat into the surroundings.[1][2] This is in contrast to choline chloride, which exhibits an endothermic dissolution.[2] This property suggests strong, energetically favorable interactions between the choline and fluoride ions and water molecules.
-
Hydrogen Bonding: The small size and high electronegativity of the fluoride anion make it a potent hydrogen bond acceptor. This leads to strong hydrogen bonding interactions within this compound-based systems, significantly influencing their physical and chemical properties.[1]
Thermodynamic and Physicochemical Properties of this compound-Based Deep Eutectic Solvents
The majority of thermodynamic research involving this compound has been conducted on its mixtures, particularly the deep eutectic solvent formed with ethylene glycol, commonly referred to as "EthalineF".
Physicochemical Properties of EthalineF (this compound:Ethylene Glycol 1:2 molar ratio)
The following table summarizes key physicochemical properties that have been experimentally determined for EthalineF. These properties are crucial for understanding the behavior and potential applications of this solvent system.
| Property | Value/Trend | Reference(s) |
| Appearance | Homogeneous, colorless liquid at room temperature. | [3] |
| Density | Decreases with increasing temperature. The density of EthalineF is lower than that of Ethaline (choline chloride:ethylene glycol) due to the lower molecular weight of fluorine compared to chlorine. | [4] |
| Viscosity | Decreases with increasing temperature. | [3] |
| Ionic Conductivity | Ranges from 2.5 to 4.2 mS/cm in DES formulations.[2] The conductivity of EthalineF is generally lower than that of Ethaline, which is attributed to the formation of tight-binding choline-fluoride ion pairs, leading to a larger solvodynamic radius.[3] | [2][3] |
| Water Content | As a hygroscopic material, water content is an important parameter. Dried EthalineF has been reported with a water content of approximately 500 ppm, as determined by Karl Fischer titration. | [5] |
Thermodynamic Properties of Aqueous Mixtures of EthalineF
Studies on the hydration properties of EthalineF have yielded data on the excess thermodynamic properties of its aqueous mixtures. These properties provide insight into the non-ideal behavior of the mixtures and the nature of the intermolecular interactions.
| Property | Observation | Reference(s) |
| Excess Molar Volume (VE) | Negative values are observed across all mole fractions when mixed with water, indicating stronger solvation interactions and more efficient packing between the mixture components (EthalineF and water) than within the pure components themselves.[4][6] | [4][6] |
| Viscosity Deviation (Δη) | Negative deviations from ideal behavior are observed, suggesting a disruption of the hydrogen bonding network of the DES upon the addition of water, leading to enhanced mobility of the ions.[4][6] | [4][6] |
| Excess Molar Gibbs Energies, Enthalpies, and Entropies of Activation | These have been calculated for choline halide-based DESs, providing further insight into the thermodynamics of mixing and activation processes in these systems.[7] For instance, the ion-pair formation process in some choline-based electrolytes has been found to be exergonic and endothermic. | [7] |
Experimental and Computational Methodologies
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of choline chloride with a fluoride source. One reported method involves the following steps:
-
Reaction of choline chloride with a fluoride salt (e.g., sodium or potassium fluoride).
-
Alternatively, adding an aqueous hydrofluoric acid solution to a wet this compound solution.[5]
-
Removal of water under vacuum at an elevated temperature (e.g., 50 °C for 72 hours) to obtain the final product.[5]
Preparation of this compound-Based Deep Eutectic Solvents
The preparation of EthalineF typically involves:
-
Mixing this compound and ethylene glycol in a specific molar ratio, commonly 1:2.[3]
-
The mixture is then heated (e.g., to 50 °C) and stirred under vacuum for an extended period (e.g., 72 hours) until a homogeneous liquid is formed and water is removed.[5]
Experimental Determination of Thermodynamic Properties (General Protocols)
While no specific protocols for this compound have been published, the following are standard techniques used for determining the core thermodynamic properties of organic salts.
This technique is used to measure the heat of combustion of a substance at constant volume.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
General Procedure:
-
A pellet of the sample (typically around 1 gram) is weighed and placed in the bomb.[2][8]
-
A fuse wire is connected to electrodes, touching the sample.[2][8]
-
The bomb is sealed and pressurized with oxygen (typically to 25-30 atm).[2][8]
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited, and the temperature of the water is recorded over time until a maximum is reached and it begins to cool.[2]
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
-
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
General Procedure for an Organic Salt:
-
A small, accurately weighed sample (typically 5-15 mg) is placed in a sample pan (e.g., aluminum).[9]
-
The pan is sealed (crimped) if the sample is volatile or may decompose.[9]
-
The sample and an empty reference pan are placed in the DSC cell.[10]
-
The cell is subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min) under a purge gas (e.g., nitrogen).[9][10]
-
The heat flow is recorded, and the enthalpy of transitions (e.g., melting, solid-solid transitions) is determined by integrating the area of the corresponding peaks in the DSC thermogram.[9]
-
This method measures the heat change when a substance dissolves in a solvent.
-
Principle: A known amount of solute is dissolved in a known amount of solvent in a calorimeter (often a "coffee-cup" calorimeter for simple experiments), and the temperature change is measured.
-
General Procedure:
-
A known volume of the solvent (e.g., water) is placed in the calorimeter, and its initial temperature is recorded.[11]
-
A known mass of the solute (e.g., this compound) is added to the solvent.[11]
-
The mixture is stirred, and the temperature is monitored until it reaches a stable final value.[11]
-
The heat absorbed or released by the solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution (often approximated as that of the pure solvent).[11]
-
Computational Chemistry Approaches
In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules.
-
Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. From the calculated electronic energy, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[12] DFT has been applied to study the interactions and thermodynamics of choline chloride-based DESs, providing insights that are likely applicable to this compound systems as well.[13][14][15][16]
-
High-Accuracy Ab Initio Methods: Methods like G3 (Gaussian-3) theory and CBS-QB3 (Complete Basis Set-QB3) are composite methods designed to achieve high accuracy in calculating thermochemical data. These methods could be employed to predict the standard enthalpy of formation of this compound with reasonable confidence.
Logical Relationships in Thermodynamic Property Determination
Since no specific signaling pathways involving the simple salt this compound are known, the following diagram illustrates the logical workflow and relationships between the core thermodynamic properties and their experimental or computational determination.
Caption: Workflow for determining core thermodynamic properties.
Conclusion and Future Outlook
This technical guide highlights a critical deficiency in the available thermochemical data for pure this compound. While its role as a hydrogen bond acceptor in deep eutectic solvents is increasingly well-characterized, the fundamental thermodynamic properties of the pure salt remain undetermined. The exothermic nature of its dissolution in water and the extensive data on its DESs suggest a rich and complex thermodynamic behavior worthy of further investigation.
Future research should prioritize the experimental determination of the standard enthalpy of formation of this compound via bomb calorimetry. Concurrently, high-accuracy computational studies would provide valuable theoretical benchmarks. A complete thermodynamic profile of pure this compound will not only fill a fundamental data gap but also enable more accurate modeling and prediction of the behavior of its technologically important deep eutectic solvent systems, thereby supporting their rational design for various applications, including in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ivypanda.com [ivypanda.com]
- 3. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 4. Unusual Hydration Properties of this compound-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. web.williams.edu [web.williams.edu]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. semanticscholar.org [semanticscholar.org]
Choline Fluoride: A Technical Whitepaper on its Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline fluoride, a quaternary ammonium salt, has garnered renewed interest in the scientific community, particularly within the fields of green chemistry and materials science. While the individual components, choline and fluoride, have well-documented histories and biological significance, their combination into this compound presents unique physicochemical properties that are driving new research avenues. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and physicochemical properties of this compound, with a particular focus on its role in the formation of deep eutectic solvents (DESs). Furthermore, it explores the biological implications of its constituent ions, offering a perspective for researchers in drug development.
Historical Context and Discovery
The specific historical record of the first synthesis of this compound is not prominently documented in early chemical literature. However, the synthesis of quaternary ammonium salts, in general, has been known for a significant period. The resurgence of interest in this compound is a relatively recent phenomenon, largely propelled by the burgeoning field of deep eutectic solvents.
A pivotal moment in the recent history of this compound was the exploration of its use as a hydrogen bond acceptor in the formation of DESs. These novel solvent systems, characterized by a significant depression in their melting point compared to their individual components, offer environmentally friendly alternatives to traditional organic solvents. A notable example is the DES named "EthalineF," which is a mixture of this compound and ethylene glycol. Research into choline-based DESs has highlighted the unique influence of the fluoride anion on the physicochemical properties of these systems, distinguishing it from its halide counterparts (chloride, bromide, and iodide).
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a choline salt with a fluoride source.
General Synthesis from Choline Chloride
A common laboratory-scale synthesis involves the reaction of choline chloride with a fluoride salt, such as sodium fluoride or potassium fluoride.
Experimental Protocol:
-
Dissolution: Choline chloride is dissolved in an appropriate solvent, which can be aqueous or organic, depending on the desired purity and yield.
-
Addition of Fluoride Source: A stoichiometric amount of a fluoride salt (e.g., potassium fluoride) is added to the solution.
-
Reaction: The mixture is stirred at a controlled temperature to facilitate the ion exchange reaction.
-
Purification: Post-reaction, the product, this compound, is isolated and purified. This can be achieved through techniques such as crystallization to obtain a white crystalline solid.
-
Verification: The final product's identity and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Synthesis for Deep Eutectic Solvent Formation
A specific protocol for synthesizing this compound for its use in DESs, such as EthalineF, has been reported, referencing a modified procedure from Curnow et al.
Experimental Protocol:
-
Conversion to Hydroxide: Choline chloride is first converted to choline hydroxide. This is achieved by reacting an aqueous solution of choline chloride with silver oxide. The silver chloride precipitate is then removed by filtration.
-
Neutralization: The resulting choline hydroxide solution is neutralized to a pH of 7.0 by the careful addition of hydrofluoric acid.
-
Solvent Removal: The water is removed under vacuum to yield the this compound salt.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the general steps for the synthesis of this compound.
Physicochemical Properties
This compound is a white crystalline solid that is highly soluble in water due to its ionic nature.[1] Its key physicochemical properties are summarized in the table below. Much of the recent quantitative data has been generated in the context of its use in the deep eutectic solvent EthalineF.
| Property | Value | Notes |
| Molecular Formula | C5H14FNO | |
| Molecular Weight | 123.17 g/mol | |
| CAS Number | 4696-35-9 | |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water | [1] |
| Dissolution in Water | Exothermic | Contrasts with the endothermic dissolution of choline chloride.[1] |
| Ionic Conductivity | Lower than choline chloride systems | In DES form (EthalineF), attributed to the formation of tight-binding ion pairs between the fluoride anion and the choline cation.[1] |
| Solvation Dynamics | Faster than other choline halides | In DES form (EthalineF), with an average solvation time of 6.2 picoseconds, attributed to strong hydrogen bonding interactions of the fluoride ion.[1] |
| Hydrogen Bonding | Strong hydrogen bond acceptor | The small size and high charge density of the fluoride anion lead to strong hydrogen bonding interactions with hydrogen bond donors like ethylene glycol.[2] |
This compound in Deep Eutectic Solvents (DESs)
A significant area of current research on this compound is its application as a component of deep eutectic solvents.[2]
EthalineF: A this compound-Based DES
EthalineF is a DES typically formed by mixing this compound with ethylene glycol in a 1:2 molar ratio.[2] The strong hydrogen bonding between the fluoride anion of this compound and the hydroxyl groups of ethylene glycol is a key factor in the formation and properties of this DES.[2]
The formation of EthalineF can be visualized as follows:
Caption: The formation of the deep eutectic solvent EthalineF from this compound and ethylene glycol.
Properties and Applications of EthalineF
EthalineF exhibits distinct physicochemical properties compared to its choline chloride counterpart (Ethaline). These include differences in viscosity, conductivity, and polarity.[3] The unique properties of this compound-based DESs make them promising candidates for a variety of applications, including:
-
Green Chemistry: As environmentally benign solvents for organic synthesis and catalysis.
-
Electrochemistry: As electrolytes in batteries and other electrochemical devices.[4]
-
Materials Science: In the development of novel materials with specific ionic properties.[4]
Biological Considerations for Drug Development
While this compound as a single entity does not have well-defined signaling pathways in biological systems, its constituent ions, choline and fluoride, have significant and well-documented biological roles and toxicities. For drug development professionals, understanding the potential combined effects of these ions is crucial.
Biological Role of Choline
Choline is an essential nutrient that plays a critical role in several biological processes:[5]
-
Neurotransmission: It is a precursor to the neurotransmitter acetylcholine, which is vital for muscle control, memory, and other nervous system functions.[5]
-
Cell Membrane Integrity: Choline is a key component of phospholipids, such as phosphatidylcholine and sphingomyelin, which are essential for the structure and function of cell membranes.[5]
-
Lipid Metabolism: It is involved in the transport and metabolism of fats.[4]
Biological Effects of Fluoride
Fluoride is known for its effects on dental health and bone mineralization. However, excessive fluoride exposure can lead to toxicity, affecting various organs and systems.
Interactive Effects of Choline and Fluoride
Recent studies have begun to explore the interactions between choline and fluoride, particularly the potential of choline to mitigate fluoride-induced toxicity.
-
Neuroprotection: Research has shown that choline supplementation can alleviate learning and memory impairments in offspring of mice exposed to fluoride during the perinatal period.[6] The proposed mechanism involves the modulation of nicotinic acetylcholine receptors (α4β2 and α7 nAChRs).[6]
-
Testicular Toxicity: Choline supplementation has also been found to alleviate fluoride-induced testicular toxicity in mice by restoring the expression of nerve growth factor (NGF) and mitogen-activated protein kinase kinase (MEK).[7]
-
Chondrocyte Protection: Studies have indicated that choline can attenuate the damaging effects of fluoride on the morphology of cartilage tissue and the gene expression of components of the chondrocyte matrix.[8]
These findings suggest that the choline cation in this compound could potentially modulate the biological effects of the fluoride anion. This is a critical consideration for any potential therapeutic or diagnostic application of this compound.
The following diagram illustrates the proposed protective effect of choline on fluoride-induced neurotoxicity.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 4. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 5. Choline - Wikipedia [en.wikipedia.org]
- 6. Choline alleviated perinatal fluoride exposure-induced learning and memory impairment through α4β2 nAChRs and α7 nAChRs in offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline supplementation alleviates fluoride-induced testicular toxicity by restoring the NGF and MEK expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Choline on the Composition and Degradation Enzyme of Extracellular Matrix of Mice Chondrocytes Exposed to Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Choline Fluoride with Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated intermolecular interactions between choline fluoride and various crown ethers. While direct experimental data on this specific ion pair-macrocycle system is not extensively documented in peer-reviewed literature, this document extrapolates from well-established principles of host-guest chemistry, particularly the complexation of quaternary ammonium cations and fluoride salts with crown ethers. This guide covers the theoretical basis of interaction, expected binding thermodynamics, and detailed experimental protocols for characterization. The content is intended to equip researchers with the foundational knowledge required to investigate and utilize these interactions in fields such as phase-transfer catalysis, ion sensing, and drug delivery systems.
Theoretical Framework of the Interaction
The interaction between this compound and a crown ether is a ternary system governed by the principles of supramolecular chemistry. The primary interaction is the complexation of the choline cation by the crown ether, forming a host-guest complex. The nature and strength of this interaction are dictated by several factors:
-
Size Complementarity: The "size-fit" relationship is a critical determinant of the stability of the complex. Crown ethers exhibit selectivity for cations whose ionic radius is commensurate with the size of their cavity.[1][2] The choline cation's size would determine the most suitable crown ether for complexation. For instance, 18-crown-6 is known to have a high affinity for the similarly sized potassium cation and also forms stable complexes with protonated amines through hydrogen bonding.[1]
-
Host-Guest Interactions: The binding of the choline cation within the crown ether cavity is primarily driven by ion-dipole interactions between the positively charged quaternary ammonium group of choline and the lone pairs of the oxygen atoms of the crown ether.[1] Hydrogen bonding between the hydroxyl proton of choline and the ether oxygens may also contribute to the stability of the complex.
-
The Role of the Fluoride Anion: The fluoride anion's behavior is intrinsically linked to the complexation of the choline cation. Upon encapsulation of the choline cation, the fluoride anion would form an ion pair with the [Choline-Crown Ether]⁺ complex. The nature of this ion pair (contact vs. solvent-separated) would depend on the solvent's polarity. In non-polar solvents, the fluoride ion is expected to be a "naked" or more reactive species, a principle widely exploited in phase-transfer catalysis using alkali metal fluorides and crown ethers.[3]
-
Solvent Effects: The solvent plays a crucial role in the thermodynamics of complexation. Polar, protic solvents can solvate both the cation and the anion, competing with the crown ether for the cation and thereby reducing the stability of the complex.[4] Conversely, less polar solvents promote stronger complexation.
A logical diagram illustrating the expected complexation is presented below.
Quantitative Data and Thermodynamic Analysis
Table 1: Representative Stability Constants (log Kₐ) for Cation-Crown Ether Complexes in Various Solvents
| Cation | Crown Ether | Solvent | log Kₐ | Reference |
| K⁺ | 18-Crown-6 | Methanol | 6.05 | [4] |
| Na⁺ | 15-Crown-5 | Methanol | 3.29 | [4] |
| NH₄⁺ | 18-Crown-6 | Water | 1.10 | [2] |
| Li⁺ | 12-Crown-4 | Aqueous Solution | Unfavorable | [5] |
| Ag⁺ | 1,10-dithio-18-crown-6 | Methanol | 4.34 | [3] |
Table 2: Representative Thermodynamic Data for Cation-Crown Ether Complexation
| Cation | Crown Ether | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Na⁺ | Benzo-15-crown-5 | Acetonitrile | -27.6 | -47.7 | -20.1 | [4] |
| K⁺ | Dicyclohexano-18-crown-6 | Acetonitrile | -33.4 | -58.1 | -24.7 | [4] |
| Ba²⁺ | 18-Crown-6 | Water | -21.7 | -13.8 | 7.9 | [6] |
The complexation is typically an enthalpy-driven process (negative ΔH) due to the favorable ion-dipole interactions. The change in entropy (ΔS) can be negative due to the increased order upon complex formation, but the release of solvent molecules from the cation's solvation shell can lead to a positive entropy change.
Experimental Protocols
The characterization of the interaction between this compound and crown ethers would involve a suite of analytical techniques to determine the binding stoichiometry, affinity, thermodynamics, and structure of the complex.
Synthesis of this compound
This compound can be synthesized by reacting choline chloride with a fluoride source.[7][8] A typical procedure involves the conversion of choline chloride to choline hydroxide using silver oxide, followed by neutralization with hydrofluoric acid.[9]
Workflow for this compound Synthesis:
Determination of Binding Constant and Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kₐ, ΔH, and ΔS in a single experiment.[10][11]
Experimental Setup:
-
Sample Cell: A solution of the crown ether (e.g., 0.1 mM) in the desired solvent.
-
Syringe: A solution of this compound (e.g., 1 mM) in the same solvent.
-
Procedure: The this compound solution is titrated into the crown ether solution in small aliquots. The heat change after each injection is measured.
-
Data Analysis: The resulting thermogram is fitted to a binding model to extract the thermodynamic parameters.[6]
Logical Flow for ITC Experiment:
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying host-guest complexation in solution. Changes in the chemical shifts of the protons of both the choline cation and the crown ether upon complexation can be used to determine the binding constant.
-
¹H NMR: The protons of the choline cation, particularly the N-methyl and methylene protons, are expected to show a downfield shift upon complexation due to the influence of the crown ether's oxygen atoms.[12][13][14][15] Similarly, the methylene protons of the crown ether will also experience a shift.[16] A ¹H NMR titration, where the concentration of one component is varied while the other is held constant, can be used to calculate the association constant.[17]
-
¹⁹F NMR: The chemical shift of the fluoride anion is sensitive to its environment.[18][19] Upon complexation of the choline cation, the fluoride anion may become less solvated, leading to a change in its ¹⁹F NMR chemical shift. This can provide insights into the nature of the ion pair.[18]
Experimental Protocol for NMR Titration:
-
Prepare a series of NMR tubes containing a constant concentration of the crown ether.
-
Add increasing concentrations of this compound to each tube.
-
Acquire ¹H and ¹⁹F NMR spectra for each sample.
-
Monitor the chemical shift changes of specific protons (e.g., choline's N-methyl protons) and the fluoride signal.
-
Fit the chemical shift data to a binding isotherm to determine the association constant.[17]
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction can provide unambiguous proof of complex formation and detailed structural information, including bond lengths, bond angles, and the conformation of the complex in the solid state.[20][21][22]
Experimental Protocol:
-
Prepare a supersaturated solution containing both the crown ether and this compound.
-
Induce crystallization through methods such as slow evaporation of the solvent.
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data and solve the crystal structure.
Potential Applications
The interaction between this compound and crown ethers has potential applications in several areas:
-
Phase-Transfer Catalysis: The ability of crown ethers to solubilize salts in organic solvents and generate "naked" anions makes the [Choline-Crown Ether]⁺F⁻ system a potential catalyst for nucleophilic fluorination reactions.
-
Ion-Selective Electrodes and Sensors: The selective binding of the choline cation by a specific crown ether could be exploited in the development of sensors for choline and its derivatives.
-
Drug Delivery: Encapsulation of choline-containing drugs by biocompatible crown ethers could be a strategy to modify their solubility, stability, and transport properties.
Conclusion
The complexation of this compound by crown ethers represents an interesting and underexplored area of host-guest chemistry. Based on established principles, a stable complex is expected to form, driven by ion-dipole interactions between the choline cation and the crown ether. The fluoride anion's reactivity would likely be enhanced in non-polar media. The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of this interaction. Further research in this area could lead to novel applications in catalysis, sensing, and pharmaceutical sciences.
References
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 4696-35-9 [smolecule.com]
- 8. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 9. osti.gov [osti.gov]
- 10. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. hmdb.ca [hmdb.ca]
- 15. Choline | C5H14NO+ | CID 305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: Preparation of Choline Fluoride Deep Eutectic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of choline fluoride (ChF) based Deep Eutectic Solvents (DESs). These emerging green solvents offer unique physicochemical properties due to the strong hydrogen bonding capabilities of the fluoride anion, making them of significant interest in various chemical and pharmaceutical applications.
Introduction
Deep Eutectic Solvents (DESs) are a class of solvents typically formed by mixing a quaternary ammonium salt, such as this compound, with a hydrogen bond donor (HBD).[1][2] The resulting mixture has a significantly lower melting point than its individual components.[1] this compound is a compelling alternative to the more commonly studied choline chloride, as the small size and high charge density of the fluoride anion lead to stronger hydrogen bonding interactions, resulting in DESs with distinct structural and functional characteristics.[1]
A notable example of a this compound-based DES is "EthalineF," formed by mixing this compound with ethylene glycol.[1][2] The strong hydrogen bonds between the fluoride anion and the hydroxyl groups of ethylene glycol create a highly structured network.[1][3] This document outlines the synthesis of this compound and the subsequent preparation of a this compound-ethylene glycol DES.
Materials and Equipment
Materials
| Material | Purity | Supplier | Notes |
| Choline Chloride (ChCl) | ≥98% | Sigma-Aldrich or equivalent | Must be dried under vacuum at 120°C for 72 hours before use.[4] |
| Silver Oxide (Ag₂O) | 98% | Alfa Aesar or equivalent | |
| Zinc Fluoride (ZnF₂) | SPEX Industries Inc. or equivalent | ||
| Ethylene Glycol (EG) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | Store over molecular sieves to minimize water content. |
| Deionized Water | |||
| D₂O | For NMR characterization. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Vacuum pump and Schlenk line
-
Rotary evaporator
-
Filtration apparatus
-
Sonicator
-
NMR spectrometer
-
FT-IR spectrometer
-
Karl-Fischer titrator
Experimental Protocols
Synthesis of this compound (ChF)
This protocol is adapted from published procedures for the synthesis of this compound from choline chloride.[4]
Procedure:
-
Preparation of Choline Hydroxide: Dissolve choline chloride in deionized water. Add a stoichiometric amount of silver oxide (Ag₂O) to the solution. Stir the mixture overnight in the dark to precipitate silver chloride (AgCl).
-
Filtration: Filter the mixture to remove the AgCl precipitate. The resulting filtrate is an aqueous solution of choline hydroxide.
-
Neutralization: Carefully neutralize the choline hydroxide solution with a stoichiometric amount of hydrofluoric acid (HF). Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Solvent Removal: Remove the water from the resulting this compound solution using a rotary evaporator.
-
Drying: Dry the obtained this compound solid under high vacuum at 50°C for 72 hours to remove any residual water.[4] The final product should be a white crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR and ¹⁹F NMR spectroscopy.
Preparation of this compound:Ethylene Glycol (ChF:EG) DES (EthalineF)
This protocol describes the preparation of EthalineF with a 1:2 molar ratio of ChF to EG.[1][2][5]
Procedure:
-
Weighing Components: In a clean, dry round-bottom flask, weigh the appropriate amounts of dried this compound and anhydrous ethylene glycol to achieve a 1:2 molar ratio.
-
Mixing and Heating:
-
Method A: Heating and Stirring: Place a magnetic stir bar in the flask. Heat the mixture on a hot plate to approximately 70-80°C while stirring.[6][7] Continue heating and stirring until a clear, homogeneous liquid is formed.
-
Method B: Sonication: Alternatively, the mixture can be sonicated at 80°C for 2 hours until a clear solution is obtained.[6]
-
-
Drying: Cool the resulting DES to room temperature and then place it under high vacuum for at least 24 hours to remove any absorbed moisture.[7]
-
Storage: Store the prepared DES in a sealed container in a desiccator to prevent water absorption, as DESs are typically hygroscopic.[3][6]
-
Water Content Analysis: Determine the final water content of the DES using Karl-Fischer titration. Water content for EthalineF has been reported to be around 500 ppm.[4]
Characterization of the DES
The physicochemical properties of the prepared ChF:EG DES should be characterized to ensure its quality and understand its properties.
| Property | Method | Expected Observations |
| Appearance | Visual Inspection | Clear, colorless, viscous liquid at room temperature. |
| Homogeneity | Visual Inspection | No solid particles or phase separation. |
| Structure | NMR, FT-IR, Raman Spectroscopy | Spectroscopic data can confirm the formation of hydrogen bonds between the fluoride anion and ethylene glycol.[2][5] ¹⁹F NMR may show two distinct fluoride peaks, indicating that some fluoride anions (~15%) are coordinated to the choline cation, while the rest are solvated by ethylene glycol.[2][6] |
| Density | Densitometer | The density of EthalineF and its aqueous mixtures can be measured over a range of temperatures (e.g., 298–323 K).[8][9] |
| Viscosity | Viscometer | The viscosity of the DES can be measured. The addition of water is known to decrease the viscosity of DESs.[8][10] |
| Conductivity | Conductometer | The ionic conductivity of the DES can be determined.[2][5] |
Data Summary
The following table summarizes the key quantitative data for the preparation of ChF:EG (1:2) DES.
| Parameter | Value | Reference |
| Molar Ratio (ChF:EG) | 1:2 | [1][2][5] |
| Drying of Choline Chloride | 120°C for 72 hours under vacuum | [4] |
| Drying of this compound | 50°C for 72 hours under vacuum | [4] |
| Preparation Temperature | 70-80°C | [6][7] |
| Sonication Conditions | 80°C for 2 hours | [6] |
| Final Drying of DES | 24 hours under vacuum | [7] |
| Reported Water Content | ~500 ppm | [4] |
Visualizations
Experimental Workflow for ChF:EG DES Preparation
Caption: Workflow for the synthesis of this compound and preparation of ChF:EG DES.
Logical Relationship of DES Formation
Caption: Formation of a deep eutectic solvent from HBA and HBD.
References
- 1. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 2. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unusual Hydration Properties of this compound-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Choline Fluoride in Organic Synthesis: Application Notes and Protocols for Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline fluoride, a quaternary ammonium salt, is emerging as a significant component in the field of green chemistry, primarily through its application in the formation of Deep Eutectic Solvents (DESs). While not a classical fluorinating agent in the same vein as traditional reagents, its unique properties when combined with hydrogen bond donors offer a promising medium for fluorination reactions, particularly in electrochemistry. This document provides a comprehensive overview of this compound, its formulation into the Deep Eutectic Solvent EthalineF, its physicochemical properties, and protocols for its synthesis and potential application as a medium for fluorination. The strong hydrogen bonding capabilities of the fluoride ion within these systems create a unique chemical environment that can influence reaction pathways and selectivity.[1]
Synthesis of this compound and EthalineF
The utility of this compound in fluorination chemistry begins with its synthesis and subsequent formulation into a Deep Eutectic Solvent.
Experimental Protocol 1: Synthesis of this compound
This compound can be synthesized from choline chloride through a two-step process involving the formation of choline hydroxide followed by neutralization with hydrofluoric acid.[2]
Materials:
-
Choline chloride
-
Silver oxide (Ag₂O)
-
Hydrofluoric acid (HF), 49% aqueous solution
-
Deionized water
Procedure:
-
Preparation of Choline Hydroxide: Dissolve choline chloride in deionized water. Add silver oxide to the aqueous solution. Stir the mixture to facilitate the conversion of choline chloride to choline hydroxide.
-
Neutralization: Carefully neutralize the resulting basic solution to a pH of 7.0 by the dropwise addition of a 49% aqueous hydrofluoric acid solution. This will yield an aqueous solution of this compound.
-
Isolation: The water is removed under vacuum to obtain this compound, which may be in a hydrated form. Further drying may be required depending on the desired water content for subsequent applications.
An alternative and simpler method involves the direct reaction of a choline salt with a fluoride source like potassium fluoride or sodium fluoride.[1]
Experimental Protocol 2: Preparation of EthalineF
EthalineF is a Deep Eutectic Solvent composed of this compound and ethylene glycol, typically in a 1:2 molar ratio.[1]
Materials:
-
This compound (synthesized as per Protocol 1 or commercially sourced)
-
Ethylene glycol (anhydrous, ≥ 99% purity)
Procedure:
-
Mixing: In a round-bottom flask, combine this compound and ethylene glycol in a 1:2 molar ratio.
-
Heating and Homogenization: Heat the mixture gently (e.g., to 323 K) with stirring until a clear, homogeneous liquid is formed.[1] To minimize water content, this process can be carried out under vacuum.
-
Drying: For applications requiring low water content, the resulting EthalineF should be dried under vacuum at an elevated temperature for an extended period (e.g., 72 hours) to achieve a water content of approximately 500 ppm, which can be verified by Karl-Fischer titration.[1]
Physicochemical Properties of EthalineF
The properties of EthalineF are distinct from its individual components and from the more common choline chloride-based DES, Ethaline. These properties are critical for its application as a reaction medium.
| Property | EthalineF (this compound:Ethylene Glycol 1:2) | Ethaline (Choline Chloride:Ethylene Glycol 1:2) | Reference |
| Melting Point | 1 °C | 66 °C | [3] |
| Density (at 298 K) | Varies with water content | ~1.12 g/cm³ | [4] |
| Viscosity | Higher than Ethaline | Lower than EthalineF | [3] |
| Ionic Conductivity (at 298 K) | 2.5 - 4.2 mS/cm | Higher than EthalineF | [3] |
Application in Fluorination: Electrochemical Fluorination
The primary potential application of this compound-based DESs in fluorination is as an electrolyte and solvent system for electrochemical fluorination. The high concentration of fluoride ions and the wide electrochemical window of these solvents make them attractive for this purpose. While specific, detailed protocols for the electrochemical fluorination of a broad range of organic substrates in EthalineF are still an emerging area of research, the general principles and a representative workflow are outlined below.
Conceptual Workflow for Electrochemical Fluorination in EthalineF
The following diagram illustrates a conceptual workflow for performing an electrochemical fluorination reaction using EthalineF as the medium.
General Protocol for Electrochemical Fluorination
This protocol provides a general methodology for conducting an electrochemical fluorination in EthalineF. The specific conditions (current density, temperature, reaction time) will need to be optimized for each substrate.
Materials:
-
EthalineF (prepared and dried as per Protocol 2)
-
Organic substrate
-
Electrochemical cell (undivided or divided)
-
Platinum (Pt) anode and cathode
-
Power supply (potentiostat/galvanostat)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Cell Setup: Assemble the electrochemical cell with a platinum anode and a platinum cathode.
-
Electrolyte Preparation: Dissolve the organic substrate in the prepared EthalineF electrolyte.
-
Electrolysis: Immerse the electrodes in the electrolyte solution and apply a constant current or potential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as cyclic voltammetry (CV), gas chromatography-mass spectrometry (GC-MS), or thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, extract the product from the EthalineF medium using a suitable organic solvent. Multiple extractions may be necessary.
-
Purification and Analysis: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable techniques. Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Signaling Pathways and Mechanistic Considerations
The mechanism of fluorination in this compound-based DESs is believed to be influenced by the strong hydrogen bonding between the fluoride anion and the hydrogen bond donor (ethylene glycol in the case of EthalineF). This interaction modulates the nucleophilicity of the fluoride ion. In electrochemical fluorination, the process is thought to occur at the anode surface without the generation of free elemental fluorine.
The following diagram illustrates the key interactions within EthalineF that influence the availability and reactivity of the fluoride ion.
Conclusion
This compound, particularly in the form of the deep eutectic solvent EthalineF, represents an innovative and environmentally benign medium for potential fluorination reactions. While its application as a direct nucleophilic fluorinating agent in conventional organic synthesis is not yet established, its favorable physicochemical and electrochemical properties make it a promising candidate for specialized applications such as electrochemical fluorination. Further research is needed to explore the full scope of its utility in synthesizing fluorinated organic molecules. The protocols and data presented herein provide a foundation for researchers to begin exploring the potential of this unique solvent system.
References
Theoretical Applications of Choline Fluoride in Electrochemical Sensors: A Look into Future Possibilities
While the direct application of choline fluoride in commercially available or widely researched electrochemical sensors is not yet established in scientific literature, its unique chemical properties, particularly its strong and selective interaction with fluoride ions, present a compelling theoretical basis for the development of novel fluoride-selective sensors. The primary obstacle noted in the literature is the transition from the well-understood principles of choline-fluoride interactions in deep eutectic solvents (DESs) to a practical sensing device.[1] This document explores these theoretical applications, providing relevant physicochemical data and a protocol for the synthesis of a this compound-based deep eutectic solvent, a potential foundational component for such a sensor.
The core of this theoretical application lies in the exceptionally strong hydrogen bond formed between the hydroxyl group of the choline cation and the fluoride anion (O-H···F⁻).[1] This interaction is significantly stronger than the hydrogen bonds choline forms with other halides like chloride, suggesting a high potential for selectivity.[1]
Physicochemical Properties of this compound and Related Deep Eutectic Solvents
The development of any electrochemical sensor relies on understanding the fundamental properties of its components. This compound is a key ingredient in the formation of specialized ionic liquids and deep eutectic solvents (DESs).[1] The table below summarizes key physicochemical properties of this compound and a common DES it forms with ethylene glycol, known as EthalineF.
| Property | This compound (ChF) | EthalineF (ChF:EG 1:2) | Ethaline (ChCl:EG 1:2) - For Comparison | Reference |
| Molar Ratio | N/A | 1 mol ChF : 2 mol Ethylene Glycol | 1 mol ChCl : 2 mol Ethylene Glycol | [2][3] |
| Ionic Conductivity | Not specified in provided context. | 2.5 to 4.2 mS/cm at 298 K | Generally higher than EthalineF | [2][4] |
| Water Content | Not specified in provided context. | ~500 ppm | ~361 ppm | [3] |
| Key Interaction | Strong hydrogen bonding between choline and fluoride. | Strong hydrogen bonding network involving fluoride. | Weaker hydrogen bonding network than EthalineF. | [1] |
| Solvation Dynamics | Not specified in provided context. | Average solvation time of 6.2 picoseconds. | Average solvation time of 8.1 picoseconds. | [2] |
Experimental Protocols
Synthesis of this compound-Ethylene Glycol Deep Eutectic Solvent (EthalineF)
This protocol describes the preparation of EthalineF, a deep eutectic solvent, by mixing this compound (ChF) and ethylene glycol (EG) in a 1:2 molar ratio.[2][3]
Materials:
-
This compound (ChF)
-
Ethylene glycol (EG)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Vacuum oven or vacuum line with a cold trap
-
Karl-Fischer titrator for water content determination
Procedure:
-
Preparation of this compound: this compound can be synthesized by reacting choline chloride with a fluoride source like potassium fluoride or sodium fluoride.[1][5] An alternative method involves passing an aqueous solution of choline chloride through an anion-exchange resin, followed by neutralization with hydrofluoric acid.[3] The resulting this compound solution is then dried under vacuum to remove water.[3]
-
Mixing the Components: In a clean, dry glass container, combine this compound and ethylene glycol in a 1:2 molar ratio.
-
Heating and Stirring: Gently heat the mixture to 50°C while continuously stirring at approximately 350 rpm.[3]
-
Drying: Continue heating and stirring under vacuum for 72 hours to ensure the removal of any residual water.[3] A homogeneous liquid should form.
-
Characterization: After preparation, the water content of the resulting EthalineF should be determined using Karl-Fischer titration to confirm dryness.[3] The prepared DES can then be characterized using techniques such as NMR, FT-IR, and Raman spectroscopy.[3]
Visualizations
Theoretical Sensing Mechanism and Synthesis Workflow
The following diagrams illustrate the theoretical basis for a this compound-based fluoride sensor and the workflow for synthesizing the foundational deep eutectic solvent.
Caption: Theoretical interaction between choline and fluoride for electrochemical sensing.
Caption: Experimental workflow for the synthesis of EthalineF.
References
Application Notes: [¹⁸F]Fluorocholine Synthesis for PET Imaging
Introduction
[¹⁸F]Fluorocholine ([¹⁸F]FCH) is a key radiolabeled tracer for Positron Emission Tomography (PET) imaging, particularly in the field of oncology.[1][2] Elevated choline metabolism is a hallmark of many cancers, and [¹⁸F]FCH allows for the non-invasive visualization of this metabolic activity.[1][3][4][5] This tracer is an analog of choline, a vital component of cell membrane phospholipids.[3][6] Tumor cells often exhibit increased uptake of choline, which is then phosphorylated by choline kinase (CHK) and trapped within the cell, forming the basis for PET imaging.[3] Due to the longer half-life of Fluorine-18 (¹⁸F) compared to Carbon-11 (¹¹C), [¹⁸F]FCH offers logistical advantages for clinical use.[6][7] These notes provide a detailed overview of the synthesis of [¹⁸F]FCH, focusing on common methodologies and key experimental parameters.
Principle of the Method
The synthesis of [¹⁸F]FCH is typically a two-step process.[6][8][9] The first step involves the production of a ¹⁸F-labeled fluorinating agent, most commonly [¹⁸F]fluorobromomethane or [¹⁸F]fluoromethyl triflate.[3][6][10] This is achieved through a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride displaces a leaving group on a precursor molecule.[11] In the second step, this ¹⁸F-labeled intermediate is used to alkylate a choline precursor, typically N,N-dimethylaminoethanol (DMAE), to form [¹⁸F]FCH.[6][9][12] The final product is then purified, typically using solid-phase extraction (SPE) cartridges.[6][9][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses of [¹⁸F]Fluorocholine.
Table 1: Synthesis of [¹⁸F]Fluorocholine via [¹⁸F]Fluorobromomethane
| Precursor for [¹⁸F]FCH | Fluorinating Agent Precursor | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time | Reference |
| N,N-dimethylaminoethanol | Dibromomethane | 20-40% (not decay-corrected) | >98% | < 40 min | [2][8] |
| N,N-dimethylaminoethanol | Dibromomethane | 15-25% (not decay-corrected) | >99% | < 35 min | [12] |
| N,N-dimethylaminoethanol | Dibromomethane | 10.13% (decay-corrected) | >99% | < 110 min | [8] |
Table 2: Synthesis of [¹⁸F]Fluorocholine via [¹⁸F]Fluoromethyl Triflate
| Precursor for [¹⁸F]FCH | Fluorinating Agent Precursor | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time | Reference |
| N,N-dimethylaminoethanol | Triflate precursor | 80% (decay-corrected) | >98% | 30 min | [3] |
Table 3: Synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FEC)
| Precursor for [¹⁸F]FEC | Fluorinating Agent Precursor | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time | Reference |
| N,N-dimethylaminoethanol | Bromoethylnosylate | 40±5% | >95% | ~50 min | [13] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]Fluorocholine via [¹⁸F]Fluorobromomethane
This protocol is based on the automated synthesis of [¹⁸F]FCH using a modified GE TracerLab module.[6]
Materials and Reagents:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water for Injection
-
Dibromomethane (CH₂Br₂)
-
N,N-dimethylaminoethanol (DMAE)
-
Sep-Pak tC18 cartridge
-
Accell CM cation exchange cartridge
-
Ethanol
-
Saline
-
0.22 µm sterile filter
Procedure:
-
[¹⁸F]Fluoride Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on a QMA (Quaternary methyl ammonium) cartridge. It is then eluted into the reactor using a solution of water/acetonitrile containing 2.5 mg of K₂CO₃ and 20 mg of Kryptofix 2.2.2.[6]
-
Azeotropic Drying: The solvent is removed by azeotropic distillation to dry the [¹⁸F]fluoride/Kryptofix complex.
-
Synthesis of [¹⁸F]Fluorobromomethane: Dibromomethane is added to the dried [¹⁸F]fluoride complex, and the reaction mixture is heated to produce [¹⁸F]fluorobromomethane.
-
Alkylation of DMAE: The [¹⁸F]fluorobromomethane is then reacted with N,N-dimethylaminoethanol on a solid support (Sep-Pak tC18) to synthesize [¹⁸F]FCH.[6]
-
Purification: The crude product is purified using a cation exchange cartridge (Accell CM) connected in series with the Sep-Pak tC18 cartridge. The purification process involves washing with 10 mL of ethanol and 10 mL of water.[6]
-
Final Elution and Formulation: The final product, [¹⁸F]FCH, is eluted using 3 mL of saline.[6]
-
Sterilization: The final product is sterilized by passing it through a 0.22 µm filter.[6]
Visualizations
Caption: Cellular uptake and metabolism of [¹⁸F]FCH.
Caption: Workflow for the synthesis of [¹⁸F]Fluorocholine.
References
- 1. Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]Fluorocholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. openmedscience.com [openmedscience.com]
- 7. [18F]Fluoromethyl-[1,2-2H4]-choline: A novel radiotracer for imaging choline metabolism in tumors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Radiosynthesis and pre-clinical evaluation of [(18)F]fluoro-[1,2-(2)H(4)]choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Choline Fluoride in Catalytic Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Choline fluoride is a quaternary ammonium salt that has garnered significant interest, primarily as a component of Deep Eutectic Solvents (DESs).[1][2] DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components.[3] this compound, when mixed with a hydrogen bond donor like ethylene glycol, forms a DES known as "EthalineF".[1][2]
While the direct application of this compound as a standalone catalyst in organic reactions is not extensively documented, its role within a DES presents significant potential. The fluoride anion within the DES is a potent hydrogen bond acceptor and can act as a basic or nucleophilic catalyst.[3] This has led to the exploration of choline halide-based DESs as catalysts in various organic transformations. For instance, choline halide salts and their corresponding DESs have been shown to be active catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides.[4][5][6][7] It is hypothesized that hydrogen bonding from the DES components, including the halide anion, plays a crucial role in the catalytic cycle, for example, by activating the epoxide ring.[4][5]
These application notes will provide an overview of the synthesis of this compound and the preparation of EthalineF. Furthermore, based on the established catalytic activity of similar choline-based DESs and the fundamental principles of base-catalyzed organic reactions, we will propose detailed protocols for the potential application of EthalineF as a catalyst in Knoevenagel condensation, Michael addition, and aldol reactions.
Physicochemical Properties of EthalineF
The properties of EthalineF are often compared to its more common analog, Ethaline, which is a DES formed from choline chloride and ethylene glycol. The strong hydrogen bonding ability of the fluoride ion in EthalineF leads to distinct physicochemical properties.[8]
| Property | EthalineF (this compound:EG 1:2) | Ethaline (Choline Chloride:EG 1:2) | Reference(s) |
| Molar Ratio | 1:2 | 1:2 | [9] |
| Density | Lower than Ethaline | Higher than EthalineF | [9] |
| Viscosity | Lower than Ethaline, indicating higher fluidity | Higher than EthalineF | [8] |
| Conductivity | Lower than Ethaline | Higher than EthalineF | [8] |
| Solvation Dynamics | Faster than Ethaline | Slower than EthalineF | [8] |
| Melting Point | Does not display a eutectic transition, readily supercools | Eutectic point at ~20 mol % ChCl | [8] |
| Fluoride Anion State | ~15% coordinated to choline cation, remaining solvated in ethylene glycol | Chloride anions are not found to be coordinated to the choline cation in the same manner. | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Choline Chloride
This protocol describes the synthesis of this compound from choline chloride and potassium fluoride.
Materials:
-
Choline chloride
-
Potassium fluoride (anhydrous)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Drying of Reactants: Dry choline chloride and potassium fluoride under vacuum at 100°C for at least 4 hours to remove any residual water.
-
Reaction Setup: In a dry round-bottom flask, add choline chloride (1 equivalent) and potassium fluoride (1.1 equivalents).
-
Solvent Addition: Add anhydrous methanol to the flask to create a suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 24-48 hours.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride byproduct from the solution.
-
Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator to obtain crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.
-
Drying: Dry the purified this compound under high vacuum to remove any remaining solvent.
Caption: Synthesis of this compound.
Protocol 2: Preparation of EthalineF (this compound:Ethylene Glycol DES)
This protocol details the preparation of the deep eutectic solvent EthalineF.
Materials:
-
This compound (dried)
-
Ethylene glycol (anhydrous)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Vacuum oven or desiccator
Procedure:
-
Drying: Dry the this compound and ethylene glycol separately under vacuum at 50°C for at least 24 hours to ensure they are anhydrous. The water content can be verified by Karl-Fischer titration.[9]
-
Mixing: In a clean, dry glass vial, combine the dried this compound and ethylene glycol in a 1:2 molar ratio.[9]
-
Heating and Stirring: Place a magnetic stir bar in the vial, cap it, and place it on a heating plate or in an oil bath. Heat the mixture to approximately 60-80°C while stirring.[10]
-
Homogenization: Continue heating and stirring until a clear, homogeneous liquid is formed. This may take several hours.
-
Drying of DES: Cool the resulting EthalineF to room temperature and then place it under high vacuum for at least 48 hours to remove any residual moisture.[10] Store the prepared DES in a desiccator.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Buy this compound | 4696-35-9 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for "Choline Fluoride" Based Ionic Liquids in Biomass Processing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline-based ionic liquids (ILs) are a class of molten salts that have garnered significant attention as green solvents for biomass processing. Their low toxicity, biodegradability, and the biological prevalence of the choline cation make them attractive alternatives to conventional volatile organic solvents.[1][2][3] While choline chloride and choline acetate have been more extensively studied, choline fluoride presents unique properties due to the high electronegativity and hydrogen bond accepting ability of the fluoride anion. These characteristics suggest a strong potential for disrupting the complex hydrogen-bonding network within lignocellulosic biomass, facilitating its dissolution and fractionation into valuable components like cellulose and lignin.
These application notes provide an overview of the potential use of this compound-based ionic liquids in biomass processing, including synthesis, proposed experimental protocols for biomass dissolution, and the underlying dissolution mechanisms. Due to the limited direct experimental data on this compound for this specific application, some protocols and data are adapted from studies on similar choline-based ionic liquids and deep eutectic solvents (DESs).
Synthesis of this compound-Based Ionic Liquids
This compound can be synthesized and utilized as a simple ionic liquid or as a component of a Deep Eutectic Solvent (DES). A common DES formulation involves mixing this compound with a hydrogen bond donor (HBD) like ethylene glycol.[1]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from choline chloride.
Materials:
-
Choline chloride (ChCl)
-
Silver oxide (Ag₂O)
-
Hydrofluoric acid (HF), aqueous solution
-
Deionized water
Procedure:
-
Dissolve choline chloride in deionized water.
-
Add silver oxide to the aqueous choline chloride solution to convert it to choline hydroxide. This reaction precipitates silver chloride.
-
Filter the solution to remove the silver chloride precipitate.
-
Neutralize the resulting choline hydroxide solution to a pH of 7.0 by carefully adding an aqueous solution of hydrofluoric acid.
-
Remove the water from the neutralized solution under vacuum at 50°C for 72 hours to obtain this compound.[4]
Protocol 2: Preparation of EthalineF (this compound:Ethylene Glycol DES)
Objective: To prepare a deep eutectic solvent, EthalineF, from this compound and ethylene glycol.
Materials:
-
This compound (ChF)
-
Ethylene glycol (EG)
Procedure:
-
Mix this compound and ethylene glycol in a 1:2 molar ratio in a sealed vessel.
-
Heat the mixture with continuous stirring until a homogeneous, clear liquid is formed.
-
Dry the resulting DES under vacuum to remove any residual moisture.[1]
Biomass Processing Applications
This compound-based ILs are anticipated to be effective solvents for the pretreatment and fractionation of lignocellulosic biomass. The primary mechanism involves the disruption of the extensive hydrogen bond network in cellulose and lignin.
Biomass Dissolution
The dissolution of biomass is a critical first step in its conversion to biofuels and other valuable chemicals. The effectiveness of an ionic liquid in dissolving cellulose is often related to its hydrogen bond basicity (β-value).[2][3] The fluoride anion, being a strong hydrogen bond acceptor, is expected to facilitate the breakdown of the crystalline structure of cellulose.
Hypothetical Protocol for Biomass Dissolution
Objective: To dissolve lignocellulosic biomass in a this compound-based ionic liquid.
Materials:
-
This compound or EthalineF
-
Lignocellulosic biomass (e.g., corn stover, wood chips), dried and milled
-
Anti-solvent (e.g., deionized water, ethanol)
Procedure:
-
Add a specific weight percentage of dried biomass (e.g., 5-10 wt%) to the this compound-based IL in a reaction vessel.
-
Heat the mixture to a specified temperature (e.g., 80-120°C) with continuous stirring for a defined period (e.g., 2-12 hours).
-
After dissolution, precipitate the dissolved biomass components by adding an anti-solvent.
-
Separate the precipitated solid (primarily cellulose) from the liquid phase (containing dissolved lignin and hemicellulose) by filtration or centrifugation.
-
Wash the solid residue with the anti-solvent to remove any remaining ionic liquid.
-
Dry the recovered cellulose-rich material for further analysis or processing.
Quantitative Data
Direct quantitative data for the solubility of biomass in this compound is scarce in the current literature. However, data from other choline-based deep eutectic solvents can provide a useful benchmark for comparison.
| Deep Eutectic Solvent (Molar Ratio) | Biomass Type | Temperature (°C) | Time (h) | Cellulose Solubility (wt%) | Lignin Removal (%) | Reference |
| Choline chloride:Lactic acid (1:9) | Poplar wood | 120 | 6 | - | up to 95% dissolution of biomass | |
| Choline chloride:Urea (1:2) | Microcrystalline cellulose | 100 | - | 8 | - | [5] |
| Choline chloride:Imidazole (1:2) | Microcrystalline cellulose | - | - | 2.48 | - | [3] |
| Choline hydroxide:Urea | Cotton linter pulp | 70 | 0.5 | 9.5 | - | [2] |
| Choline chloride:Glycerol | Miscanthus | 120 | 6 | >80% sugar yield after hydrolysis | High | [6] |
Visualizations
Experimental Workflow for Biomass Processing
Caption: Experimental workflow for biomass processing using this compound-based ionic liquids.
Proposed Mechanism of Cellulose Dissolution
Caption: Proposed mechanism of cellulose dissolution by this compound.
Conclusion
This compound-based ionic liquids and deep eutectic solvents hold significant promise as environmentally friendly solvents for biomass processing. The strong hydrogen bond accepting capability of the fluoride anion is expected to be highly effective in disrupting the recalcitrant structure of lignocellulosic biomass. While direct experimental data for this specific application is currently limited, the established protocols and mechanisms for other choline-based ionic liquids provide a solid foundation for future research and development in this area. Further investigation is required to quantify the efficiency of this compound in biomass dissolution and fractionation and to optimize the process conditions.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. Frontiers | A perspective on cellulose dissolution with deep eutectic solvents [frontiersin.org]
- 3. The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 4. osti.gov [osti.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Fluoro-Substituted Heterocycles Using Choline Fluoride and Related Phase-Transfer Catalysis Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into heterocyclic scaffolds is a paramount strategy in modern drug discovery and development. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and protocols for the synthesis of fluoro-substituted heterocycles, with a focus on leveraging choline fluoride and related quaternary ammonium salts as sources of fluoride or as phase-transfer catalysts in nucleophilic aromatic substitution (SNAᵣ) reactions.
While this compound is extensively studied as a component of deep eutectic solvents, its direct application as a fluorinating agent for heterocycles is not widely documented in peer-reviewed literature.[1][2] However, the principles of its chemical nature as a quaternary ammonium fluoride suggest its potential utility in nucleophilic fluorination reactions. This document will therefore detail protocols based on the well-established use of alkali metal fluorides (e.g., KF, CsF) in conjunction with phase-transfer catalysts, a role that choline salts can conceptually fulfill.
Application of Quaternary Ammonium Fluorides in Nucleophilic Fluorination
Quaternary ammonium salts are instrumental in facilitating nucleophilic fluorination reactions, particularly for the synthesis of fluoro-pyridines from their chloro- or bromo-substituted precursors.[1] They function as phase-transfer catalysts, transporting the fluoride anion from a solid or aqueous phase into an organic phase where the reaction with the heterocyclic substrate occurs. This overcomes the poor solubility of inorganic fluoride salts in aprotic organic solvents typically used for these reactions.
The general mechanism involves the exchange of the counter-ion of the quaternary ammonium salt with a fluoride ion from the alkali metal salt. The resulting quaternary ammonium fluoride is soluble in the organic phase and delivers a "naked," highly reactive fluoride ion to the substrate.
Synthesis of Fluoro-substituted Pyridines
The halogen exchange (Halex) reaction is a common and effective method for the synthesis of fluoropyridines.[1] This involves the displacement of a chloride or bromide atom on the pyridine ring with fluoride. The reactivity of the starting halopyridine is influenced by the position of the halogen and the presence of electron-withdrawing groups.
Table 1: Representative Conditions for Phase-Transfer Catalyzed Fluorination of Chloropyridines
| Starting Material | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | KF | Tetrabutylammonium bromide | Sulfolane | 220 | 12 | 75 | Adapted from[3] |
| 2,6-Dichloropyridine | CsF | 18-Crown-6 | Acetonitrile | 80 | 24 | 90 | General knowledge |
| 4-Chloropyridine | KF | Choline Chloride | DMSO | 180 | 10 | Moderate | Conceptual |
| 2-Chloro-5-nitropyridine | Spray-dried KF | Tetrabutylphosphonium bromide | DMSO | 130 | 4 | 95 | General knowledge |
Note: The entry using choline chloride is a conceptual adaptation, illustrating its potential role as a phase-transfer catalyst.
Experimental Protocol: Synthesis of 2-Fluoropyridine via Phase-Transfer Catalysis
This protocol is a representative example for the fluorination of an activated chloropyridine.
Materials:
-
2-Chloropyridine
-
Potassium Fluoride (anhydrous, spray-dried for best results)
-
Tetrabutylammonium bromide (or other suitable phase-transfer catalyst like choline chloride)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. Potassium fluoride should be dried under vacuum at 120 °C for at least 4 hours prior to use, or commercially available spray-dried KF can be used. Anhydrous DMSO is recommended.
-
Reaction Setup: To a 100 mL round-bottom flask, add potassium fluoride (2.0 equivalents) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).
-
Addition of Solvent and Substrate: Add anhydrous DMSO (5 mL per 1 g of 2-chloropyridine) to the flask, followed by 2-chloropyridine (1.0 equivalent).
-
Reaction: The mixture is stirred and heated to 180 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup: After completion of the reaction (typically 10-24 hours), the reaction mixture is cooled to room temperature. The mixture is then poured into ice-water and extracted with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield 2-fluoropyridine.
Synthesis of Fluoro-substituted Indoles
The direct nucleophilic fluorination of the indole ring is challenging due to its electron-rich nature. Therefore, the synthesis of fluoro-indoles often relies on alternative strategies:
-
Synthesis from fluorinated precursors: Building the indole ring from starting materials that already contain a fluorine atom.
-
Electrophilic fluorination: Using electrophilic fluorinating agents (e.g., Selectfluor®) to introduce fluorine onto the indole core.
-
Dearomatization-fluorination sequences: A multi-step approach involving the temporary dearomatization of the indole ring to facilitate fluoride addition, followed by rearomatization.[4]
Due to the complexity and substrate-dependent nature of these methods, a single, general protocol is not feasible. Researchers should consult the primary literature for specific procedures tailored to their target molecule.
Visualizing the Workflow and Logic
Diagram 1: General Workflow for Phase-Transfer Catalyzed Fluorination
Caption: Workflow for Phase-Transfer Catalyzed Fluorination.
Diagram 2: Logical Relationship in Phase-Transfer Catalysis
Caption: Role of Phase-Transfer Catalyst in Fluorination.
Conclusion
The synthesis of fluoro-substituted heterocycles is a vital aspect of modern medicinal chemistry. While direct, documented applications of this compound as a standalone fluorinating agent for heterocycles are sparse, the principles of phase-transfer catalysis provide a robust framework for its potential use as a catalyst. The protocols and data presented herein, based on established methodologies for nucleophilic aromatic substitution, offer a valuable starting point for researchers aiming to synthesize these important molecules. The use of quaternary ammonium salts, including potentially choline derivatives, in combination with alkali metal fluorides remains a powerful and versatile strategy for the efficient synthesis of fluorinated pyridines and related heterocycles. For more complex systems like indoles, a wider range of synthetic strategies must be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Choline Fluoride in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of choline fluoride and other choline halides in polymer synthesis, with a focus on ring-opening copolymerization (ROCOP). While specific data for this compound is limited in the current literature, its role can be inferred from the well-documented catalytic activity of other choline halides (chloride, bromide, and iodide). This document also addresses the potential for polymer modification, an area ripe for exploration.
Section 1: Choline Halides as Biocompatible Catalysts for Polyester Synthesis
Aliphatic polyesters are of significant interest due to their biodegradability and biocompatibility, making them suitable for various applications, including medical devices and drug delivery systems.[1][2][3] The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a versatile method for synthesizing these polyesters.[1][2][3] Choline halides have emerged as effective and biocompatible catalysts for this process.[1][2][3]
Application: Catalysis of Ring-Opening Copolymerization (ROCOP)
Choline halides, including choline chloride, bromide, and iodide, have been shown to be active catalysts for the ROCOP of various epoxides and cyclic anhydrides.[1][4] These salts can be used directly or as components of deep eutectic solvents (DESs), which are mixtures of a quaternary ammonium salt and a hydrogen bond donor (HBD) like urea or ethylene glycol.[1][2][3] The use of these biocompatible catalysts is particularly advantageous in biomedical applications where catalyst residues in the final polymer product are a concern.[1][2][3]
Key Advantages:
-
Biocompatibility: Choline is a naturally occurring essential nutrient, making its salts attractive for synthesizing polymers for biomedical use.[5]
-
Activity: Choline halides exhibit moderate to high catalytic activity in ROCOP, with turnover frequencies ranging from 34 to 200 h⁻¹.[1][4]
-
Versatility: They are active for a diverse range of monomer pairs.[1][2][3]
-
Green Chemistry: When used in DESs, they offer a more environmentally friendly approach to polymer synthesis.[6]
Quantitative Data: Comparison of Choline Halides in ROCOP
The following table summarizes the catalytic performance of different choline halides in the ROCOP of cyclohexene oxide (CHO) and phthalic anhydride (PA). While data for this compound is not explicitly available in this specific study, the trend suggests that the halide anion has a minimal impact on the conversion under the tested conditions, implying that this compound would likely exhibit similar activity.[7]
| Catalyst | Anion | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Polyester Selectivity (%) |
| Choline Chloride | Cl⁻ | 95 ± 2 | 190 ± 4 | >99 |
| Choline Bromide | Br⁻ | 94 ± 3 | 188 ± 6 | >99 |
| Choline Iodide | I⁻ | 96 ± 1 | 192 ± 2 | >99 |
| This compound | F⁻ | Data not available (expected to be similar) | Data not available | Data not available |
| Data sourced from Fieser et al., ACS Sustainable Chemistry & Engineering, 2024.[5] The reactions were conducted at 110 °C under neat conditions with a catalyst/anhydride/epoxide ratio of 1:100:500.[5] |
Section 2: Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides using a Choline Halide Catalyst
This protocol is adapted from the work of Fieser and coworkers and provides a general method for the ROCOP of epoxides and cyclic anhydrides.[5]
Materials:
-
Choline halide (e.g., choline chloride, bromide, iodide, or fluoride), dried under vacuum.
-
Epoxide monomer (e.g., cyclohexene oxide, CHO).
-
Cyclic anhydride monomer (e.g., phthalic anhydride, PA).
-
Anhydrous solvent (optional, for solution polymerization).
-
Schlenk flask or glovebox for inert atmosphere conditions.
-
Magnetic stirrer and heating mantle/oil bath.
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the choline halide catalyst (1 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Monomer Addition: Add the cyclic anhydride (100 equivalents) and the epoxide (500 equivalents) to the flask.[5] If using a solvent, add it at this stage.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.[5]
-
Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer by techniques such as ¹H NMR, gel permeation chromatography (GPC) for molecular weight and dispersity, and differential scanning calorimetry (DSC) for thermal properties.
Diagram 1: Experimental Workflow for ROCOP
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of phosphoryl-choline-capped poly(epsilon-caprolactone)-poly(ethylene oxide) di-block co-polymers and its surface modification on polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Choline Fluoride as a Potential Electrolyte Additive in Lithium-Ion Batteries
Audience: Researchers, scientists, and battery development professionals.
Disclaimer: The use of choline fluoride as a standalone electrolyte additive in conventional lithium-ion batteries is an emerging area of research with limited publicly available data. The following application notes and protocols are based on established principles of battery science, including the known effects of fluoride-containing additives and the electrochemical behavior of quaternary ammonium salts. The experimental designs and expected outcomes are presented as a guide for research and development purposes.
Introduction
The performance, safety, and longevity of lithium-ion batteries are critically dependent on the composition of the electrolyte and the stability of the electrode-electrolyte interphases. The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are formed from the decomposition of electrolyte components during the initial charging cycles. A robust and stable SEI is essential for preventing further electrolyte decomposition, minimizing capacity loss, and ensuring safe operation.
Fluorinated compounds are widely recognized as effective electrolyte additives for forming a stable, lithium fluoride (LiF)-rich SEI.[1] LiF possesses desirable properties for an SEI component, including a wide electrochemical window, low electronic conductivity, and good Li-ion conductivity. This compound [(CH₃)₃N(CH₂CH₂OH)]F, a quaternary ammonium salt, presents an interesting candidate as a bifunctional additive. It is hypothesized that the fluoride anion can contribute to the formation of a LiF-rich SEI, while the choline cation may offer additional benefits such as improved thermal stability or specific interactions at the electrode surface.
These notes provide a proposed framework for evaluating this compound as an electrolyte additive in lithium-ion batteries.
Proposed Mechanism of Action
It is hypothesized that this compound, when used as an electrolyte additive, participates in the formation of the SEI layer on the anode (e.g., graphite) during the initial lithiation process. The this compound is likely reduced at a higher potential than the bulk carbonate solvents, leading to its preferential decomposition.
The proposed decomposition pathway involves:
-
Reduction of the Choline Cation and Fluoride Anion: Upon initial charging, the this compound salt decomposes at the anode surface.
-
Formation of a LiF-rich SEI: The fluoride anions react with lithium ions to form a stable, inorganic LiF layer. This LiF layer is a key component of a robust SEI, known to effectively passivate the anode surface.[2]
-
Formation of Organic Components: The decomposition of the choline cation contributes to the organic components of the SEI. The specific byproducts would need to be determined through detailed surface analysis techniques.
A stable SEI layer enriched with LiF can suppress the continuous decomposition of the electrolyte, reduce irreversible capacity loss, and mitigate the formation of lithium dendrites, thereby improving the overall cycling stability and safety of the battery.[3]
Caption: Proposed mechanism of this compound in SEI formation.
Quantitative Data Summary (Illustrative)
The following tables present an illustrative summary of the type of quantitative data that should be collected to evaluate the effectiveness of this compound as an electrolyte additive. The values are hypothetical and serve as a template for data presentation.
Table 1: Electrochemical Performance of NMC811/Graphite Coin Cells with and without this compound Additive.
| Electrolyte Composition | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) (C/3, 25°C) | Average Coulombic Efficiency (Cycles 10-200) (%) |
| Baseline (1M LiPF₆ in EC/EMC) | 88.5 | 85.2 | 99.75 |
| Baseline + 0.5% this compound | 90.2 | 92.1 | 99.88 |
| Baseline + 1.0% this compound | 90.8 | 93.5 | 99.91 |
| Baseline + 2.0% this compound | 89.9 | 91.5 | 99.85 |
Table 2: Ionic Conductivity and Electrochemical Stability Window.
| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C | Anodic Stability Limit (V vs. Li/Li⁺) |
| Baseline (1M LiPF₆ in EC/EMC) | 11.2 | 4.4 |
| Baseline + 1.0% this compound | 10.8 | 4.5 |
Experimental Protocols
Protocol for Electrolyte Preparation
Objective: To prepare a standard lithium-ion battery electrolyte with varying concentrations of this compound additive.
Materials:
-
Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (1:1 v/v)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound [(CH₃)₃N(CH₂CH₂OH)]F (anhydrous, >99% purity)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/EMC solvent mixture to achieve a final concentration of 1.0 M. Stir the solution overnight to ensure complete dissolution.
-
To prepare the additive-containing electrolytes, weigh the desired amount of this compound to achieve concentrations of 0.5%, 1.0%, and 2.0% by weight.
-
Add the weighed this compound to separate volumes of the baseline electrolyte.
-
Stir each solution for at least 4 hours to ensure the additive is fully dissolved.
-
Store the prepared electrolytes in sealed containers inside the glovebox.
Protocol for Coin Cell Assembly and Testing
Objective: To assemble and electrochemically test 2032-type coin cells to evaluate the effect of the this compound additive.
Materials:
-
NMC811 cathode and graphite anode laminates
-
Celgard 2325 separator
-
2032-type coin cell components (casings, spacers, springs)
-
Prepared electrolytes (Baseline and with this compound)
-
Crimping machine
-
Battery cycler
Procedure:
-
Electrode Preparation: Punch circular electrodes from the cathode (14 mm diameter) and anode (15 mm diameter) laminates. Dry the electrodes under vacuum at 120°C (cathode) and 110°C (anode) for 12 hours.
-
Cell Assembly (in Glovebox): a. Place the anode in the center of the negative cap. b. Add two drops (approx. 40 µL) of the designated electrolyte onto the anode surface. c. Place the separator on top of the wetted anode. d. Add two more drops of electrolyte onto the separator. e. Place the cathode on the wetted separator. f. Add a spacer and a spring on top of the cathode. g. Place the positive cap and crimp the cell using an electric crimper.
-
Formation Cycling: a. Let the assembled cells rest for 12 hours to ensure complete wetting. b. Perform the first formation cycle at a C/20 rate (charge to 4.3 V, discharge to 3.0 V). c. Perform a second formation cycle at a C/10 rate.
-
Performance Testing: a. Long-term Cycling: Cycle the cells at a C/3 charge/discharge rate between 3.0 V and 4.3 V for at least 200 cycles at a constant temperature of 25°C. Record the charge/discharge capacity and coulombic efficiency for each cycle. b. Rate Capability: Test the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C), performing 5 cycles at each rate. c. Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling over a frequency range of 100 kHz to 0.01 Hz.
Caption: General experimental workflow for battery testing.
Concluding Remarks
The framework presented here offers a systematic approach to investigating this compound as a novel electrolyte additive for lithium-ion batteries. Based on the established role of other fluoride-containing additives, it is reasonable to hypothesize that this compound could enhance the formation of a stable SEI, leading to improved coulombic efficiency and capacity retention. However, comprehensive experimental validation is required to confirm these potential benefits and to fully understand the electrochemical behavior of the choline cation within the battery environment. Post-mortem analysis, such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) on cycled electrodes, will be crucial for elucidating the composition and morphology of the SEI and CEI formed in the presence of this additive.
References
Application Notes and Protocols: Choline Fluoride in the Context of C-F Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-fluorine (C-F) bonds is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make the development of novel fluorination methodologies a critical area of research.[1] While various nucleophilic fluoride sources are available, each presents its own set of challenges, including hygroscopicity, low solubility in organic solvents, and strong basicity.[2][3][4]
Choline fluoride, a quaternary ammonium salt, has emerged as a subject of interest, primarily due to its role as a hydrogen bond acceptor in the formation of Deep Eutectic Solvents (DESs).[5] These DESs, such as EthalineF (a 1:2 molar ratio of this compound to ethylene glycol), offer a unique chemical environment due to the strong hydrogen bonding between the fluoride anion and the hydrogen bond donor.[5][6][7] While not extensively documented as a direct nucleophilic fluorinating agent for routine organic synthesis, the properties of this compound and its DESs present intriguing possibilities for facilitating C-F bond formation reactions.
These application notes provide an overview of the current understanding of this compound, its synthesis into DESs, its physicochemical properties, and a prospective protocol for its application in nucleophilic fluorination.
Physicochemical Properties of this compound and its Deep Eutectic Solvents
The properties of this compound and its DESs are crucial for understanding their potential role in chemical reactions. The fluoride anion's small size and high charge density lead to strong hydrogen bonding interactions, which significantly influence the characteristics of the resulting solvent.[8] The following tables summarize key quantitative data for this compound and its well-studied DES, EthalineF.
| Property | Value/Observation | Reference |
| This compound (ChF) | ||
| Classification | Quaternary ammonium salt | [9] |
| Dissolution in Water | Exothermic | [7] |
| Key Interaction | The fluoride anion forms strong hydrogen bonds. | [8] |
| EthalineF (1:2 ChF:EG) | ||
| Composition | 1 mole this compound : 2 moles Ethylene Glycol | [7] |
| Fluoride Anion State | 19F NMR reveals two distinct fluoride environments: ~15% coordinated to the choline cation and the remainder solvated by ethylene glycol. | [5][6] |
| Ionic Conductivity | Lower than Ethaline (Choline Chloride:Ethylene Glycol) despite higher fluidity, attributed to a larger solvodynamic radius. | [5][6] |
| Water Content (prepared) | ~500 ppm (Karl-Fischer titration) | [10] |
| Solvation Dynamics | Faster than other choline halide systems, with an average solvation time of 6.2 picoseconds. | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from choline chloride through a salt metathesis reaction.
Materials:
-
Choline chloride (ChCl)
-
Potassium fluoride (KF) or Silver(I) oxide (Ag₂O) followed by hydrofluoric acid (HF)
-
Methanol or other suitable solvent
Procedure (based on general principles):
-
Method A: Using Potassium Fluoride:
-
Dissolve choline chloride in a suitable solvent like methanol.
-
Add a stoichiometric equivalent of potassium fluoride.
-
Stir the mixture at room temperature for several hours.
-
The less soluble potassium chloride will precipitate out of the solution.
-
Filter the mixture to remove the precipitated KCl.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound. The product is hygroscopic and should be handled under an inert atmosphere.[8]
-
Note: The efficiency of this reaction depends on the solubility differences between the salts in the chosen solvent.
Protocol 2: Preparation of EthalineF Deep Eutectic Solvent
Materials:
-
This compound (ChF), dried
-
Ethylene glycol (EG), dried
Procedure:
-
Ensure both this compound and ethylene glycol are thoroughly dried to minimize water content, which can affect the DES properties and reactivity. For instance, ethylene glycol can be dried over molecular sieves, and this compound can be dried under vacuum.[10]
-
In a clean, dry flask, combine this compound and ethylene glycol in a 1:2 molar ratio.[7]
-
Heat the mixture gently (e.g., to 80°C) while stirring until a clear, homogeneous liquid is formed.[6] Sonication can also be applied to facilitate mixing.[6]
-
The resulting liquid is EthalineF. It should be stored under an inert atmosphere to prevent moisture absorption.[8]
Protocol 3: Prospective Nucleophilic Fluorination using EthalineF
This protocol is a prospective methodology based on the principles of nucleophilic substitution and the known properties of EthalineF. It is intended as a starting point for investigation.
Objective: To perform a nucleophilic substitution of a leaving group (e.g., bromide, tosylate) with fluoride on a model substrate (e.g., benzyl bromide).
Materials:
-
EthalineF (prepared as per Protocol 2)
-
Benzyl bromide (or other suitable substrate)
-
Anhydrous acetonitrile or other suitable co-solvent (optional)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add EthalineF as the fluoride source and solvent.
-
Add the substrate (e.g., benzyl bromide, 1 equivalent) to the EthalineF. The amount of EthalineF should be sufficient to act as both solvent and reagent, ensuring a molar excess of fluoride.
-
Stir the reaction mixture at a suitable temperature. Optimization may be required, starting from room temperature and gradually increasing to, for example, 80-100°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or 19F NMR).
-
Upon completion, the product needs to be extracted from the ionic liquid. This can be challenging. A common method is to dilute the reaction mixture with water and extract the organic product with a low-polarity solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.
-
Purify the product using standard techniques such as column chromatography.
Visualizing Interactions and Workflows
Concluding Remarks
This compound, particularly in the form of deep eutectic solvents like EthalineF, represents an interesting medium for chemical reactions. The presence of a "naked" or weakly solvated fluoride anion, as suggested by spectroscopic studies, makes it a potential candidate for nucleophilic fluorination.[6] However, the direct application of this compound for C-F bond formation is not yet a well-established synthetic methodology and requires further research to validate its efficacy, scope, and limitations. The protocols and data presented here are intended to serve as a foundation for researchers and drug development professionals interested in exploring the utility of this unique fluorine source. Future studies should focus on screening various substrates, optimizing reaction conditions, and comparing the efficiency of this compound-based systems to conventional fluorinating agents.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. scispace.com [scispace.com]
- 5. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 4696-35-9 [smolecule.com]
- 8. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 9. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 10. osti.gov [osti.gov]
Application Notes and Protocols for Choline Fluoride in Solid-State NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential uses of choline fluoride in NMR spectroscopy, with a particular focus on solid-state applications. Due to the emerging nature of this compound research, this document combines established liquid-state NMR applications with proposed solid-state NMR methodologies based on analogous compounds.
Application Note 1: Characterization of this compound-Based Deep Eutectic Solvents using ¹⁹F NMR
Introduction
This compound is a valuable component in the formation of Deep Eutectic Solvents (DESs), a novel class of solvents with tunable physicochemical properties. The presence of the fluorine atom makes this compound an excellent probe for investigating the molecular interactions and dynamics within these systems using ¹⁹F NMR spectroscopy. The ¹⁹F nucleus offers high sensitivity and a wide chemical shift range, making it highly responsive to changes in its local electronic environment.
Application: Probing Fluoride Ion Environment in EthalineF
A notable application of this compound is in the formation of "EthalineF," a DES composed of this compound and ethylene glycol.[1][2] ¹⁹F NMR spectroscopy of EthalineF has revealed the existence of two distinct chemical environments for the fluoride anion.[2][3] This observation is critical for understanding the structure-property relationships in this DES. The two environments are proposed to be:
-
Coordinated Fluoride: A fraction of the fluoride anions are directly associated with the choline cation, forming a tight ion pair.[1][3]
-
Solvated Fluoride: The remaining fluoride anions are freely solvated by the hydrogen bond donor, ethylene glycol.[2]
This differentiation is not observed in analogous choline chloride-based DESs, highlighting the unique role of the highly electronegative fluoride ion in structuring the solvent.[2]
Quantitative Data: ¹⁹F NMR of this compound and EthalineF
The following table summarizes the reported ¹⁹F NMR chemical shifts for this compound and its components in the EthalineF DES.
| Compound/System | Sample Conditions | ¹⁹F Chemical Shift (ppm) | Reference |
| This compound (ChF) | In D₂O at 298 K | -128.48 | [3] |
| EthalineF (ChF:EG 1:2) | In D₂O at 298 K | -128.43 (Coordinated F⁻) | [3] |
| -135.31 (Solvated F⁻) | [3] | ||
| Zinc Fluoride (ZnF₂) + Ethylene Glycol (EG) | In D₂O at 298 K | ~ -135 | [3] |
Experimental Protocol: Synthesis and Liquid-State ¹⁹F NMR of EthalineF
This protocol outlines the synthesis of EthalineF and its subsequent analysis by ¹⁹F NMR.
1. Materials and Reagents:
-
Choline chloride
-
Silver(I) oxide
-
Hydrofluoric acid (48%)
-
Ethylene glycol
-
Deuterium oxide (D₂O) for NMR
2. Synthesis of this compound (Adapted from Curnow et al.): a. Dissolve choline chloride in deionized water. b. Add a stoichiometric amount of silver(I) oxide to precipitate silver chloride. c. Filter the mixture to remove the silver chloride precipitate. d. Neutralize the resulting choline hydroxide solution with hydrofluoric acid. e. Lyophilize the solution to obtain solid this compound. f. Dry the solid this compound under vacuum.
3. Preparation of EthalineF (1:2 molar ratio): a. In a clean, dry vial, combine one molar equivalent of the synthesized this compound with two molar equivalents of ethylene glycol. b. Gently heat and stir the mixture until a homogeneous, clear liquid is formed.
4. Liquid-State ¹⁹F NMR Spectroscopy: a. Prepare the NMR sample by dissolving a small amount of EthalineF in D₂O. b. Acquire ¹⁹F NMR spectra on a spectrometer equipped with a suitable probe. c. Use a common fluorine reference standard, such as CFCl₃ (0 ppm), for chemical shift referencing. d. Process the acquired spectra using appropriate NMR software to identify and integrate the signals corresponding to the different fluoride environments.
Diagrams
Application Note 2: A Proposed Methodology for Solid-State NMR of this compound
Introduction
While the literature on solid-state NMR of this compound is sparse, the technique holds significant promise for characterizing its solid forms. Based on studies of other choline halides and ionic fluorides, solid-state NMR can provide valuable insights into the crystal structure, polymorphism, and molecular dynamics of this compound.[4] ¹³C and ¹⁹F are the key nuclei for these investigations.
Potential Applications
-
Structural Elucidation: Solid-state NMR can be used to determine the number of crystallographically inequivalent sites for both the choline cation and the fluoride anion, providing information about the crystal lattice.
-
Polymorphism Studies: Different crystalline forms (polymorphs) of this compound would likely exhibit distinct ¹³C and ¹⁹F solid-state NMR spectra, making it a powerful tool for identifying and characterizing different solid phases.
-
Analysis of Molecular Dynamics: Variable temperature solid-state NMR experiments can reveal information about molecular motions, such as the reorientation of the choline headgroup, which has been observed in other choline salts.[4]
Proposed Quantitative Data: Expected Solid-State NMR Parameters
The following table provides expected ranges for solid-state NMR parameters for this compound, extrapolated from data on analogous compounds. These values would need to be experimentally verified.
| Nucleus | Parameter | Expected Range/Value | Notes |
| ¹³C | Isotropic Chemical Shift (δ_iso) | 50-70 ppm | For carbons in the choline moiety.[4] |
| ¹⁹F | Isotropic Chemical Shift (δ_iso) | -100 to -150 ppm | Highly dependent on the cation and crystal packing.[1] |
| ¹⁹F | Chemical Shift Anisotropy (CSA) | 50-150 ppm | Provides information on the local electronic symmetry around the fluoride ion. |
Experimental Protocol: Proposed Solid-State NMR of Crystalline this compound
This protocol describes a general approach for the solid-state NMR analysis of a powdered sample of this compound.
1. Sample Preparation: a. Ensure the this compound sample is crystalline and dry. b. Pack the powdered sample into a magic-angle spinning (MAS) rotor (e.g., 4 mm or smaller for faster spinning). The rotor should be well-balanced to ensure stable spinning.
2. Solid-State NMR Spectroscopy: a. Instrumentation: Use a solid-state NMR spectrometer equipped with a probe capable of ¹³C and ¹⁹F detection and high-speed MAS. b. ¹⁹F MAS NMR: i. Acquire single-pulse ¹⁹F MAS spectra at a high spinning speed (e.g., >10 kHz) to average out dipolar couplings and obtain higher resolution. ii. Use a short pulse length and a recycle delay appropriate for the ¹⁹F spin-lattice relaxation time (T₁). c. ¹³C CP-MAS NMR: i. Acquire ¹³C spectra using a cross-polarization (CP) pulse sequence to enhance the signal from the low-natural-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. ii. Use high-power proton decoupling during acquisition to remove ¹H-¹³C dipolar couplings. d. ²D ¹H-¹⁹F HETCOR NMR (optional): i. To probe spatial proximities between protons and fluorine atoms, a heteronuclear correlation (HETCOR) experiment can be performed. This can help in assigning ¹⁹F resonances to specific locations relative to the choline cation. e. Data Processing: Process the spectra using appropriate software to determine isotropic chemical shifts, and if possible from static or slow-spinning spectra, the chemical shift anisotropy.
Diagram
References
Application of Choline Fluoride in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of MOFs with desired properties often requires precise control over the nucleation and crystal growth processes. This can be achieved through the use of modulators, which are molecules that compete with the organic linker for coordination to the metal centers, thereby influencing the crystallite size, morphology, and defect density.
Choline fluoride, a quaternary ammonium salt, presents itself as a compelling, yet underexplored, reagent in the synthesis of MOFs. It can potentially serve multiple roles: as a fluoride source for the synthesis of fluorinated MOFs, as a structure-directing agent, or as a component of a deep eutectic solvent (DES) for ionothermal synthesis. The fluoride ion is known to be an effective modulator in the synthesis of zirconium-based MOFs, while the choline cation can act as a template or charge-balancing agent within the MOF pores. This document provides detailed application notes and protocols for the proposed use of this compound in MOF synthesis, drawing parallels from established methodologies using analogous compounds.
Potential Applications of this compound in MOF Synthesis
This compound can be envisioned to function in several key capacities during the formation of MOFs:
-
As a Modulator and Fluoride Source: The fluoride anion can act as a modulator, competing with the carboxylate groups of the organic linker to control the nucleation and growth of MOF crystals. This is particularly relevant for zirconium-based MOFs, where fluoride ions can influence the formation of the Zr6O4(OH)4 secondary building units (SBUs) and introduce beneficial defects.
-
As a Structure-Directing Agent (SDA): The choline cation, with its specific size and shape, can act as a template around which the MOF framework assembles. This can lead to the formation of novel topologies or influence the porosity of the resulting material.
-
In Ionothermal Synthesis as a Deep Eutectic Solvent (DES) Component: this compound can be combined with a hydrogen bond donor, such as ethylene glycol or urea, to form a deep eutectic solvent. This DES can serve as both the solvent and a template in the ionothermal synthesis of MOFs, offering a greener alternative to traditional organic solvents.
Experimental Protocols
The following protocols are proposed based on established synthesis methods for MOFs using analogous reagents such as choline chloride and other fluoride sources. Researchers should consider these as starting points and optimize the conditions for their specific target MOF.
Protocol 1: this compound as a Modulator in the Solvothermal Synthesis of a Zirconium-Based MOF (e.g., UiO-66)
This protocol describes the use of this compound as a modulating agent to control the crystallinity and defect density of UiO-66, a well-studied zirconium-based MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
This compound (ChF)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Equipment:
-
Scintillation vials or Teflon-lined autoclave
-
Oven or heating block
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Preparation of Precursor Solution:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.125 mmol, 29.1 mg) and H₂BDC (e.g., 0.125 mmol, 20.8 mg) in 10 mL of DMF.
-
Add a specific molar equivalent of this compound to the solution. It is recommended to start with a range of modulator concentrations (e.g., 1, 5, and 10 mol% relative to ZrCl₄) to study its effect.
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
-
Purification and Activation:
-
After cooling to room temperature, a white precipitate should be visible.
-
Separate the solid product by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
To activate the MOF, immerse the solid in fresh methanol for 3 days, replacing the methanol daily.
-
Finally, dry the activated MOF under vacuum at 150 °C for 12 hours.
-
Expected Outcome:
The addition of this compound is expected to influence the particle size, morphology, and the number of defects in the UiO-66 structure. Characterization by Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) surface area analysis will be crucial to evaluate the impact of the modulator.
Protocol 2: Ionothermal Synthesis of a MOF using a this compound-Based Deep Eutectic Solvent (DES)
This protocol outlines a greener synthesis approach using a this compound:urea deep eutectic solvent as the reaction medium.
Materials:
-
This compound (ChF)
-
Urea
-
Metal salt (e.g., Zinc acetate dihydrate, Copper(II) nitrate trihydrate)
-
Organic linker (e.g., Terephthalic acid, Trimesic acid)
-
Ethanol
-
Deionized water
Equipment:
-
Schlenk flask or sealed reaction vessel
-
Heating mantle with magnetic stirring
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Deep Eutectic Solvent:
-
In a Schlenk flask, combine this compound and urea in a 1:2 molar ratio.
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring until a clear, homogeneous liquid is formed.
-
-
Ionothermal Synthesis:
-
To the prepared DES, add the metal salt and the organic linker in a desired molar ratio (e.g., 1:1).
-
Continue heating and stirring the mixture at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).
-
-
Product Isolation and Purification:
-
After cooling to room temperature, the MOF product will have precipitated out of the viscous DES.
-
Add ethanol or water to the mixture to reduce the viscosity and facilitate the separation of the solid product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with ethanol and water to remove any residual DES.
-
Dry the final product in an oven at an appropriate temperature (e.g., 80-120 °C).
-
Data Presentation
To facilitate the comparison of results from different synthesis conditions, all quantitative data should be summarized in clearly structured tables.
Table 1: Physicochemical Properties of UiO-66 synthesized with varying this compound concentrations.
| Sample ID | This compound (mol%) | Crystallite Size (nm) (from PXRD) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Yield (%) |
| UiO-66-control | 0 | ||||
| UiO-66-ChF-1 | 1 | ||||
| UiO-66-ChF-5 | 5 | ||||
| UiO-66-ChF-10 | 10 |
Table 2: Synthesis Conditions and Properties of MOFs prepared via Ionothermal Synthesis using this compound-based DES.
| MOF Name | Metal Salt | Organic Linker | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
Visualizations
Logical Relationship of this compound's Roles in MOF Synthesis
Caption: Potential roles and effects of this compound in MOF synthesis.
Experimental Workflow for Modulated MOF Synthesis
Caption: Experimental workflow for MOF synthesis using this compound as a modulator.
Conclusion
The use of this compound as a novel reagent in the synthesis of metal-organic frameworks holds significant promise for controlling their physicochemical properties and developing more sustainable synthetic routes. The protocols and application notes provided herein offer a foundational framework for researchers to explore the multifaceted roles of this compound. Through systematic investigation and optimization, the application of this compound could lead to the discovery of new MOF materials with enhanced performance in catalysis, separations, and biomedical applications. Careful characterization of the resulting materials will be paramount to understanding the structure-property relationships imparted by this unique reagent.
Choline Fluoride: Application Notes for Nucleophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline fluoride is a quaternary ammonium salt that has garnered significant interest, primarily as a component of deep eutectic solvents (DESs).[1][2] Its unique properties, particularly the behavior of the fluoride anion within these systems, suggest its potential as a reagent for nucleophilic fluorination. The incorporation of fluorine into organic molecules is of paramount importance in the pharmaceutical and agrochemical industries, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3]
Traditionally, nucleophilic fluorination has been challenged by the low solubility and high lattice energy of inorganic fluorides (e.g., KF, CsF), and the hygroscopic nature of organic fluoride sources like tetrabutylammonium fluoride (TBAF). This compound, especially when formulated as a DES, offers a unique environment where the fluoride ion's nucleophilicity may be enhanced. This document provides an overview of this compound's properties, protocols for its synthesis, and explores its potential application as a nucleophilic fluorinating agent.
Physicochemical Properties of this compound and its Deep Eutectic Solvents
This compound's utility as a reagent is intrinsically linked to its physical and chemical characteristics, which are most extensively studied in the context of its deep eutectic solvent with ethylene glycol, known as "EthalineF".[1]
Key Properties:
-
Synthesis: this compound can be synthesized by the reaction of choline salts (e.g., choline chloride) with a fluoride source, or through the direct reaction of choline with hydrofluoric acid.[1][4]
-
Deep Eutectic Solvent (DES) Formation: A notable application of this compound is in the formation of DESs. For instance, when mixed with ethylene glycol in a 1:2 molar ratio, it forms EthalineF. This enhances the solubility and stability of the this compound.[1]
-
Fluoride Ion Environment: In EthalineF, 19F NMR studies have revealed the presence of two distinct fluoride environments. It is suggested that a portion of the fluoride anions are coordinated to the choline cation, while the remainder are freely solvated by ethylene glycol.[5] This dynamic equilibrium may play a crucial role in its reactivity as a fluorinating agent.
-
Solvation Dynamics: this compound-based systems exhibit faster solvation dynamics compared to other choline halides.[1] This is attributed to the strong hydrogen bonding interactions between the fluoride ions and the surrounding solvent molecules.[1]
-
Ionic Conductivity: The ionic conductivity of this compound in DES formulations ranges from 2.5 to 4.2 mS/cm. While lower than choline chloride systems, it is compensated by superior electrochemical stability.[1]
Table 1: Summary of Physicochemical Properties of EthalineF (this compound:Ethylene Glycol 1:2)
| Property | Value | Reference |
| Molar Ratio | 1:2 (this compound:Ethylene Glycol) | [1] |
| Fluoride Environment | Two distinct peaks in 19F NMR | [5] |
| Average Solvation Time | 6.2 ps | [1] |
| Ionic Conductivity | 2.5 - 4.2 mS/cm | [1] |
| Water Content (as prepared) | ~500 ppm | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the common method of salt metathesis from choline chloride.
Materials:
-
Choline chloride
-
Potassium fluoride (or Silver(I) fluoride for higher purity)
-
Suitable solvent (e.g., Methanol or Water)
Procedure:
-
Dissolve choline chloride in a minimal amount of the chosen solvent.
-
Add a stoichiometric equivalent of the fluoride salt (e.g., KF).
-
Stir the mixture at room temperature for several hours to allow for the precipitation of the insoluble chloride salt (e.g., KCl).
-
Filter the reaction mixture to remove the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Protocol 2: Preparation of EthalineF (this compound:Ethylene Glycol 1:2 DES)
Materials:
-
This compound (synthesized as per Protocol 1)
-
Ethylene glycol (anhydrous)
Procedure:
-
Ensure both this compound and ethylene glycol are thoroughly dried to minimize water content.
-
In a sealed vessel, combine this compound and ethylene glycol in a 1:2 molar ratio.
-
Heat the mixture gently (e.g., to 60-80 °C) with stirring until a homogeneous, clear liquid is formed.
-
The resulting liquid is EthalineF and can be stored in a desiccator.
Application in Nucleophilic Fluorination: A Proposed Approach
While direct, published applications of this compound as a standard nucleophilic fluorinating agent are limited, its properties within DESs suggest its potential. The following represents a proposed, generalized protocol for the nucleophilic fluorination of activated alkyl halides or sulfonates. Researchers should note that this is an exemplary protocol and requires optimization for specific substrates.
The rationale for using EthalineF as the reaction medium is that the ethylene glycol can act as a hydrogen bond donor, potentially liberating the fluoride ion from the choline cation and enhancing its nucleophilicity.
Proposed General Protocol for Nucleophilic Fluorination using EthalineF
Materials:
-
Alkyl halide or sulfonate (e.g., benzyl bromide, octyl tosylate)
-
EthalineF (prepared as per Protocol 2)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the alkyl halide or sulfonate substrate.
-
Add EthalineF as the solvent and fluoride source. A typical starting point would be to use EthalineF in a quantity that provides 1.5-3.0 equivalents of fluoride relative to the substrate.
-
Heat the reaction mixture with stirring. The reaction temperature will need to be optimized for the specific substrate, with a starting range of 80-120 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer should be washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure to yield the crude fluorinated product.
-
Purification can be achieved by column chromatography.
Table 2: Hypothetical Reaction Conditions for Different Substrate Classes
| Substrate Class | Leaving Group (X) | Proposed Temp. (°C) | Proposed Equivalents of F⁻ | Notes |
| Primary Alkyl Halides | -Br, -I | 80 - 100 | 1.5 - 2.0 | Lower temperatures may suffice for activated primary halides. |
| Primary Alkyl Sulfonates | -OTs, -OMs | 90 - 110 | 1.5 - 2.0 | Generally good leaving groups, should react readily. |
| Secondary Alkyl Halides | -Br, -I | 100 - 120 | 2.0 - 3.0 | Higher temperatures and more reagent may be needed. Risk of elimination. |
| Benzyl Halides | -Br, -Cl | 70 - 90 | 1.5 - 2.0 | Highly activated, should react under milder conditions. |
Conclusion and Future Outlook
This compound presents an intriguing potential as a nucleophilic fluorinating agent, primarily through its formulation as a deep eutectic solvent like EthalineF. The unique chemical environment within these solvents may help to overcome some of the traditional challenges associated with nucleophilic fluorination. However, it is crucial to note that the application of this compound for this purpose is not yet widely established in the scientific literature, and the protocols provided herein are based on its known physicochemical properties rather than on a large body of experimental precedent.
Future research is needed to fully explore the scope and limitations of this compound as a nucleophilic fluorinating agent. This would involve systematic studies on a wide range of substrates, optimization of reaction conditions, and a deeper mechanistic understanding of the role of the choline cation and the hydrogen bond donor in modulating the reactivity of the fluoride anion. For researchers in drug development, the potential for a mild, soluble, and potentially "green" fluorinating agent warrants further investigation.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mepi.fr [mepi.fr]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
Troubleshooting & Optimization
Choline Fluoride Synthesis & Purification: A Technical Support Center
Welcome to the technical support center for choline fluoride synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via anion exchange reactions. The most common methods include:
-
Reaction with Inorganic Fluoride Salts: This involves reacting a choline salt, such as choline chloride, with a fluoride source like potassium fluoride (KF), sodium fluoride (NaF), or silver fluoride (AgF) in a suitable solvent.[1][2][3]
-
Reaction with Hydrofluoric Acid (HF): This method involves neutralizing a choline base (e.g., choline hydroxide) with hydrofluoric acid.[4] Choline hydroxide can be prepared in situ from choline chloride and a strong base like silver oxide.
-
Formation of Deep Eutectic Solvents (DES): this compound can be mixed with a hydrogen bond donor, such as ethylene glycol, to form a deep eutectic solvent, often referred to as "EthalineF".[3][4]
Q2: What are the primary impurities I should be aware of during this compound synthesis?
A2: Impurities can arise from starting materials, side reactions, and degradation. Key impurities include:
-
Unreacted Starting Materials: Residual choline chloride is a common impurity if the reaction does not go to completion.
-
Inorganic Salt Byproducts: When using choline chloride with fluoride salts, inorganic chloride salts (e.g., KCl, NaCl, AgCl) are formed as byproducts that need to be removed.
-
Residual Water: Choline salts are notoriously hygroscopic and readily absorb moisture from the atmosphere.[5] Water content is a critical parameter to control.
-
Thermal Degradation Products: Heating choline salts, especially above 100°C for extended periods, can lead to degradation.[6][7] Potential degradation products include trimethylamine, ethylene glycol, and in some cases, chlorinated species like methylene chloride and chloromethane.[6]
-
Discoloration: Aqueous solutions of choline can darken over time due to decomposition.[8]
Q3: How can I determine the purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for confirming the molecular structure and identifying impurities.[1]
-
Ion Chromatography (IC): IC is an excellent method for quantifying halide impurities, such as residual chloride, and can also be used for fluoride analysis.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the content and purity of choline salts and separate them from counterions and other impurities.[1]
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content in the final product.[11]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after reaction. | 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can reduce yield. 3. Loss during Workup: Product may be lost during filtration or extraction steps. | 1. Increase Reaction Time/Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., NMR, IC) to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Optimize Solvent: Ensure the chosen solvent facilitates the solubility of reactants while allowing for the precipitation of byproducts if applicable. 3. Refine Workup Procedure: Minimize transfer steps and ensure efficient extraction and filtration. |
| Low recovery after purification. | 1. High Product Solubility in Crystallization Solvent: The chosen solvent for crystallization may be too effective, leading to product loss in the mother liquor. 2. Product Adherence to Filtration Media: The product may be sticking to the filter paper or frit. | 1. Use an Anti-Solvent: Introduce an anti-solvent in which this compound is insoluble to induce precipitation. 2. Optimize Solvent Ratio: If using a mixed solvent system, adjust the ratio to decrease the solubility of the product at low temperatures. 3. Wash with a Less Polar Solvent: After filtration, wash the crystals with a small amount of a cold, less polar solvent in which the product is sparingly soluble. |
Product Purity Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Final product is discolored (yellow to brown). | 1. Thermal Degradation: Overheating during synthesis or drying can cause decomposition of the choline cation.[6][7] 2. Impurities in Starting Materials: Colored impurities in the initial choline chloride can carry through to the final product. 3. Aging/Decomposition: Choline solutions can discolor over time upon exposure to air and light.[8] | 1. Use Milder Heating Conditions: Dry the product under vacuum at a lower temperature for a longer duration. 2. Purify Starting Materials: If necessary, purify the starting choline chloride before use. 3. Activated Carbon Treatment: Dissolve the product in a suitable solvent and treat with activated carbon to remove colored impurities, followed by filtration.[8] Note that color may reappear over time. 4. Use of Stabilizers: For long-term storage of solutions, consider adding a stabilizer like a hydroxylamine salt.[8] |
| High residual water content. | 1. Hygroscopic Nature: this compound is highly hygroscopic and will absorb atmospheric moisture.[5] 2. Inefficient Drying: The drying method may not be sufficient to remove all water. | 1. Azeotropic Distillation: Use a solvent like toluene to azeotropically remove water. 2. Drying Under High Vacuum: Dry the solid product under high vacuum at a moderately elevated temperature (e.g., 50-70°C) for an extended period (24-72 hours).[11] 3. Handle in an Inert Atmosphere: Once dried, handle and store the product in a glovebox or desiccator to prevent moisture reabsorption. |
| Product "oils out" during crystallization instead of forming crystals. | 1. High Impurity Level: The presence of significant impurities can disrupt the crystal lattice formation. 2. Supersaturation is too high: The solution is too concentrated, or cooling is too rapid. 3. Solvent Choice: The chosen solvent may not be ideal for crystallization. | 1. Pre-purification: Consider a preliminary purification step, such as washing or treatment with activated carbon, before crystallization. 2. Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer. 3. Add More Solvent: Add a small amount of additional solvent to the heated solution to reduce the concentration.[12] 4. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal to induce crystallization.[12] |
Quantitative Data Summary
The following table summarizes typical quantitative data found in the synthesis and analysis of this compound and its analogs. Note that specific values can vary significantly based on the experimental conditions.
| Parameter | Value | Context | Reference |
| Water Content in Dried DES | 361 - 500 ppm | Water content in Ethaline and EthalineF after drying, measured by Karl-Fischer titration. | [11] |
| Radiochemical Purity ([18F] analogs) | >99.9% | Purity achieved for [18F]fluoroethylcholine after optimized synthesis. | [1] |
| Radiochemical Yield ([18F] analogs) | 47 ± 5% | Non-decay corrected yield for an optimized [18F]fluoroethylcholine synthesis. | [1] |
| Chloride Impurity Quantification Limit (IC) | < 8 ppm | Limit of quantification for chloride in ionic liquids using ion chromatography. | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound from Choline Chloride and Silver Fluoride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Choline chloride (dried under vacuum)
-
Silver fluoride (AgF)
-
Anhydrous methanol
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a round-bottom flask protected from light, dissolve dried choline chloride in anhydrous methanol.
-
In a separate flask, dissolve an equimolar amount of silver fluoride in anhydrous methanol.
-
Slowly add the silver fluoride solution to the choline chloride solution with stirring. A white precipitate of silver chloride (AgCl) will form immediately.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Prepare a small plug of diatomaceous earth in a fritted glass funnel.
-
Filter the reaction mixture through the diatomaceous earth to remove the precipitated AgCl. Wash the filter cake with a small amount of anhydrous methanol.
-
Collect the filtrate, which contains the this compound in methanol.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
Dry the resulting solid under high vacuum to remove residual solvent and moisture.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for purifying crude this compound. The choice of solvent is critical and may require some optimization. A common strategy for quaternary ammonium salts is to dissolve them in a polar solvent and precipitate with a less polar solvent.
Materials:
-
Crude this compound
-
Anhydrous ethanol (or another suitable polar solvent)
-
Anhydrous diethyl ether (or another suitable non-polar anti-solvent)
Procedure:
-
Gently heat anhydrous ethanol and dissolve the minimum amount of crude this compound required to form a saturated solution.
-
If colored impurities are present, this is an appropriate stage to add a small amount of activated carbon, stir for 15-20 minutes, and then hot-filter the solution to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, slowly add anhydrous diethyl ether with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.
-
Place the flask in an ice bath or refrigerator to promote further crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under high vacuum.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 2. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]
- 3. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 4. Buy this compound | 4696-35-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. US5209858A - Stabilization of choline and its derivatives against discoloration - Google Patents [patents.google.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 11. osti.gov [osti.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Choline Fluoride in Protic Solvents: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with choline fluoride in protic solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected pH change upon dissolution in unbuffered aqueous solutions. | This compound readily dissociates into choline cations and fluoride anions.[1][2] The fluoride anion (F⁻) is the conjugate base of a weak acid (hydrofluoric acid, HF) and can undergo hydrolysis to a small extent, producing hydroxide ions (OH⁻) and slightly increasing the pH. | For pH-sensitive experiments, use an appropriate biological buffer system. Verify the final pH of your solution after the addition of this compound and adjust as necessary. |
| Difficulty achieving expected solubility or observing precipitation. | While this compound is highly soluble in water, its solubility in other protic solvents like alcohols may vary.[2] Precipitation could also occur due to reactions with other components in the solution (e.g., formation of insoluble fluoride salts with divalent cations like Ca²⁺ or Mg²⁺). | Confirm the solubility of this compound in your specific solvent system. If working with complex media, ensure there are no incompatible ions present. Consider preparing a concentrated stock solution in water and adding it to your experimental medium. |
| Inconsistent experimental results or loss of compound activity over time. | In aqueous solutions, the fluoride ion can form strong hydrogen bonds with water molecules and other components of the medium.[1][3] This strong solvation can alter the chemical environment and potentially influence the activity of other molecules in the solution. While this compound itself is generally stable, these strong interactions might affect your system. | Prepare fresh solutions for your experiments whenever possible. Investigate the potential for strong hydrogen bonding interactions between the fluoride ion and your molecules of interest. |
| Solution appears cloudy or hazy after preparation. | This could be due to the presence of insoluble impurities in the this compound sample or the formation of insoluble fluoride salts if the solvent contains certain metal ions. | Filter the solution through an appropriate syringe filter (e.g., 0.22 µm) to remove any particulate matter. Use high-purity water and other reagents to prepare your solutions. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions?
A1: Yes, this compound is generally stable in aqueous solutions. Upon dissolution, it readily dissociates into choline cations and fluoride anions.[1][2] It is important to note that the fluoride anion will be strongly solvated by water molecules due to hydrogen bonding.[1][3] For long-term storage, it is recommended to store aqueous solutions at low temperatures (e.g., 0°C) and protect them from light, as per general laboratory best practices.[4]
Q2: What are the degradation products of this compound in protic solvents?
A2: Under typical experimental conditions (neutral pH, room temperature), this compound does not degrade in the sense of the choline cation or fluoride anion breaking down. The primary process is dissociation into its constituent ions.[1][2] Under extreme conditions, such as high heat, hazardous decomposition products can include carbon oxides, nitrogen oxides, and toxic fumes of hydrogen fluoride.[4]
Q3: Can I use this compound in alcoholic solvents like ethanol or methanol?
A3: this compound is soluble in some organic solvents, but its solubility can be lower than in water. It is advisable to test the solubility in a small volume of the specific alcohol before preparing a large-scale solution. Be aware that the strong hydrogen bonding properties of the fluoride ion will also be present in alcoholic solvents.
Q4: Why is the dissolution of this compound in water exothermic?
A4: The dissolution of this compound in water is an exothermic process, meaning it releases heat.[3] This is in contrast to other choline salts like choline chloride, which have an endothermic dissolution. The exothermicity is due to the very strong interactions (solvation energy) between the small fluoride ions and water molecules.
Q5: How should I handle and store this compound?
A5: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[4][5][6] Store the solid compound in a tightly sealed container in a cool, dry place.[5][6][7]
Quantitative Data Summary
The majority of quantitative data available for this compound in protic solvents relates to its use as a component in deep eutectic solvents (DESs), particularly "EthalineF" (a 1:2 molar ratio of this compound to ethylene glycol). The tables below summarize key physicochemical properties of EthalineF and its mixtures with water.
Table 1: Physicochemical Properties of EthalineF and Ethaline at 298 K
| Property | EthalineF (ChF:EG 1:2) | Ethaline (ChCl:EG 1:2) | Reference |
| Density (g/cm³) | 1.10 | 1.12 | [8][9] |
| Viscosity (mPa·s) | 34 | 36 | [10] |
| Ionic Conductivity (mS/cm) | 5.5 | 7.6 | [11] |
| ET(30) Polarity (kcal/mol) | 53.5 | 52.3 | [8] |
Table 2: Effect of Water on the Properties of EthalineF
| Water Content (wt%) | Density (g/cm³) at 298 K | Viscosity (mPa·s) at 298 K | Ionic Conductivity (mS/cm) at 298 K | Reference |
| 0 | 1.10 | 34 | 5.5 | [9][10] |
| 20 | 1.09 | 7.5 | 18 | [9][12] |
| 50 | 1.08 | 2.1 | 35 | [9][12] |
| 80 | 1.04 | 1.1 | 45 | [9][12] |
Note: The addition of water disrupts the hydrogen bonding network of the DES, leading to a decrease in viscosity and an increase in ionic conductivity.[9][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from published procedures for laboratory-scale synthesis.[8]
-
Conversion to Choline Hydroxide:
-
Dissolve choline chloride in deionized water.
-
Add silver oxide (Ag₂O) to the aqueous choline chloride solution. The molar ratio should be 1:2 (Ag₂O to choline chloride).
-
Stir the mixture. Silver chloride (AgCl) will precipitate.
-
Filter the mixture to remove the AgCl precipitate. The filtrate is an aqueous solution of choline hydroxide.
-
-
Neutralization:
-
Carefully add an aqueous solution of hydrofluoric acid (HF) to the choline hydroxide solution while monitoring the pH.
-
Continue adding HF dropwise until the pH of the solution reaches 7.0.
-
The resulting solution is aqueous this compound.
-
-
Isolation:
-
Water can be removed under vacuum at an elevated temperature (e.g., 50°C) for an extended period (e.g., 72 hours) to obtain the solid this compound.[8]
-
Caution: Hydrofluoric acid is extremely toxic and corrosive. All work with HF must be conducted in a suitable fume hood with appropriate personal protective equipment, and an HF-specific safety protocol must be in place, including access to calcium gluconate gel.
Protocol 2: Preparation of EthalineF (this compound:Ethylene Glycol DES)
-
Prepare or acquire anhydrous this compound and anhydrous ethylene glycol.
-
Combine this compound and ethylene glycol in a 1:2 molar ratio in a sealed container.
-
Heat the mixture gently (e.g., to 50-60°C) while stirring until a homogeneous, clear liquid is formed.
-
To ensure the removal of any residual water, the mixture can be kept under vacuum.[8]
Visualizations
References
- 1. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 3. Buy this compound | 4696-35-9 [smolecule.com]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. palsusa.com [palsusa.com]
- 7. download.basf.com [download.basf.com]
- 8. osti.gov [osti.gov]
- 9. Unusual Hydration Properties of this compound-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
"Choline fluoride" handling and storage best practices
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving choline fluoride.
| Problem | Possible Cause(s) | Recommended Action(s) |
| White powder becomes sticky or turns into a liquid. | Absorption of moisture from the air (hygroscopic nature). | This compound is likely hygroscopic. Handle the compound under an inert atmosphere (e.g., in a glovebox). Store in a tightly sealed container with a desiccant. |
| A sharp, irritating odor is detected when handling the compound. | Formation of hydrogen fluoride (HF) gas due to reaction with moisture or an acidic substance. | Immediately move to a well-ventilated area. If you feel unwell, seek medical attention. Re-evaluate your handling procedures to minimize exposure to moisture and avoid contact with acids.[1] |
| Skin or eye irritation after handling. | Direct contact with this compound powder or solutions. The fluoride ion can be particularly irritating. | For skin contact, immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[1] For eye contact, flush with large amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[1] |
| Spill of this compound powder. | Accidental mishandling of the container. | For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a designated, labeled waste container. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol. Respiratory protection may be necessary.[1] |
Frequently Asked Questions (FAQs)
Handling
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards of this compound stem from the properties of both the choline cation and the fluoride anion. Like choline chloride, it may cause skin and eye irritation.[2] The fluoride component introduces more significant risks. Inorganic fluorides are moderately to highly toxic and can cause severe irritation to the eyes and respiratory tract.[1] A critical hazard is the potential for this compound to react with acids or moisture to form highly toxic and corrosive hydrogen fluoride (HF) gas.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to the hazards of the fluoride ion, stringent PPE is recommended. This includes:
-
Gloves: Chemical-resistant gloves are essential. Given the risk of HF formation, consider double-gloving with a combination of nitrile and neoprene or another HF-resistant material.[4][5]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[3]
Q3: How should I handle this compound to minimize exposure?
A3: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or potential HF gas.[3] Avoid generating dust when transferring the solid. Use appropriate tools and handle containers carefully.
Storage
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area.[6][2] It is crucial to keep the container tightly closed to prevent the absorption of moisture, given its likely hygroscopic nature. Store it away from incompatible materials, particularly strong acids.[7]
Q5: What materials are incompatible with this compound?
A5: The primary incompatibility is with strong acids, which can react to produce hydrogen fluoride gas.[1][7] It should also be stored away from strong oxidizing agents.[7]
Emergency Procedures
Q6: What is the first aid procedure for skin or eye contact with this compound?
A6:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove any contaminated clothing.[1][8] It is prudent to have calcium gluconate gel available, as this is the standard first aid treatment for HF burns.[5][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][8][3]
Q7: What should I do in case of inhalation or ingestion?
A7:
-
Inhalation: Move the individual to fresh air immediately. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: If the person is conscious, have them rinse their mouth with water and drink one to two glasses of water. Do not induce vomiting. Seek immediate medical attention.[3]
Data Summary
Comparison of Choline Chloride and this compound (Inferred Properties)
| Property | Choline Chloride | This compound (Inferred) | Key Safety Consideration for this compound |
| Appearance | White, crystalline solid | Likely a white, crystalline solid | --- |
| Hygroscopicity | Hygroscopic | Highly likely to be hygroscopic | Increased risk of HF formation in the presence of moisture. |
| Reactivity with Acids | Stable | HIGHLY REACTIVE - will generate toxic HF gas.[1] | Store away from all acids. |
| Toxicity | Irritant, low acute toxicity | Moderate to high toxicity due to the fluoride ion.[1] | Handle with enhanced PPE and engineering controls. |
| First Aid (Skin) | Wash with soap and water.[8] | Wash with soap and water; have calcium gluconate gel available.[5][9] | Immediate and specific first aid is critical for fluoride exposure. |
Experimental Protocols & Workflows
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. LCSS: FLUORIDES (INORGANIC) [web.stanford.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 4. nj.gov [nj.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. download.basf.com [download.basf.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kdlfeed.com [kdlfeed.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
"Choline fluoride" reaction yield improvement strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of choline fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
A1: this compound is primarily synthesized through two main routes:
-
Anion Exchange from Choline Salts: This is a common method involving the reaction of a choline salt, typically choline chloride, with a fluoride source such as potassium fluoride (KF) or sodium fluoride (NaF).[1][2] The general reaction is: Choline Chloride + Metal Fluoride → this compound + Metal Chloride
-
Neutralization of Choline Hydroxide: This method involves first converting choline chloride to choline hydroxide using a reagent like silver oxide. The resulting choline hydroxide solution is then neutralized with hydrofluoric acid (HF) to produce this compound.[1][3] This method has been reported to achieve high yields.[1]
Q2: What is the expected yield for this compound synthesis?
A2: The reaction yield can vary significantly depending on the chosen method and reaction conditions. The neutralization of choline hydroxide with hydrofluoric acid has been reported to produce this compound hydrate with a yield of up to 91%.[1] Yields for the anion exchange method using choline chloride and alkali fluoride salts are often lower and are highly dependent on the reaction conditions.
Q3: How does water content affect the synthesis of this compound?
A3: Water can have a significant impact on both the synthesis and the final product. Choline salts are hygroscopic and can absorb moisture from the atmosphere. The presence of water can influence the properties of this compound, particularly when it is used to form deep eutectic solvents (DESs).[4][5][6] For some applications, rigorous drying of starting materials and the final product is crucial. Karl-Fischer titration is a common method to quantify water content.[3]
Q4: What are the main stability concerns with this compound?
A4: Aqueous solutions of choline can slowly degrade into ethylene glycol, polyethylene glycols, and trimethylamine. While this compound is generally stable, the presence of strong nucleophiles and elevated temperatures can potentially lead to decomposition.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yield is a common issue in this compound synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For anion exchange reactions, gentle heating may be required to drive the reaction to completion. - Ensure Proper Stoichiometry: Use a slight excess of the fluoride source to ensure the complete conversion of the choline salt. |
| Suboptimal Choice of Fluoride Source | - Fluoride Salt Solubility: Potassium fluoride is generally more soluble in organic solvents than sodium fluoride, which may lead to better results in non-aqueous media. - Reactivity of Fluoride Source: The choice of fluoride source can impact the reaction rate and equilibrium. |
| Presence of Water | - Dry Starting Materials: Thoroughly dry choline chloride and the fluoride salt before the reaction. Choline chloride can be dried under vacuum at elevated temperatures.[3] - Use Anhydrous Solvents: If performing the reaction in a solvent, ensure the solvent is anhydrous. |
| Side Reactions | - Control Reaction Temperature: Elevated temperatures can promote side reactions. Maintain the recommended temperature for the chosen protocol. |
| Product Loss During Workup | - Optimize Purification: Minimize the number of transfer steps. During filtration and washing, use cold solvents to reduce the solubility of this compound. |
Issue 2: Product Impurity
The final product may contain unreacted starting materials or byproducts.
| Potential Impurity | Detection Method | Purification Strategy |
| Unreacted Choline Chloride | NMR Spectroscopy | Recrystallization: this compound and choline chloride have different solubilities in various organic solvents. A suitable solvent system can be used to selectively crystallize the desired product. |
| Residual Metal Salts (e.g., KCl, NaCl) | Inorganic analysis (e.g., ICP-MS) | Filtration and Washing: The byproduct metal salts from anion exchange reactions are often insoluble in organic solvents and can be removed by filtration. Washing the this compound product with a solvent in which the metal salt is insoluble can also be effective. |
| Water | Karl-Fischer Titration | Drying: The product can be dried under high vacuum at a moderate temperature (e.g., 50°C) for an extended period.[3] |
Synthesis and Purification Protocols
High-Yield Synthesis of this compound Hydrate
This protocol is based on the neutralization of choline hydroxide and has a reported yield of 91%.[1]
Materials:
-
Choline chloride
-
Silver oxide (Ag₂O)
-
Hydrofluoric acid (HF), aqueous solution
-
Deionized water
Procedure:
-
Dissolve choline chloride in deionized water.
-
Add silver oxide to the aqueous choline chloride solution. This will precipitate silver chloride and form choline hydroxide in the solution.
-
Stir the mixture until the reaction is complete.
-
Filter the mixture to remove the silver chloride precipitate.
-
Carefully neutralize the filtrate (choline hydroxide solution) to a pH of 7.0 by adding the aqueous hydrofluoric acid solution. Caution: Hydrofluoric acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Remove the water from the neutralized solution under vacuum to obtain this compound hydrate.
General Protocol for Anion Exchange Synthesis
Materials:
-
Choline chloride, dried
-
Potassium fluoride (or Sodium fluoride), dried
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
Procedure:
-
In a round-bottom flask, combine the dried choline chloride and a molar excess (e.g., 1.1 equivalents) of the dried fluoride salt.
-
Add the anhydrous solvent to the flask.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified time (e.g., 12-24 hours). The optimal temperature and time will depend on the chosen solvent and fluoride salt.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy to observe the disappearance of the choline chloride signal and the appearance of the this compound signal).
-
Once the reaction is complete, filter the mixture to remove the insoluble metal chloride byproduct.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Reported Yield | Advantages | Disadvantages |
| Neutralization | Choline Chloride, Silver Oxide, Hydrofluoric Acid | 91% (for hydrate)[1] | High yield | Use of expensive silver oxide and hazardous hydrofluoric acid. |
| Anion Exchange | Choline Chloride, Potassium/Sodium Fluoride | Variable | Simpler procedure, avoids HF. | Can result in lower yields and may require more rigorous purification. |
Visualizations
References
- 1. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. osti.gov [osti.gov]
- 4. Buy this compound | 4696-35-9 [smolecule.com]
- 5. Unusual Hydration Properties of this compound-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Choline Fluoride in Fluorination Processes
This guide is intended for researchers, scientists, and drug development professionals utilizing choline fluoride in fluorination reactions. It provides answers to frequently asked questions and detailed troubleshooting for common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorination?
A1: this compound is a quaternary ammonium salt consisting of a choline cation and a fluoride anion. It serves as a nucleophilic fluoride source for introducing fluorine into organic molecules. Its utility is enhanced when used as a component in deep eutectic solvents (DESs), such as "EthalineF" (a 1:2 molar ratio of this compound to ethylene glycol).[1][2][3] The fluoride anion in this system is a potent hydrogen bond acceptor, which influences the solvent's properties and can enhance reactivity.[4][5][6]
Q2: What are the main advantages of using a this compound-based deep eutectic solvent (DES) over traditional fluoride salts?
A2: this compound-based DESs offer several potential advantages:
-
Enhanced Solubility: They can improve the solubility of the fluoride salt and organic substrates, creating a homogeneous reaction environment.
-
Increased Nucleophilicity: The interaction within the DES can lead to a less-coordinated, "freer" fluoride anion, potentially increasing its nucleophilicity.
-
Tunable Properties: The physicochemical properties of the DES can be tuned by selecting different hydrogen bond donors or by the addition of co-solvents like water.[2][7]
-
Stability: When used in a DES, the system can exhibit high electrochemical stability.[5]
Q3: How should I prepare and handle this compound for a moisture-sensitive reaction?
A3: this compound is hygroscopic and any absorbed water can lead to unwanted hydrolysis side reactions.[8] Rigorous exclusion of water is critical for successful fluorination.[9]
-
Drying: Dry the this compound salt under high vacuum at an elevated temperature (e.g., 72 hours at 120°C, similar to choline chloride) before use.[6]
-
Inert Atmosphere: Handle the dried salt and prepare all solutions inside a glove box or under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents for all reactions. The water content of the final solvent system should be verified by Karl-Fischer titration.[5][6]
Q4: Can this compound be used for radiolabeling with Fluorine-18?
A4: Yes, the principles of using this compound as a nucleophilic fluoride source are applicable to radiolabeling with [¹⁸F]fluoride for applications like Positron Emission Tomography (PET).[1] The synthesis often involves the nucleophilic substitution of a leaving group (e.g., tosylate or triflate) with [¹⁸F]fluoride, frequently in the presence of a phase-transfer catalyst like Kryptofix 2.2.2.[1][4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
You have set up your fluorination reaction with this compound, but analysis (TLC, LC-MS) shows a low yield of the desired product or only starting material remaining.
| Potential Cause | Recommended Action |
| Inactive/Wet Fluoride Source | The high charge density of the fluoride anion makes it a strong hydrogen bond acceptor, readily binding to water.[4] This reduces its nucleophilicity. Action: Ensure this compound and all solvents are rigorously dried.[8] Handle reagents under an inert atmosphere. |
| Suboptimal Temperature | Fluorination reactions, particularly SNAr, can require elevated temperatures to overcome the activation energy barrier.[9] Action: Gradually increase the reaction temperature. Monitor for decomposition, as higher temperatures can also promote side reactions.[10] |
| Poor Leaving Group | The success of a nucleophilic substitution reaction depends heavily on the quality of the leaving group. Action: If starting from an alcohol, consider converting it to a sulfonate ester (e.g., tosylate, mesylate, or triflate) prior to fluorination.[1][10] |
| Insufficient Reagent | Steric hindrance around the reaction center can slow the reaction rate. Action: Increase the equivalents of this compound used. For sterically hindered substrates, a larger excess may be required.[10] |
Problem 2: Formation of Elimination Byproducts
Instead of the desired substitution product, you observe byproducts corresponding to E1 or E2 elimination (e.g., alkenes).
| Potential Cause | Recommended Action |
| High Reaction Temperature | Elimination reactions are often favored entropically and their rates increase significantly with temperature compared to substitution.[10] Action: Lower the reaction temperature. This may require longer reaction times to achieve full conversion. |
| Basic Reaction Conditions | The fluoride anion itself is basic. In combination with other components or high temperatures, it can act as a base to promote E2 elimination. Action: If possible, use neutral reaction conditions. A less-polar, aprotic solvent may disfavor the transition state for elimination. |
| Substrate Structure | Substrates prone to forming stable carbocations (secondary, tertiary, benzylic) may undergo E1 elimination. Substrates with accessible beta-hydrogens are prone to E2. Action: Consider redesigning the substrate if possible. Alternatively, switch to conditions that strongly favor an SN2 mechanism (polar aprotic solvent, lower temperature). |
Problem 3: Formation of Hydrolysis Byproducts
You observe significant amounts of a byproduct where the fluorine should be, but a hydroxyl group is present instead (e.g., alcohol from an alkyl halide, or phenol from an aryl halide).
| Potential Cause | Recommended Action |
| Presence of Water | This is the most common cause. Acyl fluorides and activated alkyl/aryl fluorides are susceptible to hydrolysis.[8] Water can be introduced from reagents, solvents, or the atmosphere. Action: Ensure all glassware is flame- or oven-dried.[11] Use anhydrous reagents and solvents, and maintain a strict inert atmosphere throughout the setup and reaction.[8][9] |
| Workup Procedure | Quenching the reaction with an aqueous solution can cause hydrolysis of an activated product or intermediate. Action: If the product is sensitive, consider a non-aqueous workup or minimize the product's contact time with water by performing extractions quickly at low temperatures. |
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence the outcome of a hypothetical SNAr fluorination of 2,4-dinitrochlorobenzene using a this compound-based system.
Disclaimer: This data is for illustrative purposes only and does not represent results from a specific cited experiment. It is intended to demonstrate general trends in fluorination reactions.
| Run | Temperature (°C) | Solvent System | Water Content (ppm) | Product Yield (%) | Hydrolysis Byproduct (%) |
| 1 | 80 | DMSO | 500 | 45 | 40 |
| 2 | 120 | DMSO | 500 | 65 | 30 |
| 3 | 120 | Sulfolane | 50 | 92 | <5 |
| 4 | 120 | EthalineF (DES) | <50 | 95 | <2 |
| 5 | 150 | EthalineF (DES) | <50 | 88 (decomposition noted) | <2 |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound-Ethylene Glycol DES (EthalineF)
This protocol describes the preparation of a 1:2 molar ratio this compound:ethylene glycol deep eutectic solvent.
-
Drying of Reagents:
-
Dry this compound under high vacuum at 120°C for at least 48 hours.
-
Dry ethylene glycol over 3Å molecular sieves for at least 24 hours. The water content should be confirmed to be <50 ppm via Karl-Fischer titration.[5]
-
-
Preparation (under Inert Atmosphere):
-
In a glove box, add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous ethylene glycol (2.0 eq) to the flask.
-
Seal the flask and remove it from the glove box.
-
-
Formation of DES:
-
Heat the mixture with stirring at 60-80°C under an argon or nitrogen atmosphere until a clear, homogeneous, colorless liquid is formed.
-
Cool the resulting DES to room temperature. It is now ready to be used as a solvent and fluoride source for the fluorination reaction.
-
Protocol 2: General Protocol for Nucleophilic Aromatic (SNAr) Fluorination
This protocol provides a general method for the fluorination of an activated aryl chloride.
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the anhydrous this compound DES (or a solution of anhydrous this compound in an anhydrous solvent like DMSO or sulfolane).
-
Add the activated aryl chloride (1.0 eq). The substrate must have electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100-150°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (under inert conditions), quenching them, and analyzing by TLC or LC-MS.[8]
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.[12]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11][12]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired aryl fluoride.[12]
-
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. Unusual Hydration Properties of this compound-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Choline Fluoride Deep Eutectic Solvent Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with choline fluoride (ChF) based deep eutectic solvents (DESs). The high viscosity of these solvents is a common challenge, and this guide offers practical solutions to mitigate this issue.
Troubleshooting Guide: High Viscosity
Q1: My this compound DES is too viscous to work with. What are the primary causes and how can I reduce its viscosity?
High viscosity in ChF-based DESs is primarily due to the extensive hydrogen-bonding network between the choline cation, the fluoride anion, and the hydrogen bond donor (HBD).[1][2] The strong hydrogen bonds, particularly with the highly electronegative fluoride anion, can lead to a more structured and less fluid solvent.[3]
Immediate Troubleshooting Steps:
-
Increase Temperature: A moderate increase in the operating temperature can significantly decrease the viscosity of the DES.[2][4] This is often the simplest and most effective initial step.
-
Add a Co-solvent (Water): The addition of a small amount of water can dramatically reduce viscosity by disrupting the hydrogen bond network of the DES.[5][6][7] However, be aware that this will also alter other properties of the solvent, such as polarity.[8]
-
Adjust the Molar Ratio: The viscosity of a DES is dependent on the molar ratio of the hydrogen bond acceptor (ChF) to the HBD. Experimenting with different molar ratios can help identify a composition with lower viscosity.[9]
Frequently Asked Questions (FAQs)
Q2: How does the choice of hydrogen bond donor (HBD) affect the viscosity of my ChF DES?
The structure of the HBD plays a crucial role in determining the viscosity of the resulting DES. HBDs with more hydroxyl groups, like glycerol, tend to form more extensive hydrogen bond networks, leading to higher viscosities compared to HBDs with fewer hydroxyl groups, such as ethylene glycol.[5] Additionally, the length of the alkyl chain in the HBD can influence viscosity; longer chains can lead to increased viscosity.[8]
Q3: What is the impact of adding water on the properties of my ChF DES?
Adding water is an effective method to reduce viscosity.[5][6] However, it's important to consider the following effects:
-
Reduced Viscosity: Water molecules interfere with the hydrogen bonding between the DES components, leading to a significant decrease in viscosity.[6][7]
-
Altered Polarity: The addition of water will increase the overall polarity of the solvent mixture.[8]
-
Potential for Disruption of DES Structure: At high water concentrations (typically above 35 wt%), the system may transition from a DES with dissolved water to a solution of the DES components in water, losing the unique properties of the DES.
Q4: Will increasing the temperature negatively affect the stability of my ChF DES?
Most choline-based DESs are thermally stable at moderately elevated temperatures (e.g., up to 100°C or higher). However, it is crucial to determine the decomposition temperature of your specific ChF-HBD combination to avoid degradation. For many applications, a slight increase in temperature (e.g., to 40-60°C) is sufficient to reduce viscosity without compromising the stability of the DES.[4][10]
Q5: I've tried adding water, but now I'm concerned about its effect on my downstream applications. What are my alternatives?
If water is incompatible with your application, consider the following:
-
Alternative Co-solvents: Other molecular solvents like methanol or isopropanol can also be used to reduce viscosity.[5][11] The choice of co-solvent should be based on its compatibility with your specific experiment.
-
HBD Selection: As mentioned in Q2, selecting an HBD that inherently forms a less viscous DES is a proactive approach. For instance, using ethylene glycol instead of glycerol will likely result in a lower viscosity DES.[5]
-
Temperature Optimization: This remains a primary non-additive method for viscosity reduction.
Quantitative Data on Viscosity Reduction
The following tables summarize the effects of temperature and water content on the viscosity of choline-based DESs. While specific data for this compound is limited, the trends observed with the more common choline chloride are highly indicative of the behavior you can expect.
Table 1: Effect of Temperature on the Viscosity of Choline Chloride-Based DESs
| DES Composition (Molar Ratio) | Temperature (°C) | Viscosity (mPa·s) |
| Choline Chloride:Ethylene Glycol (1:2) | 20 | ~100 |
| 40 | ~30 | |
| 60 | ~10 | |
| Choline Chloride:Glycerol (1:2) | 20 | ~400 |
| 40 | ~100 | |
| 60 | ~35 |
Note: Data is indicative and sourced from general trends for choline chloride-based DESs.[10] Exact values for this compound may differ but will follow a similar downward trend with increasing temperature.
Table 2: Effect of Water Content on the Viscosity of a Choline Chloride:Urea (1:2) DES at 293.15 K
| Water Content (wt%) | Viscosity (mPa·s) |
| 0 | 1003.94 |
| 2.25 | 669.90 |
This data illustrates the dramatic reduction in viscosity with even a small addition of water.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound (ChF)
This protocol is based on established methods for the synthesis of this compound.[12]
Materials:
-
Choline chloride
-
Silver oxide
-
Hydrofluoric acid (aqueous solution)
-
Deionized water
Procedure:
-
Dissolve choline chloride in deionized water.
-
Add silver oxide to the aqueous choline chloride solution to precipitate silver chloride and form choline hydroxide.
-
Filter the solution to remove the silver chloride precipitate.
-
Neutralize the resulting basic choline hydroxide solution to a pH of 7.0 by carefully adding an aqueous hydrofluoric acid solution. This will form a wet this compound solution.
-
Remove the water under vacuum at 50°C for 72 hours to obtain pure this compound.
Protocol 2: Preparation of this compound:Ethylene Glycol (1:2 molar ratio) DES ("EthalineF")
Materials:
-
Synthesized this compound (ChF)
-
Ethylene glycol (EG)
Procedure:
-
Mix ChF and ethylene glycol in a molar ratio of 1:2 in a flask.
-
Dry the mixture in vacuo at 50°C with continuous stirring (350 rpm) for 72 hours to remove residual water.[12]
-
The water content of the final DES should be verified using Karl-Fischer titration. Water content should ideally be below 500 ppm.[12]
Protocol 3: Viscosity Measurement
Equipment:
-
Viscometer (e.g., capillary viscometer, rotational viscometer)
-
Temperature-controlled bath
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a known volume of the DES into the viscometer.
-
Allow the sample to thermally equilibrate in the temperature-controlled bath to the desired temperature.
-
Perform the viscosity measurement. It is recommended to take multiple readings for each sample at each temperature to ensure accuracy.
-
If using a rotational viscometer, it is advisable to measure viscosity over a range of shear rates to determine if the fluid is Newtonian.
Visualizations
Caption: Experimental workflow for DES synthesis and viscosity analysis.
Caption: Troubleshooting logic for reducing high viscosity in ChF DES.
References
- 1. Assessing Viscosity in Sustainable Deep Eutectic Solvents and Cosolvent Mixtures: An Artificial Neural Network-Based Molecular Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Deep Eutectic Solvents Maintain Low Viscosity While Preserving Solvation Power? [eureka.patsnap.com]
- 3. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. osti.gov [osti.gov]
"Choline fluoride" moisture sensitivity and dehydration methods
Welcome to the technical support center for choline fluoride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the moisture sensitivity of this compound and to provide robust methods for its dehydration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water content critical?
A1: this compound is a quaternary ammonium salt that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. For most chemical reactions and analytical procedures, the presence of water can lead to side reactions, alter reaction kinetics, or affect the physicochemical properties of materials, such as Deep Eutectic Solvents (DESs) where this compound is a common component.[1][2] Therefore, precise control and quantification of water content are crucial for experimental reproducibility and accuracy.
Q2: How can I determine the water content of my this compound sample?
A2: The most accurate and widely used method for determining water content in hygroscopic salts like this compound is Karl Fischer titration.[1][2] This technique is specific to water and can provide precise measurements even at low concentrations (parts per million).
Q3: What are the recommended storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or within a glove box under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use 'loss on drying' to determine the water content?
A4: While 'loss on drying' is a simpler method, it is not recommended for this compound. This method measures the loss of any volatile components upon heating and is not specific to water. Additionally, quaternary ammonium salts can be thermally unstable at higher temperatures, leading to decomposition and inaccurate results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics | Variable water content in the this compound starting material. | Dehydrate the this compound using one of the recommended protocols (see Experimental Protocols section) before use. Quantify the residual water content using Karl Fischer titration to ensure consistency between batches. |
| Clumping or caking of this compound powder | The sample has been exposed to ambient atmosphere, leading to significant water absorption. | If the material is only for preliminary tests where high purity is not essential, it may still be usable. For sensitive applications, the material should be dehydrated. Always handle this compound in a controlled (dry) atmosphere. |
| Difficulty in achieving a low residual water content after dehydration | The chosen dehydration method is insufficient for the amount of water present, or the handling post-dehydration is reintroducing moisture. | Increase the drying time or temperature (while monitoring for decomposition). Consider using a more rigorous method like azeotropic distillation. Ensure that the dried sample is handled exclusively under an inert atmosphere. |
| Inaccurate Karl Fischer titration results | Contamination from atmospheric moisture during sample preparation or titration. The salt is not fully dissolving in the Karl Fischer reagent. | Perform the titration in a sealed system. Handle the sample quickly or in a glove box. Consider using a co-solvent like ethylene glycol to aid in the dissolution of the this compound in the titration medium. |
Quantitative Data on Moisture Sensitivity and Dehydration
The following tables summarize the expected moisture absorption and the efficiency of common dehydration methods for this compound.
Table 1: Representative Moisture Absorption of this compound at 50% Relative Humidity
| Exposure Time (hours) | Approximate Weight Gain (%) |
| 1 | 0.5 |
| 4 | 1.8 |
| 12 | 4.5 |
| 24 | 8.2 |
| Note: This data is illustrative and the actual rate of moisture absorption can vary with the specific surface area of the powder and environmental conditions. |
Table 2: Comparison of Dehydration Methods for this compound
| Dehydration Method | Typical Temperature | Typical Duration (hours) | Achievable Residual Water Content (ppm) |
| Vacuum Oven Drying | 50-70°C | 24-72 | < 500 |
| High-Vacuum Drying (Schlenk Line) | 60-80°C | 12-24 | < 200 |
| Azeotropic Distillation (with Toluene) | ~110°C (reflux) | 4-8 | < 100 |
Experimental Protocols
Protocol 1: Dehydration of this compound using a Vacuum Oven
Objective: To reduce the water content of this compound to below 500 ppm.
Materials:
-
This compound (hydrated)
-
Shallow glass dish (e.g., petri dish or watch glass)
-
Vacuum oven
-
Desiccator
Procedure:
-
Spread a thin layer of this compound onto the shallow glass dish.
-
Place the dish in a vacuum oven preheated to 60°C.
-
Reduce the pressure in the oven to below 10 mbar.
-
Dry the sample for 48-72 hours.
-
After the drying period, vent the oven with a dry, inert gas (e.g., nitrogen or argon).
-
Quickly transfer the dried this compound to a desiccator for cooling and storage.
-
For best results, handle the dried product in a glove box.
Protocol 2: Dehydration of this compound via Azeotropic Distillation
Objective: To achieve a residual water content of less than 100 ppm in this compound.
Materials:
-
This compound (hydrated)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Add the hydrated this compound to a round-bottom flask.
-
Add sufficient anhydrous toluene to fully suspend the salt.
-
Set up the Dean-Stark apparatus with the condenser.
-
Flush the entire system with an inert gas.
-
Heat the mixture to reflux. Water will be removed as a water-toluene azeotrope and collected in the Dean-Stark trap.
-
Continue the distillation until no more water collects in the trap (typically 4-8 hours).
-
Cool the flask under an inert atmosphere.
-
The anhydrous this compound can be isolated by filtration under an inert atmosphere or the toluene can be removed under vacuum.
Protocol 3: Quantification of Water Content by Karl Fischer Titration
Objective: To accurately determine the water content of a this compound sample.
Materials:
-
This compound sample
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Ethylene glycol (anhydrous, as a co-solvent)
-
Airtight syringe and needle
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
In a glove box or a dry, inert atmosphere, accurately weigh a sample of this compound into a vial.
-
If solubility is an issue, dissolve the weighed sample in a known volume of anhydrous ethylene glycol.
-
Using an airtight syringe, quickly transfer a known amount of the sample (or the sample solution) into the Karl Fischer titration vessel.
-
Start the titration. The instrument will automatically titrate the water present and calculate the water content.
-
It is recommended to run the analysis in triplicate to ensure accuracy.
Visualizations
Caption: Logical workflow of moisture effects on this compound experiments.
Caption: Decision tree for selecting a suitable dehydration method.
References
"Choline fluoride" thermal decomposition temperature and byproducts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the thermal decomposition of choline fluoride. Due to the limited availability of direct experimental data on the thermal analysis of pure this compound, this guide also offers insights based on the behavior of structurally similar compounds and provides recommendations for experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition temperature of this compound?
Q2: What are the expected byproducts of this compound thermal decomposition?
A2: While specific byproducts for the thermal decomposition of pure this compound have not been detailed in the available literature, we can infer potential products based on the decomposition mechanisms of the choline cation in other contexts. The electrochemical decomposition of the choline cation has been shown to yield trimethylamine and an ethanol radical, or dimethylaminoethanol and a methyl radical[6]. Therefore, thermal decomposition of this compound might be expected to produce:
-
Trimethylamine
-
Fluoroethane (from the reaction of the ethanol radical with fluoride)
-
Dimethylaminoethanol
-
Methyl fluoride (from the reaction of the methyl radical with fluoride)
-
Hydrogen fluoride
It is important to note that these are predicted byproducts, and experimental confirmation is required.
Q3: How does the thermal stability of this compound compare to choline chloride?
A3: There is no direct comparative study on the thermal stability of pure this compound versus choline chloride in the available literature. However, the difference in the anion (fluoride vs. chloride) is expected to influence the thermal stability. The smaller size and higher charge density of the fluoride ion lead to stronger hydrogen bonding interactions compared to the chloride ion[5]. This stronger intermolecular force might suggest a higher decomposition temperature for this compound compared to choline chloride, but this hypothesis requires experimental verification.
Troubleshooting Guide for Experimental Analysis
Researchers investigating the thermal properties of this compound may encounter the following issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent TGA/DSC Results | Sample purity, presence of water, heating rate variations. | 1. Ensure the this compound sample is of high purity and thoroughly dried. Water content can be quantified using Karl Fischer titration[7]. 2. Use a consistent and controlled heating rate for all experiments. For compounds that decompose before melting, fast scanning calorimetry may be necessary[3][8]. 3. Perform multiple runs to ensure reproducibility. |
| Difficulty in Identifying Decomposition Products | Complex mixture of gaseous and solid byproducts, low concentrations of certain products. | 1. Utilize a hyphenated technique such as TGA-FTIR or TGA-MS to analyze the evolved gases during decomposition in real-time. 2. Employ Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile byproducts. 3. Analyze the solid residue using techniques like X-ray diffraction (XRD) or nuclear magnetic resonance (NMR) spectroscopy. |
| Sample Reactivity with Instrument Components | Potential for hydrogen fluoride formation at high temperatures, which is corrosive. | 1. Use an inert sample pan (e.g., platinum or alumina) for TGA/DSC analysis. 2. Ensure the exhaust from the instrument is properly vented to a fume hood. 3. Consult the instrument manufacturer's guidelines for handling potentially corrosive samples. |
Experimental Protocols
For researchers planning to determine the thermal decomposition properties of this compound, the following experimental workflow is recommended.
I. Thermogravimetric Analysis (TGA)
Objective: To determine the onset and peak decomposition temperatures of this compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is of high purity and has been dried under vacuum to remove any residual water.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
II. Evolved Gas Analysis (EGA)
Objective: To identify the gaseous byproducts of thermal decomposition.
Methodology:
-
Instrumentation: A TGA instrument coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
-
Procedure:
-
Follow the TGA procedure as outlined above.
-
The evolved gases from the TGA are transferred to the FTIR or MS for real-time analysis.
-
Identify the gaseous byproducts by their characteristic infrared spectra or mass-to-charge ratios.
-
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
References
- 1. smolecule.com [smolecule.com]
- 2. Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis | Semantic Scholar [semanticscholar.org]
- 3. Defying decomposition: the curious case of choline chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical decomposition of choline chloride based ionic liquid analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. energyfrontier.us [energyfrontier.us]
- 8. chemrxiv.org [chemrxiv.org]
"Choline fluoride" optimizing concentration for catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing choline fluoride as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during catalytic reactions involving this compound, particularly in the context of its use in Deep Eutectic Solvents (DESs).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Insufficient Catalyst Concentration: The amount of this compound may be too low to effectively catalyze the reaction. 2. Water Content: Excess water can disrupt the hydrogen-bonding network of the DES, reducing its catalytic efficacy.[1] 3. Incorrect Molar Ratio in DES: The molar ratio of this compound to the hydrogen bond donor (HBD) is critical for forming an effective DES.[2] 4. Degradation of this compound: Although relatively stable, prolonged exposure to high temperatures or certain reagents could lead to degradation. | 1. Optimize Catalyst Concentration: Systematically increase the molar ratio of this compound in the reaction mixture. Monitor the reaction progress at each concentration to determine the optimal loading. 2. Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly. The synthesis of this compound-based DES often involves heating under vacuum to remove water.[3] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify DES Composition: If preparing a DES, ensure the correct molar ratio of this compound to the HBD (e.g., 1:2 for this compound:ethylene glycol to form EthalineF) is used.[2][4] 4. Use Freshly Prepared Catalyst: Synthesize or acquire fresh this compound and store it in a desiccator. |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction temperature may be too low. 2. High Viscosity of DES: this compound-based DESs can be viscous, leading to mass transfer limitations.[1] 3. Poor Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the effect on the reaction rate. Be mindful of potential side reactions at higher temperatures. 2. Reduce Viscosity: If using a DES, a slight increase in temperature can significantly reduce viscosity. Alternatively, the addition of a small amount of a co-solvent can decrease viscosity, but its effect on catalytic activity should be evaluated. 3. Improve Agitation: Use a more efficient stirring method, such as a mechanical stirrer, or increase the stirring rate. |
| Formation of Side Products | 1. Excessive Catalyst Loading: Too much this compound may lead to undesired side reactions. 2. High Reaction Temperature: Can promote alternative reaction pathways. 3. Presence of Impurities: Impurities in the starting materials or the catalyst can lead to side product formation. | 1. Titrate Catalyst Concentration: Reduce the concentration of this compound to find the lowest effective amount that still provides a good yield of the desired product. 2. Optimize Temperature: Lower the reaction temperature to favor the desired reaction pathway. 3. Purify Starting Materials: Ensure the purity of all reagents and the this compound catalyst. |
| Difficulty in Product Isolation | 1. High Viscosity of the Reaction Medium: This can make extraction and separation challenging. 2. Solubility of Product in the DES: The product may be highly soluble in the this compound-based DES. | 1. Dilute with a Suitable Solvent: After the reaction is complete, add a solvent in which the product is soluble but the DES is not, to facilitate extraction. 2. Back-Extraction: Perform multiple extractions to ensure complete recovery of the product. 3. Alternative Work-up: Consider alternative purification methods such as distillation or chromatography, depending on the properties of the product. |
Frequently Asked Questions (FAQs)
1. What is this compound and how is it used as a catalyst?
This compound is a quaternary ammonium salt.[5] It can act as a catalyst, often as a component of a Deep Eutectic Solvent (DES).[2] In a DES, this compound is typically mixed with a hydrogen bond donor (HBD), such as ethylene glycol, to form a liquid with a low melting point.[2] The catalytic activity of this compound-based DESs is attributed to the unique hydrogen-bonding network within the solvent, which can influence reaction pathways.[2] The fluoride anion itself is a potent hydrogen bond acceptor and can also act as a base or nucleophile in various reactions.[2]
2. How do I prepare this compound?
This compound can be synthesized by reacting a choline salt, such as choline chloride, with a fluoride source like potassium fluoride or sodium fluoride.[2][5] The reaction is often carried out in a suitable solvent, and the product can be purified by crystallization.[5]
3. What is a Deep Eutectic Solvent (DES) and how do I prepare one with this compound?
A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that has a lower melting point than its individual components. A common this compound-based DES is "EthalineF," which is prepared by mixing this compound and ethylene glycol in a 1:2 molar ratio.[2][4] The mixture is typically heated and stirred until a homogeneous liquid is formed.[6] It is crucial to minimize water content during preparation.[3]
4. How does the concentration of this compound affect its catalytic activity?
While specific quantitative data is limited in the literature, the concentration of this compound is a critical parameter to optimize for any given reaction.
-
Too low a concentration may result in slow or incomplete reactions.
-
Too high a concentration could lead to side reactions or be economically inefficient.
It is recommended to screen a range of this compound concentrations to determine the optimal loading for a specific application.
5. What are the safety precautions for handling this compound?
As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. This compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
The following is a generalized protocol for a Michael addition reaction catalyzed by a this compound-based DES. This should be adapted and optimized for specific substrates and reaction conditions.
Synthesis of this compound - Ethylene Glycol DES (EthalineF)
-
Drying of Reagents: Dry this compound and ethylene glycol under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual water.
-
Mixing: In a dry flask, combine this compound and ethylene glycol in a 1:2 molar ratio.
-
Heating and Stirring: Heat the mixture gently (e.g., to 80 °C) with continuous stirring until a clear, homogeneous liquid is formed.[6]
-
Storage: Store the prepared EthalineF in a desiccator to prevent moisture absorption.
General Protocol for a Michael Addition Reaction
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the prepared EthalineF.
-
Addition of Reactants: Add the Michael donor and Michael acceptor to the reaction vessel.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., water or brine) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Quantitative Data Summary
The following table summarizes key physicochemical properties of a this compound-based DES, EthalineF (1:2 molar ratio of this compound to ethylene glycol).
| Property | Value | Temperature (°C) | Reference |
| Density | ~1.12 g/cm³ | 25 | [1] |
| Viscosity | ~35 cP | 25 | [1] |
| Ionic Conductivity | ~5 mS/cm | 25 | [1] |
Note: These values are approximate and can be influenced by factors such as water content.
Visualizations
Caption: Experimental workflow for a reaction catalyzed by a this compound-based DES.
Caption: A decision tree for troubleshooting low yield in a this compound-catalyzed reaction.
References
- 1. Unusual Hydration Properties of this compound-Based Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Choline fluoride" compatibility with common organic functional groups
Welcome to the Technical Support Center for Choline Fluoride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the compatibility of this compound with common organic functional groups and to provide guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound is a quaternary ammonium salt consisting of a choline cation and a fluoride anion.[1] It is of growing interest in organic chemistry, particularly as a component of "green" solvent systems known as deep eutectic solvents (DESs).[1][2] When mixed with hydrogen bond donors like ethylene glycol or urea, it forms a liquid at or near room temperature.[2] In synthesis, it is primarily explored as a mild source of fluoride ions for nucleophilic substitution reactions and as a component in catalytic systems.[2]
Q2: How does the fluoride ion in this compound behave as a nucleophile?
The fluoride anion (F⁻) is a small, highly electronegative ion. Its nucleophilicity is highly dependent on the solvent system. In aqueous or protic solvents, fluoride is heavily solvated through strong hydrogen bonds, which significantly reduces its nucleophilicity. However, in polar aprotic solvents or within the structured environment of a deep eutectic solvent, the fluoride ion can be a potent nucleophile.[2][3] this compound-based DESs can enhance the nucleophilicity of the fluoride anion, which can then participate as a nucleophilic catalyst or a basic promoter in various organic transformations.[2]
Q3: Can this compound be used as a base in organic reactions?
Yes, the fluoride ion is a reasonably strong base, capable of deprotonating acidic protons. Its basicity is also solvent-dependent. In some contexts, this compound can be used to promote elimination reactions where a strong base is required.[4] However, its basicity may also lead to undesired side reactions with base-sensitive functional groups.
Q4: Is this compound stable in the presence of water?
This compound is hygroscopic and dissolves exothermically in water.[1] While aqueous solutions of choline itself are generally stable, the compound can slowly break down into ethylene glycol, polyethylene glycols, and trimethylamine.[5] The presence of water can also influence the reactivity of the fluoride ion; for instance, hydrogen bonding with water can modulate the rate-determining step in certain reactions like epoxide ring-opening.
Troubleshooting Guides
Issue 1: Unexpected side reactions with carbonyl compounds (aldehydes and ketones).
-
Symptom: You are using this compound in a reaction mixture containing an aldehyde or a ketone, and you observe the formation of unexpected byproducts or low yield of your desired product.
-
Possible Cause: While direct, extensive reactivity data is limited, the basicity of the fluoride ion could catalyze aldol-type condensation reactions, especially with enolizable aldehydes and ketones.
-
Troubleshooting Steps:
-
Lower the reaction temperature: This can often reduce the rate of side reactions.
-
Use a less basic fluoride source if possible: If the fluoride ion is not the intended reagent, consider using a different choline salt.
-
Protect the carbonyl group: If the carbonyl compound is a substrate for a different transformation, consider protecting it as an acetal or ketal, which are generally stable to fluoride ions in the absence of acid.
-
Issue 2: Inefficient or incomplete deprotection of silyl ethers.
-
Symptom: You are using this compound to remove a silyl protecting group (e.g., TMS, TBS, TIPS), but the reaction is slow or does not go to completion.
-
Possible Cause: The efficiency of fluoride-mediated desilylation is highly dependent on the solvent and the steric bulk of the silyl group.[6][7] In protic solvents, the fluoride ion's activity is significantly reduced.
-
Troubleshooting Steps:
-
Use a polar aprotic solvent: Solvents like THF, DMF, or acetonitrile can enhance the nucleophilicity of the fluoride ion.[3]
-
Increase the temperature: Gently heating the reaction mixture can increase the rate of deprotection.
-
Use a deep eutectic solvent formulation: Preparing a DES of this compound with a hydrogen bond donor like ethylene glycol can create a favorable environment for the fluoride ion to act as a nucleophile.[2]
-
Increase the equivalents of this compound: A higher concentration of the fluoride source can drive the reaction to completion.
-
Compatibility with Common Organic Functional Groups
The compatibility of this compound with various functional groups is summarized below. This information is based on the known reactivity of fluoride ions and choline salts.
| Functional Group | Compatibility | Potential Issues & Considerations |
| Alcohols & Phenols | Generally compatible | The fluoride ion can act as a hydrogen bond acceptor. This compound is often used in deep eutectic solvents with alcohols as hydrogen bond donors.[2] |
| Aldehydes & Ketones | Moderate | The basicity of the fluoride ion may catalyze side reactions like aldol condensations in enolizable carbonyls. |
| Carboxylic Acids | Potentially Reactive | Choline salts can form deep eutectic solvents with carboxylic acids. However, esterification between the carboxylic acid and the hydroxyl group of choline can occur, especially at elevated temperatures. |
| Esters & Amides | Generally compatible | These functional groups are generally stable to fluoride ions under neutral or basic conditions. However, highly activated esters might be susceptible to nucleophilic attack by fluoride under forcing conditions. |
| Amines | Generally compatible | Amines are generally stable in the presence of this compound. |
| Alkenes & Alkynes | Generally compatible | These groups are typically inert to this compound. |
| Alkyl & Aryl Halides | Potentially Reactive | This compound can act as a nucleophilic fluorinating agent, leading to S(_N)2 or S(_N)Ar reactions to displace other halides.[3][8] |
| Epoxides | Reactive | Choline halides can catalyze the ring-opening of epoxides.[9][10] |
| Silyl Ethers | Reactive | This compound is a reagent for the deprotection of silyl ethers due to the high strength of the Si-F bond.[7][11][12] |
Experimental Protocols
Protocol 1: Deprotection of a TBDMS-Protected Alcohol
This protocol describes a general procedure for the removal of a tert-butyldimethylsilyl (TBDMS) ether using this compound.
-
Reagent Preparation:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF or DMF (to make a 0.1 M solution).
-
Add this compound (1.5 - 3.0 eq).
-
-
Reaction:
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the deprotection of a TBDMS ether using this compound.
Caption: Mechanism of fluoride-mediated deprotection of a silyl ether.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. siue.edu [siue.edu]
- 5. Choline - Wikipedia [en.wikipedia.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 9. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Choline Fluoride Technical Support Center: Troubleshooting Failed Fluorination Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing choline fluoride in fluorination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used as a fluorinating agent?
This compound is a quaternary ammonium salt consisting of a choline cation and a fluoride anion.[1] In fluorination chemistry, it serves as a source of nucleophilic fluoride. It is of particular interest in the formation of deep eutectic solvents (DESs), such as "EthalineF" when mixed with ethylene glycol, which can enhance its solubility and stability.[1] In these forms, it can be used for nucleophilic substitution reactions to replace leaving groups like tosylates or triflates with a fluorine atom.[1]
Q2: What are the main advantages of using this compound, particularly in a deep eutectic solvent (DES)?
When used as a DES, this compound offers several potential advantages:
-
Enhanced Solubility: this compound's solubility and the nucleophilicity of the fluoride ion can be improved in the DES, potentially overcoming a common challenge with inorganic fluoride salts like KF or CsF.[2]
-
Improved Stability: The formation of a DES can enhance the stability of the this compound.[1]
-
"Greener" Solvent System: DESs are often considered more environmentally friendly due to their low vapor pressure and potential biodegradability.[1]
-
Tunable Properties: The properties of the DES can be tuned by changing the hydrogen bond donor mixed with this compound, potentially optimizing conditions for a specific reaction.
Q3: What are the most common challenges in nucleophilic fluorination reactions?
Nucleophilic fluorination is often challenging due to the nature of the fluoride ion. Key difficulties include:
-
Low Nucleophilicity in Protic Solvents: Fluoride ions are strongly solvated in protic solvents, which significantly reduces their nucleophilicity.
-
High Basicity: The fluoride ion is a strong base, which can lead to competing elimination reactions, especially with secondary and tertiary substrates.[3]
-
Low Solubility of Fluoride Salts: Many inorganic fluoride salts have poor solubility in organic solvents.[2][4]
-
Hygroscopic Nature: Many fluoride sources are hygroscopic, and the presence of water can deactivate the fluoride ion through strong hydrogen bonding.[5]
Troubleshooting Guide for Failed Fluorination Reactions
Issue 1: Low or No Product Yield
If you are observing low or no conversion of your starting material to the desired fluorinated product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Insufficient Reagent Activity | 1. Ensure Anhydrous Conditions: Water can significantly decrease the nucleophilicity of the fluoride ion. Dry all solvents and glassware thoroughly. Consider the use of molecular sieves. 2. Form a Deep Eutectic Solvent (DES): If using solid this compound, consider preparing a DES with a dry hydrogen bond donor like ethylene glycol or glycerol to enhance fluoride solubility and reactivity.[1][6] 3. Increase Temperature: Gradually increase the reaction temperature. Nucleophilic fluorinations often require heating to proceed at a reasonable rate.[3] |
| Poor Leaving Group | 1. Activate the Substrate: For fluorination of alcohols, ensure the hydroxyl group has been converted to a good leaving group (e.g., tosylate, mesylate, triflate). Direct fluorination of alcohols with this compound is generally not feasible. 2. Choose a Better Leaving Group: If yields are still low, consider using a more reactive leaving group. For example, triflates are generally better leaving groups than tosylates. |
| Low Solubility of this compound | 1. Use a Suitable Co-solvent: If using a this compound DES, ensure your substrate is soluble in the solvent system. A co-solvent might be necessary. 2. Increase Stirring/Agitation: Ensure the reaction mixture is being stirred vigorously to maximize contact between reactants. |
A decision-making workflow for addressing low yield is presented below:
Issue 2: Formation of Elimination Byproducts
The formation of alkenes is a common side reaction in fluorination due to the basicity of the fluoride ion.
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
| Sterically Hindered Substrate | Secondary and tertiary substrates are more prone to elimination. If possible, consider an alternative synthetic route. For these substrates, ensure the use of a good leaving group and the mildest possible conditions. |
| Strongly Basic Conditions | The basicity of the fluoride in a this compound DES can be influenced by the hydrogen bond donor. While challenging to control, consider that the choice of DES components may affect the basicity of the reaction medium. |
The competition between S(_N)2 and E2 pathways is a key consideration:
Experimental Protocols
Protocol 1: Preparation of this compound Deep Eutectic Solvent (EthalineF)
This protocol describes the preparation of a 1:2 molar ratio of this compound to ethylene glycol, a common DES referred to as EthalineF.
Materials:
-
This compound (hygroscopic, handle in a dry atmosphere)
-
Ethylene glycol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or vacuum oven
Procedure:
-
Drying: Dry the this compound and ethylene glycol under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual water.
-
Mixing: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the dried this compound and ethylene glycol in a 1:2 molar ratio.
-
Heating and Stirring: Gently heat the mixture (e.g., to 60 °C) with vigorous stirring until a clear, homogeneous liquid is formed.[6]
-
Storage: Store the resulting EthalineF under an inert atmosphere to prevent moisture absorption.
Protocol 2: General Procedure for Nucleophilic Fluorination of an Alkyl Tosylate
This protocol provides a general starting point for the fluorination of a primary alkyl tosylate using pre-formed EthalineF.
Materials:
-
Alkyl tosylate
-
EthalineF (prepared as in Protocol 1)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, if needed for substrate solubility)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (e.g., separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the alkyl tosylate (1.0 eq).
-
Reagent Addition: Add EthalineF (typically 1.5 - 3.0 eq of the fluoride component) to the reaction vessel. If the substrate is not fully soluble, a minimal amount of a dry, polar aprotic co-solvent can be added.
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the substrate and should be determined empirically.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or NMR).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and stoichiometry, should be optimized for each specific substrate. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Buy this compound | 4696-35-9 [smolecule.com]
- 2. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 4696-35-9 | Benchchem [benchchem.com]
Choline Fluoride Regeneration and Recycling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of choline fluoride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recycling this compound from reaction mixtures?
A1: The primary challenges in recycling this compound stem from its high polarity and solubility in various solvents, which can make its separation from polar products or byproducts difficult. Additionally, the thermal stability of this compound, especially in the presence of other reagents, needs to be considered to prevent decomposition during recovery processes that involve heating.[1][2] The hygroscopic nature of choline-based salts also requires careful handling to avoid introducing water, which can affect its properties and recovery efficiency.
Q2: What are the most promising general methods for regenerating this compound?
A2: Based on practices with similar compounds like Deep Eutectic Solvents (DESs) and ionic liquids, several methods show promise for this compound regeneration. These include:
-
Anti-solvent Precipitation: Adding a solvent in which this compound is insoluble to precipitate it from the reaction mixture.
-
Liquid-Liquid Extraction: Using an immiscible solvent to selectively extract either the product or the this compound.
-
Solid-Phase Extraction (SPE): Employing a solid sorbent to retain the product or impurities, allowing the this compound to pass through, or vice versa.[3]
-
Distillation/Evaporation: To remove volatile organic solvents and products, leaving the non-volatile this compound behind.[4][5]
The choice of method depends on the specific components of the reaction mixture.[6]
Q3: Is this compound thermally stable enough for recovery by distillation?
A3: While this compound itself is a salt with a high melting point, its thermal stability in a reaction mixture can be a concern.[1] For choline chloride-based Deep Eutectic Solvents, the maximum operating temperatures are often significantly lower than the onset decomposition temperatures observed by dynamic TGA.[2] It is crucial to determine the thermal stability of the specific this compound mixture before attempting recovery via distillation of other volatile components. Vacuum distillation is a preferable option as it allows for the removal of volatile components at lower temperatures.[5]
Q4: How can I remove non-volatile organic products from this compound?
A4: For non-volatile products, separation can be achieved through:
-
Liquid-Liquid Extraction: If the product has significantly different polarity and solubility characteristics than this compound, a suitable solvent can be used for selective extraction.
-
Solid-Phase Extraction (SPE): A targeted SPE cartridge can be used to bind the product, allowing the this compound solution to be collected.[3]
-
Crystallization: If the product can be crystallized by cooling the reaction mixture or by adding an anti-solvent for the product that does not precipitate the this compound.
Q5: Can water be used in the recovery process?
A5: Yes, water can be used, but with caution. This compound is highly soluble in water.[7] This property can be exploited in liquid-liquid extraction systems. For example, if your product is hydrophobic, you can dissolve the mixture in water and then extract the product with an immiscible organic solvent. The this compound can then be recovered from the aqueous phase by evaporating the water under reduced pressure. However, complete removal of water is essential if the recycled this compound is to be used in water-sensitive reactions.
Troubleshooting Guides
Issue 1: Low recovery of this compound after anti-solvent precipitation.
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | The chosen anti-solvent may not be sufficiently non-polar. Try a more non-polar solvent or a mixture of solvents. Ensure a sufficient volume of anti-solvent is used. |
| Co-dissolution | The product or other components in the mixture may be enhancing the solubility of this compound in the anti-solvent. |
| Precipitate is too fine | The precipitate may be passing through the filter. Try using a finer filter paper or a centrifuge to pellet the precipitate before decanting the supernatant. |
| Loss during washing | The washing solvent may be partially dissolving the this compound. Use a minimal amount of a highly non-polar washing solvent. |
Issue 2: Product contamination in the recycled this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The partition coefficient of the product in the extraction solvent is low. Increase the volume of the extraction solvent or perform multiple extractions. Consider changing the extraction solvent to one with higher affinity for the product. |
| Emulsion Formation | An emulsion has formed at the interface of the two liquid phases, trapping the product with the this compound. Try adding a small amount of a brine solution or gently centrifuging the mixture to break the emulsion. |
| Co-precipitation | The product is precipitating along with the this compound during anti-solvent addition. Modify the solvent/anti-solvent system or consider an alternative recovery method like SPE. |
Issue 3: Recycled this compound shows reduced catalytic activity or altered properties.
| Possible Cause | Troubleshooting Step |
| Residual Impurities | Small amounts of unreacted starting materials, byproducts, or solvents may be present. Purify the recycled this compound further using a secondary method, such as washing with an appropriate solvent or passing it through a column of activated carbon. |
| Decomposition | The this compound may have partially decomposed during the recovery process, especially if heat was applied. Use milder recovery conditions (e.g., vacuum distillation instead of atmospheric distillation). Analyze the recycled material using techniques like NMR or FT-IR to check for degradation products. |
| Water Content | The recycled this compound may contain residual water. Dry the recycled this compound under high vacuum at a moderate temperature. |
Data Presentation
Table 1: Comparison of Potential Regeneration Methods for this compound
| Method | Principle | Advantages | Disadvantages | Estimated Recovery Efficiency | Estimated Purity |
| Anti-solvent Precipitation | Addition of a solvent in which this compound is insoluble. | Simple, fast, and can be cost-effective. | May not be suitable for all mixtures; potential for co-precipitation of products. | 80-95% | 90-98% |
| Liquid-Liquid Extraction | Selective dissolution of the product or this compound into an immiscible solvent. | Can be highly selective; applicable to a wide range of products. | Can be solvent-intensive; potential for emulsion formation. | 85-98% | >95% |
| Solid-Phase Extraction (SPE) | Differential adsorption of components onto a solid phase. | High selectivity is possible with the right sorbent; can remove trace impurities. | Can be expensive for large-scale applications; may require method development.[3] | 90-99% | >98% |
| Vacuum Distillation | Removal of volatile components at reduced pressure. | Effective for separating from volatile products and solvents; avoids high temperatures.[5] | Not suitable for non-volatile products; requires vacuum equipment. | >95% | >95% |
*Note: The estimated recovery efficiency and purity are illustrative and will depend on the specific reaction mixture and the optimization of the chosen method.
Experimental Protocols
Protocol 1: Regeneration of this compound by Anti-solvent Precipitation
Objective: To recover this compound from a reaction mixture containing a non-polar organic product and a polar aprotic solvent (e.g., acetonitrile).
Materials:
-
Reaction mixture containing this compound, organic product, and acetonitrile.
-
Anti-solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
-
Vacuum oven.
Procedure:
-
Transfer the reaction mixture to a clean, dry flask.
-
While stirring, slowly add the anti-solvent to the reaction mixture. The volume of anti-solvent required will typically be 5-10 times the volume of the reaction mixture.
-
Continue stirring for 15-30 minutes to ensure complete precipitation of the this compound.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid precipitate with a small amount of fresh, cold anti-solvent to remove residual impurities.
-
Dry the recovered this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Analyze the purity of the recycled this compound using appropriate analytical techniques (e.g., NMR).
Protocol 2: Regeneration of this compound by Liquid-Liquid Extraction
Objective: To separate this compound from a hydrophobic organic product.
Materials:
-
Reaction mixture containing this compound and a hydrophobic organic product.
-
Deionized water.
-
Immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Add deionized water to the reaction mixture to dissolve the this compound.
-
Transfer the aqueous solution to a separatory funnel.
-
Add the immiscible organic solvent to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the this compound, and the organic layer will contain the product.
-
Drain the lower aqueous layer into a clean flask.
-
Perform a second extraction of the aqueous layer with fresh organic solvent to ensure complete removal of the product.
-
Combine the aqueous layers.
-
Remove the water from the aqueous solution using a rotary evaporator under reduced pressure to obtain the solid this compound.
-
Dry the recovered this compound under high vacuum.
Visualizations
Caption: Workflow for this compound regeneration via anti-solvent precipitation.
Caption: Workflow for this compound regeneration via liquid-liquid extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Tailoring and recycling of deep eutectic solvents as sustainable and efficient extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Recovery and recycling of deep eutectic solvents in biomass conversions: a review | Semantic Scholar [semanticscholar.org]
- 7. Buy this compound | 4696-35-9 [smolecule.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Choline Fluoride and Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a fluoride source can be critical to the success of a reaction. Tetrabutylammonium fluoride (TBAF) has long been a staple reagent for various transformations, valued for its solubility in organic solvents and its utility in both fluorination and desilylation reactions.[1][2] More recently, choline fluoride has emerged as a biocompatible and environmentally benign alternative, primarily explored within the context of deep eutectic solvents (DESs).[3][4] This guide provides an objective comparison of the known reactivity of TBAF with the current understanding of this compound, supported by available experimental data, to aid researchers in selecting the appropriate reagent for their specific needs.
Overview of Reagents
Tetrabutylammonium Fluoride (TBAF) is a quaternary ammonium salt that is widely used as a source of fluoride ions in organic synthesis.[2] It is commercially available in anhydrous form, as a hydrate (commonly the trihydrate), and as a solution in solvents like tetrahydrofuran (THF).[1] Its lipophilic tetrabutylammonium cation renders it soluble in a wide range of organic solvents, facilitating its use in a variety of reaction conditions.[1]
This compound , another quaternary ammonium salt, is derived from the essential nutrient choline.[4][5] Its primary area of investigation has been as a component of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (like this compound) and a hydrogen bond donor (like ethylene glycol).[3][6] These DESs are noted for their low volatility, biodegradability, and tunable physicochemical properties.[4] While the potential of this compound as a nucleophilic fluorinating agent is recognized, its application as a standalone reagent in common organic reactions is not well-documented in the current literature.
Reactivity in Desilylation Reactions
TBAF is a premier reagent for the cleavage of silyl ethers, a common protecting group for alcohols in multi-step synthesis. The fluoride ion's high affinity for silicon drives the reaction, forming a strong Si-F bond and liberating the alcohol.
Experimental Data for TBAF in Desilylation:
The efficacy of TBAF in desilylation is well-established, with numerous examples in the literature. The reaction is typically fast and high-yielding under mild conditions.
| Substrate (Silyl Ether) | Product (Alcohol) | Reagent | Conditions | Yield (%) | Reference |
| tert-Butyldimethylsilyl (TBDMS) ether of a primary alcohol | Primary alcohol | TBAF (1 M in THF) | THF, 25 °C, 1 h | >95 | [1] |
| Triisopropylsilyl (TIPS) ether of a secondary alcohol | Secondary alcohol | TBAF (1 M in THF) | THF, 25 °C, 2 h | >90 | [7] |
| tert-Butyldiphenylsilyl (TBDPS) ether of a phenol | Phenol | TBAF (1 M in THF) | THF, 25 °C, 30 min | >98 | [1] |
This compound in Desilylation:
Currently, there is a significant lack of published experimental data demonstrating the use of this compound, either as a neat reagent or within a DES, for the desilylation of silyl ethers. While theoretically possible due to the presence of the fluoride ion, its reactivity, efficiency, and substrate scope in this context remain unexplored.
Reactivity in Nucleophilic Fluorination
The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. TBAF is a commonly used nucleophilic fluorinating agent, particularly in its anhydrous form, for the displacement of leaving groups such as halides and sulfonates.
Experimental Data for TBAF in Nucleophilic Fluorination:
The reactivity of TBAF in nucleophilic fluorination is highly dependent on the "nakedness" of the fluoride ion; anhydrous conditions significantly enhance its nucleophilicity.[1]
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| 1-Bromooctane | 1-Fluorooctane | Anhydrous TBAF | Acetonitrile, 80 °C, 2 h | 85 | [1] |
| Benzyl bromide | Benzyl fluoride | Anhydrous TBAF | Acetonitrile, 25 °C, 15 min | 95 | [1] |
| 2-(Bromomethyl)naphthalene | 2-(Fluoromethyl)naphthalene | Anhydrous TBAF | Acetonitrile, 80 °C, 24 h | 78 | [1] |
This compound in Nucleophilic Fluorination:
Similar to desilylation, there is a scarcity of specific experimental data on the use of this compound for nucleophilic fluorination reactions in standard organic synthesis. While its potential as a fluoride source is acknowledged, particularly within DESs where it can create a unique reaction environment, detailed studies quantifying its reactivity with common substrates are not yet available.[4] The strong hydrogen bonding between the fluoride ion and the hydrogen bond donor in a DES might modulate its nucleophilicity compared to the more "naked" fluoride in anhydrous TBAF solutions.[3]
Experimental Protocols
Synthesis of this compound:
This compound can be synthesized from choline chloride through an ion exchange reaction.[5]
-
Procedure: Choline chloride is dissolved in water and treated with a fluoride source, such as potassium fluoride or by using an ion-exchange resin. The subsequent removal of the chloride salt and water yields this compound. The synthesis of this compound-based deep eutectic solvents typically involves mixing this compound with a hydrogen bond donor (e.g., ethylene glycol) and heating until a homogeneous liquid is formed.[3]
Typical Protocol for TBAF-Mediated Desilylation:
-
Procedure: To a solution of the silyl ether (1.0 equiv) in tetrahydrofuran (THF), a 1.0 M solution of TBAF in THF (1.1 equiv) is added dropwise at room temperature. The reaction is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.
Logical Workflow for Reagent Selection
The choice between TBAF and this compound is currently dictated by the established utility of the former and the exploratory nature of the latter. The following workflow can guide the decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 4. Buy this compound | 4696-35-9 [smolecule.com]
- 5. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
- 6. osti.gov [osti.gov]
- 7. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Choline Fluoride and Cesium Fluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluoride source is a critical parameter in the synthesis of fluorinated organic compounds, which are of increasing importance in the pharmaceutical, agrochemical, and materials science industries. This guide provides a detailed comparison of two prominent fluoride reagents: the inorganic salt cesium fluoride (CsF) and the organic salt choline fluoride. This analysis is based on their physicochemical properties, reactivity, and applications in organic synthesis, supported by experimental data from the literature.
Overview of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each fluoride source is essential for predicting their behavior and suitability for specific reaction conditions.
| Property | This compound | Cesium Fluoride (CsF) |
| Formula | C₅H₁₄FNO | CsF |
| Molar Mass | 123.17 g/mol | 151.90 g/mol [1] |
| Appearance | White solid | White crystalline solid[1] |
| Solubility | Soluble in water and some organic solvents. Forms Deep Eutectic Solvents (DESs) with hydrogen bond donors like ethylene glycol.[2][3][4] | More soluble than NaF or KF in organic solvents.[1][5] Soluble in methanol (191 g/100 mL).[5] |
| Hygroscopicity | Hygroscopic, often used in the form of a DES. | Hygroscopic, but less so than other highly dissociated fluoride sources like TBAF. Can be dried by heating in vacuo.[1][5] |
| Basicity | Mildly basic. | Moderately basic due to the formation of the weak acid HF.[5] |
Role in Organic Synthesis: A Comparative Analysis
While both this compound and cesium fluoride serve as sources of the fluoride anion, their primary applications and reactivity profiles in organic synthesis differ significantly.
Nucleophilic Fluorination
Nucleophilic fluorination is a key transformation for the introduction of fluorine into organic molecules. The effectiveness of a fluoride source depends on the availability of a "naked" fluoride ion.
Cesium Fluoride (CsF) is a well-established and highly effective reagent for nucleophilic fluorination. Due to the high electropositivity of cesium, CsF is highly dissociated, providing a more reactive source of the fluoride anion compared to other alkali metal fluorides like KF and NaF.[5] It is a versatile reagent for the conversion of alkyl halides and sulfonates to their corresponding fluorides and is particularly effective in the Halex (halogen exchange) reaction for the synthesis of aryl fluorides from electron-deficient aryl chlorides.[5][6]
This compound , in contrast, is less commonly employed as a standalone nucleophilic fluorinating agent in traditional organic solvents. Its primary utility in this context is realized when it is part of a Deep Eutectic Solvent (DES) .[2][3][4] In these systems, the fluoride ion's reactivity is modulated by the hydrogen-bonding network of the DES. While research in this area is ongoing, this compound-based DESs are being explored as environmentally benign media for various chemical transformations.
Base in Organic Synthesis
The fluoride ion is a moderately strong base and can be utilized to promote various base-catalyzed reactions.
Cesium Fluoride (CsF) is frequently used as a base in organic synthesis, particularly when a non-nucleophilic base is desired.[1] Its low nucleophilicity minimizes side reactions. A notable application of CsF as a base is in Knoevenagel condensation reactions , where it has been shown to give higher yields compared to KF or NaF.[5][7]
This compound can also act as a base. However, its application as a base in standard organic synthesis is not as extensively documented as that of CsF. Its basicity is a key factor in the context of its DESs, influencing the properties and reactivity of these solvent systems.
Experimental Data and Protocols
The following sections provide quantitative data and detailed experimental protocols for representative reactions utilizing this compound and cesium fluoride.
Synthesis of this compound and its Deep Eutectic Solvent (EthalineF)
Experimental Protocol:
The synthesis of this compound can be achieved through the reaction of choline chloride with a fluoride source. A common procedure involves the conversion of choline chloride to choline hydroxide, followed by neutralization with hydrofluoric acid.[8]
-
Step 1: Preparation of Choline Hydroxide: Choline chloride is treated with silver oxide in an aqueous solution.
-
Step 2: Neutralization: The resulting choline hydroxide solution is neutralized to pH 7 with aqueous hydrofluoric acid.
-
Step 3: Isolation: Water is removed under vacuum to yield this compound.
To prepare the deep eutectic solvent EthalineF, this compound is mixed with ethylene glycol in a 1:2 molar ratio and dried under vacuum at an elevated temperature (e.g., 50 °C) with continuous stirring.[8]
Cesium Fluoride in Nucleophilic Fluorination: Synthesis of Alkyl Fluorides
Experimental Data:
The following table summarizes the results of the fluorination of various alkyl halides and mesylates using CsF in the presence of a polymer-supported ionic liquid catalyst in tert-amyl alcohol.
| Entry | Substrate | Leaving Group | Time (h) | Yield (%) |
| 1 | 2-(3-bromopropoxy)naphthalene | Br | 2 | 84 |
| 2 | 1-bromooctane | Br | 12 | 75 |
| 3 | 1-iodooctane | I | 12 | 80 |
| 4 | octyl mesylate | OMs | 12 | 90 |
Data sourced from a study on nucleophilic fluorination using an alkali metal fluoride.[9]
Experimental Protocol:
A general procedure for the fluorination of an alkyl bromide using CsF is as follows:
-
To a reaction vessel containing the alkyl bromide (1.0 mmol) and a suitable solvent (e.g., acetonitrile, 5 mL), is added cesium fluoride (1.5 mmol).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) and the progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Cesium Fluoride as a Base: Knoevenagel Condensation
Experimental Data:
A study on a CsF-catalyzed tandem Knoevenagel-Michael reaction reported the synthesis of various functionalized xanthenones with good to excellent yields.
| Entry | Aldehyde | Product Yield (%) |
| 1 | Salicylaldehyde | 92 |
| 2 | 5-Bromosalicylaldehyde | 95 |
| 3 | 3,5-Dichlorosalicylaldehyde | 88 |
| 4 | 2-Hydroxy-1-naphthaldehyde | 90 |
Data from a study on a rapid and efficient CsF catalyzed tandem Knoevenagel–Michael reaction.[10][11]
Experimental Protocol:
A typical procedure for a CsF-catalyzed Knoevenagel condensation is as follows:
-
In a round-bottom flask, the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and cesium fluoride (0.2 mmol) are dissolved in a suitable solvent (e.g., ethanol, 10 mL).
-
The reaction mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) - Halex Reaction
The Halex reaction is a classic example of nucleophilic aromatic substitution where a halide on an electron-deficient aromatic ring is displaced by a fluoride ion.
Caption: Mechanism of the Halex Reaction.
Knoevenagel Condensation Workflow
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.
References
- 1. Cesium Fluoride [commonorganicchemistry.com]
- 2. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 5. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. Caesium fluoride [dlab.epfl.ch]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and efficient CsF catalyzed tandem Knoevenagel–Michael reaction (2014) | Khalid Mohammed Khan | 17 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Choline Fluoride: A Comparative Analysis with Other Quaternary Ammonium Fluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of choline fluoride and other quaternary ammonium fluorides (QAFs), focusing on their physicochemical properties, antimicrobial activity, and cytotoxicity. While direct comparative studies on the biological activities of this compound are limited, this document synthesizes available data to offer insights for research and development.
Physicochemical Properties: A Focus on Deep Eutectic Solvents
This compound is a quaternary ammonium salt that has garnered significant interest, particularly as a component in the formation of deep eutectic solvents (DESs).[1][2] DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) with a melting point significantly lower than their individual components.[1] this compound, as an HBA, forms DESs with distinct characteristics compared to its halide counterparts like choline chloride.
The unique properties of the fluoride anion—its small size and high charge density—lead to stronger hydrogen bonding interactions.[1] This significantly influences the physicochemical properties of the resulting DESs, such as viscosity, ionic conductivity, and polarity.
Table 1: Comparative Physicochemical Properties of Choline Halide-Based Deep Eutectic Solvents with Ethylene Glycol (1:2 molar ratio)
| Property | This compound (EthalineF) | Choline Chloride (Ethaline) | Choline Bromide | Choline Iodide | Reference |
| Ionic Conductivity | Lower than Ethaline | Higher than EthalineF | Lower | Lower | [3] |
| Viscosity | Higher fluidity (lower viscosity) than Ethaline | Lower fluidity | - | - | [3] |
| Solvation Dynamics | Faster | Slower | - | - | [2] |
| Eutectic Point | Does not display a traditional eutectic point | Deepest eutectic point | Shallower minimum | Shallower minimum | [4] |
Data presented is based on studies of deep eutectic solvents and may not be representative of the pure compounds.
Antimicrobial Activity and Cytotoxicity: A Comparative Overview
Quaternary ammonium compounds (QACs) are well-known for their broad-spectrum antimicrobial activity.[5] Their mechanism of action primarily involves the disruption of microbial cell membranes.[6][7] The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the bacterial cell wall, leading to membrane disorganization and leakage of intracellular contents.[6][8]
While extensive data exists for many QACs, specific antimicrobial and cytotoxicity data for this compound is sparse in the reviewed literature. However, by examining related compounds and general trends for QACs, we can infer potential characteristics and highlight areas for future research. The antimicrobial efficacy of QACs is influenced by factors such as the length of the alkyl chain.[6]
Table 2: Comparative Antimicrobial and Cytotoxic Data of Selected Quaternary Ammonium Compounds
| Compound/Class | Test Organism/Cell Line | Endpoint | Result | Reference |
| Choline-based Ionic Liquids | E. coli, S. aureus | MIC | Varies with structure (e.g., 2.8 to 167.7 µM for gemini surfactants) | [9] |
| Benzalkonium Chloride (BAC) | Human cells | LD50 | Lower than some bis-QACs | [10] |
| bis-Quaternary Ammonium Compounds | Human cells | LD50 | Generally higher than BAC | [10] |
| Fluorinated Ionic Liquids | Pseudomonas stutzeri | MIC | >2930 to 400,000 µM | [11] |
| Choline Dihydrogen Phosphate | J774 murine macrophage | EC50 | 20 mM | [12] |
MIC: Minimum Inhibitory Concentration; LD50: Lethal Dose, 50%; EC50: Half-maximal Effective Concentration. This table provides a general comparison, and direct comparisons should be made with caution due to varying experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the broth microdilution assay.
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The quaternary ammonium fluoride is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay
Cytotoxicity assays are crucial for evaluating the potential toxicity of compounds to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Human cell lines (e.g., HaCaT keratinocytes, RPE-1 retinal pigment epithelial cells) are seeded into a 96-well plate and allowed to adhere overnight.[13]
-
Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of the compound that inhibits 50% of cell viability) is determined.
Visualizing the Mechanism of Action
The antimicrobial action of quaternary ammonium compounds is a multi-step process involving interaction with and disruption of the bacterial cell membrane.
Caption: General mechanism of antimicrobial action of Quaternary Ammonium Compounds.
Conclusion and Future Perspectives
This compound presents unique physicochemical properties, particularly in the formation of deep eutectic solvents, which distinguishes it from other choline halides. However, a significant gap exists in the literature regarding its direct comparative antimicrobial and cytotoxic performance against other quaternary ammonium fluorides. While the general mechanisms of QACs are understood, the specific contributions of the fluoride anion to the biological activity of this compound remain an area ripe for investigation.
Future research should focus on systematic in vitro and in vivo studies to elucidate the antimicrobial spectrum, efficacy, and toxicity profile of this compound. Such data will be invaluable for researchers and professionals in drug development, potentially unlocking new applications for this compound in antimicrobial therapies, drug delivery systems,[14] and other biomedical fields.
References
- 1. This compound | 4696-35-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 4696-35-9 [smolecule.com]
- 3. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of Choline Fluoride by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of choline fluoride against other analytical techniques. Supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound and Purity Concerns
This compound is a quaternary ammonium salt with growing interest in various applications, including as a component of deep eutectic solvents (DESs).[1][2] The synthesis of this compound, typically involving the reaction of a choline salt (like choline chloride) with a fluoride source, can introduce several impurities.[3] These impurities may include unreacted starting materials, by-products from side reactions, residual solvents, and water absorbed from the atmosphere.[3] The presence of such impurities can significantly alter the physicochemical properties and performance of this compound, making accurate purity assessment crucial for reliable research and development.
NMR spectroscopy, particularly quantitative NMR (qNMR), has emerged as a powerful primary analytical method for the direct measurement of analyte concentration and purity.[4] This guide focuses on the application of ¹H and ¹⁹F NMR for the comprehensive purity assessment of this compound.
Quantitative NMR (qNMR) for this compound Purity
Quantitative NMR is a direct analytical method where the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[4] For this compound, both the choline cation and the fluoride anion can be quantified using ¹H and ¹⁹F NMR, respectively.
Key Advantages of qNMR:
-
Primary Method: Provides a direct measurement of molar concentration without the need for analyte-specific reference standards.[4]
-
High Specificity: Distinguishes the analyte from its impurities based on unique chemical shifts.
-
Non-destructive: The sample can be recovered and used for further analysis.[5]
-
Versatility: Both the cation (via ¹H NMR) and the anion (via ¹⁹F NMR) can be analyzed.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the expected impurities, required sensitivity, and available instrumentation.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Karl Fischer Titration |
| Principle | Direct measurement based on molar concentration.[4] | Separation based on differential partitioning between phases.[4] | Separation of ions based on their affinity for an ion-exchange resin.[6] | Titrimetric method for water determination. |
| Primary Impurities Detected | Organic impurities, residual solvents, by-products. | Organic impurities, by-products. | Inorganic anions (e.g., Cl⁻, Br⁻).[6] | Water. |
| Quantification | Absolute quantification using an internal standard.[7] | Relative quantification (area percent) or external standard calibration.[4] | External standard calibration.[6] | Absolute quantification. |
| Sensitivity | High (LOD can be as low as 0.01% for ¹H NMR on a 400 MHz instrument).[8][9] | Very high, excellent for trace impurities.[4] | High (can quantify halide impurities below 1 ppm).[6] | High (can detect ppm levels of water). |
| Accuracy | High, provides an absolute purity value.[4] | High, but can be influenced by the response factors of impurities.[4] | High for target anions. | High for water content. |
| Precision | Excellent, with low relative standard deviation (RSD).[4] | Very good, with low RSD.[4] | Excellent. | Excellent. |
| Sample Throughput | Moderate to high. | High. | High. | High. |
| Limitations | Can be challenging with overlapping signals from complex mixtures.[4] | Requires reference standards for accurate quantification of each impurity.[4] | Limited to ionic species. | Specific to water content. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for Choline Cation and Organic Impurities
This protocol describes the determination of the purity of this compound with respect to the choline cation and potential organic impurities using an internal standard.
1. Materials:
- This compound sample
- Internal Standard (CRM): Maleic acid (certified reference material)
- Deuterated Solvent: Deuterium oxide (D₂O)
- 5 mm NMR tubes
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a vial.
- Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
- Dissolve the mixture in a known volume (e.g., 0.7 mL) of D₂O.
- Vortex the vial to ensure complete dissolution and homogenization.
- Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
- Nucleus: ¹H
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei for accurate integration).
- Acquisition Time: ~4 seconds
- Spectral Width: 16 ppm
4. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate the well-resolved signal of the choline cation (e.g., the N(CH₃)₃ singlet around 3.2 ppm) and the signal of the internal standard (the olefinic proton singlet of maleic acid around 6.3 ppm).
- Identify signals corresponding to impurities. For instance, O-(2-hydroxyethyl)choline, a potential impurity, may show a triplet at 4.658 ppm for its hydroxy proton in DMSO-d₆.[9]
- Calculate the purity of the this compound sample using the following equation:
Quantitative ¹⁹F NMR Spectroscopy for Fluoride Anion
This protocol determines the quantity of the fluoride anion.
1. Materials:
- This compound sample
- Internal Standard: Sodium fluoride (NaF) or another suitable fluorine-containing CRM.
- Deuterated Solvent: D₂O
2. Sample Preparation:
- Follow a similar procedure as for ¹H NMR, accurately weighing the this compound sample and the fluoride internal standard.
3. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
- Nucleus: ¹⁹F
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgig' on Bruker instruments for inverse-gated decoupling to maintain accurate integrals).
- Temperature: 298 K
- Number of Scans: 64-256
- Relaxation Delay (d1): 25-30 seconds.[10]
- Acquisition Time: ~2 seconds
- Spectral Width: 200 ppm
4. Data Processing and Analysis:
- Process the data similarly to the ¹H NMR spectrum.
- The ¹⁹F NMR spectrum may show more than one signal for fluoride, indicating different chemical environments, such as fluoride coordinated to the choline cation versus freely solvated fluoride.[2][11]
- Integrate the signal(s) for the fluoride in the sample and the signal for the internal standard.
- Calculate the fluoride content using the same purity equation as for ¹H NMR, adjusting for the number of fluorine nuclei.
Mandatory Visualizations
Caption: Workflow for this compound Purity Validation by qNMR.
Conclusion
NMR spectroscopy, particularly ¹H and ¹⁹F qNMR, offers a robust, reliable, and direct method for the purity assessment of this compound. It provides absolute quantification of both the cation and anion, as well as identification and quantification of organic impurities, often in a single set of experiments with minimal sample preparation. While techniques like HPLC and IC offer higher sensitivity for specific trace impurities, qNMR stands out as a primary validation method that provides a comprehensive purity profile. The choice of methodology should be guided by the specific analytical needs, with qNMR serving as an excellent tool for accurate purity determination in research and quality control settings.
References
- 1. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Analytical Methods for the Quantification of Choline Fluoride
For Researchers, Scientists, and Drug Development Professionals
The quantification of choline fluoride, a salt composed of a choline cation and a fluoride anion, is crucial in various research and development settings. Direct analysis of the intact salt is uncommon; instead, quantification is typically achieved by measuring the concentration of its constituent ions: choline and fluoride. This guide provides a comparative overview of the most effective analytical methods for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance metrics of common techniques for the quantification of choline and fluoride ions.
Table 1: Comparison of Analytical Methods for Choline Quantification
| Method | Principle | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC with Fluorescence Detection (HPLC-FLD) [1][2] | Derivatization of choline followed by separation and fluorescence detection. | Extraction, hydrolysis, and derivatization. | LOD: 1 pmol per sample[3] | 2 - 13%[1][2] | 83 - 106%[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [4][5] | Separation by LC followed by mass-based detection and quantification. | Extraction and partitioning. | Not explicitly stated, but highly sensitive. | <2%[6] | 96.7 - 100.8%[6] |
| Ion Chromatography (IC) [7] | Ion-exchange separation with conductivity or electrochemical detection. | Sample dissolution and filtration. | Not explicitly stated. | ≤3.0%[6] | Not explicitly stated. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [8] | Quantification based on the nuclear magnetic resonance of protons. | Minimal, direct analysis of solutions is possible. | Not as sensitive as chromatographic methods. | 5 - 13%[8] | 95 - 99%[8] |
Table 2: Comparison of Analytical Methods for Fluoride Quantification
| Method | Principle | Sample Preparation | Limit of Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) |
| Ion-Selective Electrode (ISE) [9] | Potentiometric measurement of fluoride ion activity. | pH adjustment, sometimes ashing or fusion for complex matrices.[9] | Low ppm to ppb range. | Dependent on matrix. | >90%[9] |
| Ion Chromatography (IC) [10][11][12] | Ion-exchange separation with suppressed conductivity detection. | Dilution and filtration for simple matrices.[12] | ppb range.[10] | < 1% (inter-day)[12] | 90 - 102.5%[12] |
| Gas Chromatography (GC) [9] | Derivatization to a volatile form followed by GC separation and detection. | Extraction and derivatization (e.g., with trimethylchlorosilane).[9] | Nanogram quantities.[9] | Dependent on method. | Dependent on method. |
Experimental Protocols
Detailed methodologies are critical for reproducing analytical results. The following sections provide protocols for the key experiments cited in this guide.
Protocol 1: Choline Quantification by HPLC-FLD
This method is based on the derivatization of choline to a fluorescent compound.[1][2]
-
Sample Preparation:
-
Derivatization:
-
HPLC Analysis:
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the naphthyl derivative.
-
-
Quantification:
-
Generate a calibration curve using choline standards of known concentrations.
-
Determine the choline concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Choline Quantification by LC-MS
LC-MS offers high selectivity and sensitivity for the direct analysis of choline.[4][5]
-
Sample Preparation:
-
Extract choline compounds using a methanol and chloroform solvent system.
-
Partition the extract into aqueous and organic phases. The aqueous phase contains the more polar choline compounds.[4]
-
-
LC-MS Analysis:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for polar analytes like choline.[13]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Monitor for the specific mass-to-charge ratio (m/z) of the choline cation. Isotope-labeled internal standards can be used for accurate quantification.[4]
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of choline standards.
-
Quantify choline in the sample based on the peak area ratio of the analyte to the internal standard.
-
Protocol 3: Fluoride Quantification by Ion Chromatography
IC is a robust and widely used technique for the analysis of anions like fluoride.[10][11][12]
-
Sample Preparation:
-
For aqueous samples, simple dilution and filtration through a 0.45 µm filter are often sufficient.
-
For solid samples, an extraction or digestion step may be necessary to bring the fluoride into solution.
-
-
IC Analysis:
-
Column: Anion-exchange column (e.g., Dionex IonPac AS18 or AS15).[11][12]
-
Eluent: A hydroxide or carbonate/bicarbonate eluent is typically used. Gradient elution can be employed for complex samples.[10][12]
-
Detection: Suppressed conductivity detection is the most common method, providing high sensitivity.[10]
-
-
Quantification:
-
Prepare a set of fluoride standards from a stock solution (e.g., sodium fluoride).
-
Generate a calibration curve by plotting peak area versus concentration.
-
Determine the fluoride concentration in the sample from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of choline and fluoride.
References
- 1. A Simple HPLC Method with Fluorescence Detection for Choline Quantification in Foods | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive method for HPLC determination of acetylcholine, choline and their analogues using fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. diduco.com [diduco.com]
- 11. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 12. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Choline Fluoride in Deep Eutectic Solvents
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of green chemistry has seen a rapid rise in the exploration of deep eutectic solvents (DESs) as viable, environmentally benign alternatives to traditional volatile organic solvents. Among the various components used to formulate DESs, choline salts have been extensively studied. This guide provides a detailed performance comparison of choline fluoride (ChF) in different deep eutectic solvent formulations, with a particular focus on its physicochemical properties, which are critical indicators of its performance in various applications. The data presented herein is collated from recent scientific literature to provide an objective comparison for researchers and professionals in drug development and other scientific disciplines.
Introduction to this compound-Based Deep Eutectic Solvents
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, and a hydrogen bond donor (HBD), such as an alcohol, amide, or carboxylic acid. These components, when mixed in a specific molar ratio, exhibit a significant depression in their freezing point compared to the individual constituents, forming a eutectic mixture that is liquid at or near room temperature.
This compound (ChF) is a quaternary ammonium salt that can act as an HBA in DES formulations. The presence of the highly electronegative fluoride anion leads to strong hydrogen bonding interactions within the DES, significantly influencing its properties and potential applications. This guide will primarily focus on the comparison of two prominent ChF-based DESs:
-
EthalineF : A 1:2 molar ratio of this compound and ethylene glycol (EG).
-
RelineF : A 1:2 molar ratio of this compound and urea.
The performance of EthalineF will be compared with its well-studied analogue, Ethaline , which is composed of choline chloride (ChCl) and ethylene glycol in a 1:2 molar ratio.
Physicochemical Performance Comparison
The performance of a DES in any application is intrinsically linked to its physicochemical properties such as density, viscosity, and ionic conductivity. These properties dictate mass transfer, reaction rates, and efficiency in electrochemical applications.
This compound with Ethylene Glycol (EthalineF vs. Ethaline)
EthalineF has been the subject of recent studies, allowing for a direct comparison with the conventional Ethaline. The primary difference lies in the halide anion (F⁻ vs. Cl⁻), which has a profound impact on the solvent's properties.
Table 1: Physicochemical Properties of EthalineF (ChF:EG 1:2) and Ethaline (ChCl:EG 1:2)
| Property | EthalineF (ChF:EG 1:2) | Ethaline (ChCl:EG 1:2) | Temperature (°C) | Reference(s) |
| Density (g·cm⁻³) | ~1.115 | ~1.122 | 25 | [1] |
| Viscosity (mPa·s) | ~34 | ~45 | 25 | [2] |
| Ionic Conductivity (mS·cm⁻¹) | ~4.2-4.5 | ~7.5-8.0 | 25 | [2] |
| Average Solvation Time (ps) | 6.2 | 8.1 | Room | [3] |
Analysis of Performance:
-
Viscosity and Fluidity: EthalineF exhibits a lower viscosity compared to Ethaline.[2] This suggests a higher fluidity, which can be advantageous in applications requiring efficient mass transfer, such as in catalytic reactions or extractions.
-
Ionic Conductivity: Despite its lower viscosity, EthalineF has a significantly lower ionic conductivity than Ethaline.[2] This is attributed to the strong hydrogen bonding between the fluoride anion and ethylene glycol, which leads to the formation of tight-binding choline-fluoride ion pairs.[1][2] This reduces the mobility of charge-carrying species. The larger solvodynamic radius of the ions in EthalineF also contributes to its lower conductivity.[2]
-
Solvation Dynamics: EthalineF demonstrates faster solvation dynamics compared to Ethaline.[3] This enhanced dynamic behavior is a result of the strong hydrogen bonding interactions involving the fluoride ion.[3]
This compound with Urea (RelineF)
Research on the this compound-urea DES (RelineF) is less extensive than for EthalineF. However, initial studies and theoretical models provide some key insights.
Table 2: Properties of RelineF (ChF:Urea 1:2) and Reline (ChCl:Urea 1:2)
| Property | RelineF (ChF:Urea 1:2) | Reline (ChCl:Urea 1:2) | Reference(s) |
| Melting Point (°C) | -1 | 12 | [4] |
| Interaction Strength | Stronger H-bonding with anion | Weaker H-bonding with anion | [3][5] |
Analysis of Performance:
-
Melting Point: RelineF has a significantly lower melting point than its choline chloride counterpart, Reline.[4] This indicates that the fluoride-based DES can remain in a liquid state at lower temperatures, expanding its potential operating window for various applications. The low melting point is attributed to the fluoride anion's ability to form extensive and favorable hydrogen bond networks with both choline and urea.[5]
-
Hydrogen Bonding: Molecular dynamics simulations have shown that the fluoride anion in RelineF forms strong hydrogen bonds with the amino hydrogens of urea.[4] This strong interaction is a key factor in the formation and stability of this DES.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the synthesis and characterization of this compound-based deep eutectic solvents based on the reviewed literature.
Synthesis of this compound-Based DES
Objective: To prepare a homogeneous deep eutectic solvent from this compound and a hydrogen bond donor.
Materials:
-
This compound (ChF) (pre-dried under vacuum)
-
Hydrogen Bond Donor (HBD), e.g., Ethylene Glycol (EG) or Urea (pre-dried)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Analytical balance
Procedure:
-
Dry the this compound and the hydrogen bond donor under vacuum for at least 24 hours to remove any residual water, which can significantly affect the DES properties.
-
Weigh the appropriate amounts of this compound and the HBD to achieve the desired molar ratio (e.g., 1:2).
-
Combine the components in a sealed glass vial or flask containing a magnetic stir bar.
-
Heat the mixture to approximately 60-80 °C while stirring continuously.
-
Continue heating and stirring until a clear, homogeneous liquid is formed. This may take several hours.
-
Once a homogeneous liquid is obtained, cool the DES to room temperature.
-
Store the prepared DES in a desiccator to prevent moisture absorption.
Measurement of Physicochemical Properties
1. Density Measurement:
-
A vibrating tube densitometer is commonly used.
-
Calibrate the instrument with dry air and deionized water at the desired temperature.
-
Inject the DES sample into the measurement cell, ensuring no air bubbles are present.
-
Record the density reading once the temperature has stabilized. Measurements are typically performed over a range of temperatures.
2. Viscosity Measurement:
-
A rotational viscometer or a falling-ball viscometer can be used.
-
Ensure the instrument is calibrated according to the manufacturer's instructions.
-
Place the DES sample in the temperature-controlled sample holder.
-
Allow the sample to reach thermal equilibrium before starting the measurement.
-
Record the viscosity at various shear rates (for rotational viscometers) or the fall time (for falling-ball viscometers) and at different temperatures.
3. Ionic Conductivity Measurement:
-
A conductivity meter with a temperature-controlled probe is used.
-
Calibrate the probe with standard conductivity solutions.
-
Immerse the probe in the DES sample.
-
Allow the reading to stabilize at the set temperature before recording the conductivity value.
-
Measurements should be taken over a range of temperatures.
Visualizations
Logical Relationship of DES Components and Properties
Caption: Interplay of components and conditions on DES properties.
Experimental Workflow for DES Characterization
Caption: Standard workflow for DES synthesis and property analysis.
Conclusion
This compound is a promising component for the formulation of novel deep eutectic solvents with distinct properties. The available data indicates that the choice of the fluoride anion over chloride can lead to DESs with lower melting points and viscosities, but also lower ionic conductivities due to strong ion pairing. Specifically, EthalineF (ChF:EG) shows higher fluidity than its chloride counterpart, while RelineF (ChF:Urea) exhibits a significantly depressed melting point. These characteristics suggest that this compound-based DESs could be tailored for specific applications where properties like a wide liquid range and efficient mass transfer are critical. However, for applications requiring high ionic conductivity, such as in certain electrochemical devices, the strong ion pairing in fluoride-based systems may be a limitation. Further research into a wider range of this compound-HBD combinations and their performance in applied systems is warranted to fully explore their potential.
References
- 1. osti.gov [osti.gov]
- 2. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 3. "Model Chemistry Study Of Choline And Urea Based Deep Eutectic Solvents" by Libby Nicole Kellat [engagedscholarship.csuohio.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"Choline fluoride" electrochemical stability window compared to other electrolytes
For Researchers, Scientists, and Drug Development Professionals
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the voltage range within which it remains stable without undergoing oxidation or reduction. A wider ESW is paramount for developing high-energy-density electrochemical devices. This guide provides a comparative analysis of the electrochemical stability of choline fluoride-based electrolytes, particularly as a deep eutectic solvent (DES), against conventional aqueous and organic electrolytes.
Quantitative Comparison of Electrochemical Stability Windows
The electrochemical stability of an electrolyte is determined by its anodic and cathodic limits. The following table summarizes the reported ESW for this compound-based deep eutectic solvents and other common electrolytes.
| Electrolyte System | Anodic Limit (V) | Cathodic Limit (V) | Total ESW (V) | Reference Electrode |
| This compound:Ethylene Glycol (1:2) | ~4.5 | Not specified | > Choline Chloride DES | vs. Li/Li⁺ |
| Choline Chloride:Ethylene Glycol (1:2) | Not specified | Not specified | ~2.0 | Not specified |
| 1M LiPF6 in EC:DMC | ~4.5 | ~1.0 | ~3.5 | vs. Li/Li⁺ |
| Aqueous Electrolyte (Standard) | Not specified | Not specified | 1.23 (Thermodynamic) | SHE |
| "Water-in-Salt" Aqueous Electrolyte | Not specified | Not specified | >3.0 | Not specified |
| 5M LiNO3 (Aqueous) | 1.75 | -0.55 | 2.3 | SHE |
Note: Direct comparison of ESW values should be made with caution as they can be influenced by the experimental conditions, including the choice of working electrode, scan rate, and the cutoff current density used to define the limits.
Unlocking a Wider Potential: The this compound Advantage
Recent studies have highlighted the potential of this compound as a component in deep eutectic solvents to significantly widen the electrochemical stability window compared to its chloride counterpart. While specific anodic and cathodic limits for this compound-based DES are still emerging in the literature, initial findings suggest a notably larger ESW. One study reports a wide electrochemical window of approximately 4.5 V vs Li⁺/Li for a fluoride-based DES, indicating its potential for high-voltage applications.[1] In contrast, the more common choline chloride-based DES, Ethaline, exhibits a narrower ESW of around 2.0 V.[2]
This enhanced stability is attributed to the strong hydrogen bonding interactions involving the fluoride anion, which can lead to a more stable electrolyte structure that is less prone to electrochemical decomposition.
Experimental Determination of the Electrochemical Stability Window
The electrochemical stability window is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
Experimental Protocol:
1. Electrolyte Preparation:
-
This compound-based DES (EthalineF): this compound and ethylene glycol are mixed in a 1:2 molar ratio. The mixture is typically dried under vacuum to remove residual water, which can significantly affect the ESW. The water content is often verified using Karl Fischer titration.[3][4]
-
Organic Electrolyte: A common example is 1 M lithium hexafluorophosphate (LiPF6) salt dissolved in a mixture of organic carbonate solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.
-
Aqueous Electrolyte: Prepared by dissolving a salt (e.g., LiNO3) in deionized water to the desired concentration.
2. Electrochemical Cell Setup:
-
A three-electrode system is employed.[5][6]
-
Working Electrode (WE): An inert material such as platinum (Pt), glassy carbon (GC), or stainless steel (SS) is used to avoid electrochemical reactions from the electrode itself interfering with the measurement of the electrolyte's stability.[7]
-
Counter Electrode (CE): A platinum wire or mesh is commonly used.
-
Reference Electrode (RE): A stable reference, such as a silver/silver chloride (Ag/AgCl) electrode or a lithium metal electrode (for non-aqueous systems), is used to accurately measure the potential of the working electrode.[8]
-
3. Voltammetry Measurement:
-
Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept linearly from the open-circuit potential towards either the anodic or cathodic limit at a controlled scan rate (e.g., 1 to 10 mV/s).[9][10][11][12]
-
Cyclic Voltammetry (CV): The potential is swept linearly to a set vertex potential and then reversed to the initial potential. This can be repeated for several cycles.[5][8]
-
The current response is recorded as a function of the applied potential. A sharp increase in current indicates the onset of electrolyte oxidation (at the anodic limit) or reduction (at the cathodic limit).
-
The stability limits are typically defined as the potential at which the current density reaches a specific cutoff value (e.g., 0.1 or 0.5 mA/cm²).
Visualizing the Comparison
The following diagrams illustrate the logical relationship in comparing electrochemical stability windows and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. ossila.com [ossila.com]
- 6. iestbattery.com [iestbattery.com]
- 7. mdpi.com [mdpi.com]
- 8. tek.com [tek.com]
- 9. Linear sweep voltammetry - Wikipedia [en.wikipedia.org]
- 10. Understanding linear sweep voltammetry and cyclic voltammetry | Metrohm [metrohm.com]
- 11. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]
- 12. Linear Sweep Voltammetry for Batteries and Regulator Design | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]
Choline Fluoride: A Cost-Effective and High-Performance Alternative for Industrial Applications?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Choline fluoride, a quaternary ammonium salt, is emerging as a compelling component in the formulation of Deep Eutectic Solvents (DESs), offering a greener and potentially more efficient alternative to conventional organic solvents and even other ionic liquids. When combined with a hydrogen bond donor like ethylene glycol, it forms a DES known as EthalineF, which exhibits unique physicochemical properties beneficial for a range of industrial applications. This guide provides a comprehensive cost-effectiveness analysis and performance comparison of this compound-based systems against their common alternatives, supported by experimental data and detailed protocols.
Cost-Effectiveness Analysis: An Edge Over Alternatives?
The synthesis of this compound typically involves the reaction of choline chloride with a fluoride salt, such as potassium fluoride or sodium fluoride.[1][2] The overall cost will therefore be influenced by the market price of these precursors. Generally, industrial-grade chloride salts are more economical than their fluoride counterparts. However, the potential for improved performance, higher yields, and simplified downstream processing when using this compound-based DESs could offset the initial raw material cost.
Deep Eutectic Solvents, as a class, are considered more cost-effective than many traditional ionic liquids due to their simpler synthesis and the lower cost of their constituent components.[3] The production of DESs like EthalineF involves a straightforward mixing and heating process of its components, avoiding complex multi-step synthesis pathways.[2]
Table 1: Estimated Cost Comparison of Solvent Components
| Component | Chemical Formula | Typical Industrial Price Range (USD/ton) | Key Considerations |
| Choline Chloride | C₅H₁₄ClNO | 1,500 - 2,500 | Widely available, large-scale production for various industries. |
| Potassium Fluoride | KF | 2,000 - 3,500 | Price is dependent on purity and global supply/demand. |
| Sodium Fluoride | NaF | 800 - 1,500 | Generally more economical than potassium fluoride. |
| Ethylene Glycol | C₂H₆O₂ | 800 - 1,200 | A common commodity chemical with stable pricing. |
| Toluene (VOC alternative) | C₇H₈ | 700 - 1,100 | Price is volatile and linked to crude oil prices. Associated costs for handling, ventilation, and waste disposal are high. |
| 1-Butyl-3-methylimidazolium chloride (Ionic Liquid alternative) | C₈H₁₅ClN₂ | > 20,000 (for specialty grades) | Significantly higher cost compared to DES components. |
Note: Prices are estimates for industrial quantities and can vary significantly based on supplier, purity, and market conditions.
The long-term economic viability of using this compound in industrial applications will depend on a holistic assessment that includes recycling efficiency of the solvent, potential for reduced energy consumption in processes, and the overall improvement in product quality and yield.[4]
Performance Comparison in Industrial Applications
The unique properties of this compound, particularly its ability to form strong hydrogen bonds, impart distinct advantages to its deep eutectic solvent, EthalineF, in various applications.
Metal Extraction
Deep Eutectic Solvents are gaining traction as green alternatives for hydrometallurgical processes, including the extraction of metals from ores and waste materials.[5][6] The efficiency of these solvents is often dictated by their ability to solvate metal oxides and form complexes with metal ions.
While direct comparative studies between EthalineF and Ethaline for the same ore under identical conditions are limited in publicly available literature, studies on choline chloride-based DESs like Ethaline have demonstrated high extraction efficiencies. For instance, Ethaline has been shown to achieve up to 71.9% gold extraction from tailings, outperforming the traditional cyanidation process which yielded 46.9% under similar conditions.[7] The stronger hydrogen bonding capability of the fluoride ion in EthalineF compared to the chloride ion in Ethaline suggests a potential for even greater interaction with metal oxides, which could translate to higher extraction efficiencies.
Table 2: Performance of Choline-Based DES in Gold Extraction from Tailings
| Leaching Agent | Leaching Time (hours) | Gold Extraction Efficiency (%) | Key Advantages |
| Ethaline (Choline chloride:Ethylene glycol) | 7 | 71.9 | Faster kinetics, higher efficiency, lower toxicity.[7] |
| Traditional Cyanidation | 12 | 46.9 | Established technology.[7] |
Electroplating
The electrodeposition of metals and alloys from DESs is a promising technology for producing high-quality coatings.[8][9] These solvents offer a wider electrochemical window compared to aqueous solutions, enabling the deposition of more reactive metals.
Studies on copper electroplating from Ethaline have reported current efficiencies of up to 95 ± 5%.[10] The morphology and quality of the deposited metal layer are highly dependent on the composition and properties of the DES. The different coordination environment provided by the fluoride ion in EthalineF could influence the nucleation and growth of the metal deposit, potentially leading to smoother and more uniform coatings.
Table 3: Performance of Ethaline in Copper Electroplating
| Electrolyte | Current Density (A/cm²) | Current Efficiency (%) | Deposit Characteristics |
| Ethaline with 0.2 M CuCl₂·2H₂O | -4.7 x 10⁻³ | 95 ± 5 | Smooth, polycrystalline with (111) texture, nano-crystalline.[10] |
Organic Synthesis
The use of DESs as solvents in organic synthesis is an area of active research, driven by the desire to replace volatile organic compounds (VOCs).[11] The polarity and solvating power of the DES can significantly influence reaction rates and product yields. The faster solvation dynamics observed for EthalineF compared to Ethaline suggest that it could be a more effective medium for certain chemical reactions.[2]
While specific, direct comparative data on reaction yields in EthalineF versus Ethaline is scarce, the principle of using DESs to enhance reaction outcomes is well-established. For example, in certain reactions, the choice of DES can dramatically affect the yield and reaction time.
Table 4: Hypothetical Comparison of Solvent Performance in an Esterification Reaction
| Solvent | Reaction Time (hours) | Product Yield (%) |
| EthalineF (this compound:Ethylene glycol) | 4 | >90 (projected) |
| Ethaline (Choline chloride:Ethylene glycol) | 6 | 85 |
| Toluene | 8 | 75 |
Note: This table is a hypothetical representation based on the known properties of the solvents and is intended for illustrative purposes. Further experimental validation is required.
Physicochemical Properties: A Tale of Two Halides
The difference in the halide anion—fluoride versus chloride—results in notable variations in the physicochemical properties of EthalineF and Ethaline. These differences are fundamental to their performance in various applications.
Table 5: Comparison of Physicochemical Properties of EthalineF and Ethaline
| Property | EthalineF (this compound:Ethylene glycol 1:2) | Ethaline (Choline chloride:Ethylene glycol 1:2) | Significance of the Difference |
| Density (g/cm³ at 298 K) | ~1.12 | ~1.12 | Minimal difference in density. |
| Viscosity (mPa·s at 298 K) | Lower than Ethaline | Higher than EthalineF | Lower viscosity of EthalineF can lead to better mass transfer, which is advantageous in applications like metal extraction and electroplating. |
| Ionic Conductivity (mS/cm at 298 K) | Lower than Ethaline | Higher than EthalineF | The stronger ion pairing in EthalineF can lead to lower ionic conductivity. However, this can be tuned by the addition of water. |
| Solvation Dynamics (average solvation time) | ~6.2 ps | ~8.1 ps | Faster solvation dynamics in EthalineF can enhance reaction rates in organic synthesis.[2] |
| Hydrogen Bond Strength | Very Strong | Strong | The stronger hydrogen bonding in EthalineF is key to its unique solvating properties. |
Experimental Protocols
To facilitate further research and validation, detailed protocols for the synthesis of this compound and EthalineF, as well as for a representative industrial application, are provided below.
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from choline chloride and potassium fluoride.
Materials:
-
Choline chloride (dried under vacuum)
-
Potassium fluoride (anhydrous)
-
Methanol (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 mole of dried choline chloride in anhydrous methanol.
-
Add 1.1 moles of anhydrous potassium fluoride to the solution.
-
Heat the mixture to reflux with constant stirring for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated potassium chloride.
-
Wash the precipitate with a small amount of cold anhydrous methanol.
-
Combine the filtrate and the washings.
-
Remove the methanol from the filtrate using a rotary evaporator to obtain this compound as a white solid.
-
Dry the product under vacuum.
Experimental Protocol 2: Preparation of EthalineF (1:2 molar ratio)
Objective: To prepare the deep eutectic solvent EthalineF.
Materials:
-
This compound (synthesized as per Protocol 1, dried)
-
Ethylene glycol (anhydrous)
-
Glass vial with a screw cap
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Ensure both this compound and ethylene glycol are thoroughly dried to minimize water content.
-
Weigh the appropriate amounts of this compound and ethylene glycol to achieve a 1:2 molar ratio and add them to a clean, dry glass vial.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a hot plate with magnetic stirring.
-
Heat the mixture to approximately 80°C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed.
-
Once a homogeneous liquid is obtained, cool the DES to room temperature.
-
For applications requiring very low water content, the prepared EthalineF can be further dried in a vacuum oven at a moderate temperature (e.g., 60°C).
Experimental Protocol 3: Nickel Electroplating using a Choline Chloride-Based DES
Objective: To electroplate a nickel coating onto a copper substrate using a choline chloride-based DES.
Materials:
-
Ethaline (Choline chloride:Ethylene glycol 1:2)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Copper substrate (cathode)
-
Pure nickel sheet (anode)
-
Beaker or electrochemical cell
-
DC power supply
-
Magnetic stirrer and hot plate
-
Deionized water and acetone for cleaning
Procedure:
-
Prepare the Ethaline DES as described in a similar procedure to Protocol 2, using choline chloride instead of this compound.
-
Dissolve a specific concentration of NiCl₂·6H₂O (e.g., 0.1 M) in the Ethaline by stirring at a slightly elevated temperature (e.g., 60°C) until fully dissolved. This is the plating bath.
-
Clean the copper substrate by degreasing with acetone and then rinsing with deionized water.
-
Set up the electrochemical cell by placing the plating bath in a beaker on a magnetic stirrer/hot plate.
-
Immerse the copper cathode and the nickel anode into the plating bath, ensuring they do not touch.
-
Connect the electrodes to the DC power supply, with the copper substrate as the cathode (negative terminal) and the nickel sheet as the anode (positive terminal).
-
Maintain the temperature of the plating bath at a constant value (e.g., 70°C) and stir the solution gently.
-
Apply a constant current density (e.g., 10 mA/cm²) for a specific duration to achieve the desired coating thickness.
-
After electroplating, turn off the power supply, remove the coated copper substrate, rinse it with deionized water, then acetone, and let it air dry.
-
The quality of the coating can be analyzed using techniques like Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for crystal structure. The current efficiency can be calculated by comparing the actual mass of deposited nickel with the theoretical mass calculated using Faraday's laws of electrolysis.
Visualizing the Processes
To better understand the workflows and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound and the subsequent preparation of EthalineF.
Caption: A generalized workflow for metal extraction using EthalineF with solvent recycling.
Conclusion
This compound, particularly in the form of its deep eutectic solvent EthalineF, presents a promising alternative to conventional solvents and choline chloride-based DESs for various industrial applications. While a comprehensive industrial-scale cost analysis requires further data, the potential for enhanced performance, faster reaction times, and improved product quality suggests that it could be a cost-effective option in the long run. The unique physicochemical properties of EthalineF, driven by the strong hydrogen-bonding capability of the fluoride anion, are the basis for its potential advantages in metal extraction, electroplating, and organic synthesis. Further research focusing on direct comparative studies and pilot-scale implementations is warranted to fully unlock the industrial potential of this versatile and green solvent system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 4696-35-9 [smolecule.com]
- 3. Challenges to the Adoption of Deep Eutectic Solvents in the Electrodeposition Industries | Semantic Scholar [semanticscholar.org]
- 4. Deep Eutectic Solvents For Metal Extraction: Selectivity, Phase Behavior And Recycling [eureka.patsnap.com]
- 5. Review on Hydrometallurgical Recovery of Metals with Deep Eutectic Solvents | MDPI [mdpi.com]
- 6. Status and advances of deep eutectic solvents for metal separation and recovery - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03851F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CN106435672A - Tin, zinc and nickel electroplating method based on choline chloride-malic acid deep-eutectic solvents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Greener Hue for Fluorination: Choline Fluoride Versus Traditional Fluorinating Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity. However, traditional fluorinating agents, while effective, often come with a significant environmental and safety burden. This guide provides an objective comparison of choline fluoride, an emerging green alternative, with established fluorinating agents like Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, and Sulfur Tetrafluoride (SF4). By examining their environmental impact, performance, and safety profiles, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make more sustainable choices in their synthetic endeavors.
The Contenders: A Snapshot
This compound (CF) : A simple quaternary ammonium salt, this compound is gaining attention as a potentially mild and environmentally benign source of fluoride ions. It is a key component in the formation of Deep Eutectic Solvents (DESs), which are themselves considered green solvents.[1] Its synthesis from readily available precursors like choline chloride and potassium fluoride further enhances its green credentials.
Traditional Fluorinating Agents:
-
Diethylaminosulfur Trifluoride (DAST): A widely used reagent for converting alcohols and carbonyl compounds to their fluorinated counterparts.[2] However, it is known for its thermal instability and hazardous byproducts.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Developed as a more thermally stable alternative to DAST, though it still presents significant handling and safety challenges.[3][4]
-
Sulfur Tetrafluoride (SF4): A highly reactive and toxic gas used for more challenging fluorinations.[5][6] Its gaseous nature and high toxicity necessitate specialized equipment and stringent safety protocols.
Environmental Impact Assessment: A Head-to-Head Comparison
A critical evaluation of the environmental footprint of these agents reveals a stark contrast. The principles of green chemistry—preventing waste, maximizing atom economy, and using less hazardous chemicals—provide a framework for this assessment.[7][8][9]
Toxicity and Hazard Profile
The inherent toxicity of fluorinating agents and their byproducts is a primary concern.
| Reagent | Formula | Physical Form | Key Hazards | Toxicity Data |
| This compound | C5H14FNO | Solid | Hygroscopic | LD50 (oral, rat) for Choline Chloride: 3150 - 5000 mg/kg[10] (Data for this compound is not readily available, choline chloride is used as a proxy for the cation's toxicity). |
| DAST | C4H10F3NS | Liquid | Thermally unstable, explosive potential, reacts violently with water, corrosive. | Not readily available. Considered highly toxic. |
| Deoxo-Fluor | C6H14F3NO2S | Liquid | More thermally stable than DAST but still reactive, corrosive.[3] | Toxic if swallowed or inhaled. |
| Sulfur Tetrafluoride | SF4 | Gas | Highly toxic, corrosive, reacts with moisture to form HF.[5] | LC50 (inhalation, rat): 40 ppm (1 hour) |
Table 1: Comparison of Physical and Safety Properties of Fluorinating Agents.
Green Chemistry Metrics
The efficiency and waste generation of a chemical process can be quantified using metrics like Atom Economy and E-Factor (Environmental Factor).
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. For a simple nucleophilic substitution of an alcohol (ROH) to an alkyl fluoride (RF):
-
This compound (Hypothetical): In a hypothetical reaction where this compound provides the fluoride ion, the atom economy would be significantly higher than with sulfur-based reagents, as the choline cation could potentially be recycled.
-
DAST: The reaction with DAST generates diethylaminosulfur oxide and HF as byproducts, leading to a lower atom economy.
-
-
E-Factor: This represents the mass ratio of waste to the desired product. Reactions with traditional fluorinating agents typically have high E-factors due to the stoichiometric use of the reagent and the generation of significant byproducts that require disposal. The use of this compound, particularly in a catalytic system or as part of a recyclable deep eutectic solvent, would theoretically lead to a much lower E-factor.
Performance and Reactivity
While the environmental and safety profiles of this compound are promising, its performance as a direct fluorinating agent for alcohols is not as extensively documented as that of traditional reagents.
| Reagent | Substrate Scope | Reaction Conditions | Typical Yields | Byproducts |
| This compound | Limited data available for direct alcohol fluorination. Potentially a mild fluoride source in DES. | Expected to be mild, but requires further research. | Not well-documented for direct alcohol fluorination. | Choline salt (potentially recyclable). |
| DAST | Alcohols, aldehydes, ketones.[2] | -78 °C to room temperature. | Good to excellent. | Diethylaminosulfur oxide, HF. |
| Deoxo-Fluor | Alcohols, aldehydes, ketones.[3] | Generally mild conditions. | Good to excellent. | Bis(2-methoxyethyl)amino-sulfur oxide, HF. |
| Sulfur Tetrafluoride | Alcohols, aldehydes, ketones, carboxylic acids.[6] | Often requires higher temperatures and pressure. | Variable, can be high for difficult transformations. | SOF2, HF.[6] |
Table 2: Comparison of Reaction Performance for the Fluorination of Alcohols.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison.
Synthesis of this compound
This compound can be synthesized from choline chloride and a fluoride salt.[1]
Materials:
-
Choline chloride
-
Potassium fluoride
-
Methanol
Procedure:
-
Dissolve choline chloride in a minimal amount of hot methanol.
-
Add a stoichiometric equivalent of potassium fluoride to the solution.
-
Stir the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, allowing potassium chloride to precipitate.
-
Filter the mixture to remove the potassium chloride precipitate.
-
Evaporate the methanol from the filtrate under reduced pressure to yield this compound as a solid.
-
Dry the product under vacuum to remove any residual solvent.
Fluorination of 4-Nitrobenzyl Alcohol using DAST
This protocol is a representative example of a deoxofluorination reaction using a traditional agent.
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-nitrobenzyl alcohol (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 - 1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour), then warm to room temperature and stir for an additional period (e.g., 2 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-nitrobenzyl fluoride.
Visualizing the Process
Diagrams generated using Graphviz (DOT language) help to visualize workflows and relationships.
Caption: Comparative experimental workflows for fluorination.
Caption: Decision tree for selecting a fluorinating agent.
Conclusion: A Promising but Nascent Alternative
This compound presents a compelling case as a greener alternative to traditional fluorinating agents. Its lower toxicity profile, potential for recyclability, and alignment with the principles of green chemistry make it an attractive option for sustainable synthesis. However, the current body of literature on its direct application as a nucleophilic fluorinating agent for alcohols is still in its infancy.
Traditional reagents like DAST and Deoxo-Fluor, despite their environmental and safety drawbacks, remain workhorses in the field due to their well-established reactivity and broad substrate scope. For particularly challenging transformations, the aggressive nature of SF4 is sometimes necessary.
For researchers and drug development professionals, the choice of fluorinating agent will depend on a careful consideration of the specific synthetic challenge, safety protocols, and the priority given to environmental sustainability. While traditional agents are reliable tools, the future of fluorination chemistry will undoubtedly involve the development and adoption of safer and more eco-friendly reagents. This compound is a promising frontrunner in this evolution, and further research into its synthetic applications is eagerly awaited by the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 3. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 4. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102134175A - Preparation method of benzyl fluorine organic compound - Google Patents [patents.google.com]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
A Comparative DFT Study of Choline Fluoride and Other Fluoride Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of choline fluoride and other common fluoride salts based on Density Functional Theory (DFT) studies. The objective is to offer a clear, data-driven comparison of their structural and electronic properties, which are crucial for applications in materials science, drug delivery, and as components of deep eutectic solvents (DESs). The fluoride anion's high electronegativity and small size make it a potent hydrogen bond acceptor, leading to unique intermolecular interactions compared to other halides.[1]
Comparative Analysis of Structural and Electronic Properties
DFT calculations are a powerful tool for investigating the molecular-level characteristics of ionic compounds.[1] For choline halides, including this compound, DFT methods such as B3LYP have been successfully employed to determine optimized geometric parameters, vibrational frequencies, and electronic properties.[1] These computational studies have demonstrated good agreement with experimental data and are instrumental in understanding electron density distribution and intermolecular forces.[1]
The following table summarizes key computational data for this compound and a selection of alkali fluoride salts. It is important to note that the presented data is collated from various studies, and thus the computational methodologies may differ. For a direct and precise comparison, data should ideally be generated using the same functional and basis set.
| Salt | Cation | Interaction Energy / Binding Energy (kcal/mol) | M-F Bond Length (Å) | Computational Method |
| This compound | Choline | -120.4 | - | MP2/6-311+G//B3LYP/6-311+G |
| Lithium Fluoride | Li⁺ | - | 1.583 - 1.598 | B3LYP, M05-2X, B3LYP-D, wB97XD / 6-311+G(d,p) |
| Sodium Fluoride | Na⁺ | - | - | - |
| Potassium Fluoride | K⁺ | - | - | - |
The significantly high interaction energy of this compound highlights the strong binding between the choline cation and the fluoride anion.[1] This is a key factor in its use in specialized applications, including as a component in the synthesis of DESs where the anion's ability to form strong hydrogen bonds is crucial.[1]
Experimental Protocols: A Representative DFT Calculation Workflow
The following outlines a typical protocol for performing DFT calculations on fluoride salts, based on methodologies frequently cited in the literature.
Objective: To calculate the optimized geometry, binding energy, and electronic properties of a fluoride salt (e.g., this compound).
Computational Software: Gaussian, GAMESS, or similar quantum chemistry software packages.
Methodology:
-
Input Structure Generation:
-
Construct the initial 3D structure of the cation (e.g., choline) and the fluoride anion.
-
Place the fluoride anion in proximity to the cation, considering potential interaction sites (e.g., near the hydroxyl group of choline).
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for this type of system.[1]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) for more precise geometry and energy calculations.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
-
-
Binding Energy Calculation:
-
Calculate the single-point energy of the optimized complex (cation-fluoride).
-
Calculate the single-point energies of the individual cation and fluoride anion using the same level of theory.
-
The binding energy is calculated as: Binding Energy = E(complex) - [E(cation) + E(anion)]
-
Apply Basis Set Superposition Error (BSSE) correction for more accurate binding energy values.
-
-
Analysis of Electronic Properties:
-
From the optimized structure's output file, analyze properties such as:
-
Mulliken or Natural Bond Orbital (NBO) charges: To understand the charge distribution.
-
Frontier Molecular Orbitals (HOMO-LUMO): To assess chemical reactivity and the electronic energy gap.
-
Bond lengths and angles: To characterize the geometry of the interaction.
-
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a comparative DFT study as described in the protocol.
Caption: Workflow for a comparative DFT study of fluoride salts.
This guide provides a foundational understanding of the comparative computational analysis of this compound. For in-depth research, it is recommended to consult the primary literature and perform DFT calculations under a consistent theoretical framework for the specific fluoride salts of interest.
References
Choline Fluoride: A Potential Catalyst for Challenging Fluorination Reactions Explored
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to introduce fluorine into complex molecules is a significant challenge. The unique properties of fluorine can dramatically alter the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1] While numerous fluorinating agents exist, the development of milder, more effective, and environmentally benign alternatives remains a critical area of research. Choline fluoride, particularly when formulated as a deep eutectic solvent (DES), has emerged as a promising candidate in this arena, although comprehensive comparative data on its efficacy in challenging fluorination reactions is still developing.
This guide provides an objective comparison of this compound's potential with other alternatives, supported by the available physicochemical data. We also present detailed experimental protocols for the synthesis of this compound and its most common DES, EthalineF.
Unlocking Fluoride's Potential: The Role of Choline
Nucleophilic fluorination, a common strategy for C-F bond formation, often relies on inorganic fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF).[2] However, the high lattice energy and low solubility of these salts in organic solvents can necessitate harsh reaction conditions, including high temperatures and the use of polar aprotic solvents.[3]
This compound, a quaternary ammonium salt, offers a potential solution. When mixed with a hydrogen bond donor like ethylene glycol, it forms a deep eutectic solvent known as EthalineF.[3] In this medium, the fluoride ion's nucleophilicity is thought to be enhanced. Spectroscopic studies have revealed that the fluoride anion in EthalineF exists in two distinct environments: one where it is freely solvated by ethylene glycol and another where it is coordinated to the choline cation.[4] This dynamic interplay, governed by strong hydrogen bonds between the fluoride ion and the hydroxyl groups of ethylene glycol, creates a unique reaction environment.[5]
Performance in Fluorination: An Emerging Picture
While the unique properties of this compound-based DESs suggest their potential to facilitate challenging fluorination reactions, direct, quantitative comparisons with traditional methods are limited in the current scientific literature. The strong hydrogen bonding within the DES is hypothesized to activate the fluoride ion, potentially enabling fluorination of less reactive substrates under milder conditions.
Potential Applications:
-
Nucleophilic Aromatic Substitution (SNAr): The enhanced nucleophilicity of the fluoride ion in EthalineF could be advantageous for SNAr reactions, particularly on electron-deficient aromatic rings.
-
Electrochemical Fluorination: The high ionic conductivity and wide electrochemical window of fluoride-based DESs make them promising electrolytes for electrochemical fluorination, a greener alternative to traditional methods.[4]
Comparative Analysis: this compound vs. Conventional Fluoride Sources
To provide a clear comparison, the following table summarizes the known characteristics of this compound (in the form of EthalineF) against common inorganic fluoride salts.
| Feature | This compound (in EthalineF) | Potassium Fluoride (KF) | Cesium Fluoride (CsF) |
| Solubility in Organic Solvents | High (as a DES) | Low | Moderate |
| Hygroscopicity | High | Moderate | High |
| Fluoride Ion Availability | Potentially enhanced through H-bonding | Limited by lattice energy | Higher than KF |
| Reaction Conditions | Potentially milder (Hypothesized) | Often harsh (high temperatures) | Milder than KF |
| Cost | Potentially higher | Low | High |
| Environmental Impact | DESs are considered greener solvents | Requires polar aprotic solvents | Requires polar aprotic solvents |
Experimental Protocols
Synthesis of this compound
Materials:
-
Choline chloride
-
Silver oxide
-
Hydrofluoric acid (aqueous solution)
-
Deionized water
Procedure:
-
Dissolve choline chloride in deionized water.
-
Add silver oxide to the aqueous choline chloride solution to form choline hydroxide.
-
Neutralize the resulting basic solution to a pH of 7.0 by adding an aqueous hydrofluoric acid solution.[6]
-
Remove the water under vacuum at 50 °C for 72 hours to obtain solid this compound.[6]
Preparation of EthalineF (this compound:Ethylene Glycol DES)
Materials:
-
This compound
-
Ethylene glycol
Procedure:
-
Mix this compound and ethylene glycol in a 1:2 molar ratio.
-
Stir the mixture at 343 K (70 °C) until a clear, homogeneous liquid is formed.
-
Cool the mixture to room temperature and keep it under vacuum for 24 hours to minimize water content.
Visualizing the System: The EthalineF Environment
The following diagram illustrates the key interactions within the EthalineF deep eutectic solvent, highlighting the hydrogen bonding network that is believed to be crucial for its unique properties.
References
Choline Fluoride: A Safer Alternative to Toxic Fluorinating Agents in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. However, traditional fluorinating agents are often highly toxic, corrosive, and hazardous to handle, posing significant risks to researchers and the environment. This guide provides a comprehensive comparison of choline fluoride, a promising and safer alternative, with conventional toxic fluorinating agents, supported by available experimental data.
Executive Summary
This compound, a quaternary ammonium salt, presents a compelling profile as a nucleophilic fluorinating agent, particularly when utilized within Deep Eutectic Solvents (DESs). While direct comparative performance data with toxic reagents like Diethylaminosulfur Trifluoride (DAST) in specific fluorination reactions remains limited in publicly available literature, the inherent properties of this compound and its performance in DESs suggest a significantly improved safety profile and potential for effective fluorination under milder conditions. This guide will explore the characteristics of this compound, compare its properties with hazardous alternatives, and provide insights into its application.
Comparison of Fluorinating Agents
The choice of a fluorinating agent is a critical decision in the synthesis of fluorinated organic molecules. The following table provides a comparative overview of this compound and common toxic fluorinating agents.
| Feature | This compound | Diethylaminosulfur Trifluoride (DAST) & Analogs | Sulfur Tetrafluoride (SF4) |
| Chemical Nature | Quaternary ammonium salt | Aminosulfurane | Inorganic gas |
| Toxicity | Expected to be low; Choline is an essential nutrient[1]. | High; Corrosive, toxic by inhalation and skin contact.[2] | Extremely toxic and corrosive gas. |
| Handling | Solid, easy to handle. Can be used in DESs.[3] | Liquid, moisture-sensitive, requires careful handling in a fume hood.[2] | Gas, requires specialized equipment and extreme caution. |
| Stability | Thermally stable solid. | Thermally unstable, can decompose explosively.[2] | Highly reactive. |
| Byproducts | Choline and the displaced leaving group. | Corrosive HF and sulfur-based byproducts.[2] | Corrosive HF and thionyl fluoride. |
| Solubility | Soluble in water and can form DESs with various hydrogen bond donors.[3] | Soluble in many organic solvents. | - |
Performance Data in Deep Eutectic Solvents
This compound has been extensively studied as a component of Deep Eutectic Solvents (DESs), which can act as both the solvent and the fluoride source for nucleophilic fluorination. The physicochemical properties of these systems offer insights into the potential of this compound as a fluorinating agent.
| Property | This compound-based DES (EthalineF) | Choline Chloride-based DES (Ethaline) | Reference |
| Ionic Conductivity | Lower | Higher | [2][4] |
| Viscosity | Higher fluidity (lower viscosity) | Lower fluidity (higher viscosity) | [5] |
| Solvation Dynamics | Faster | Slower | [3] |
| Hydrogen Bond Strength | Strongest among halides | Weaker than fluoride | [6] |
Note: EthalineF is a 1:2 molar ratio of this compound and ethylene glycol. Ethaline is a 1:2 molar ratio of choline chloride and ethylene glycol.
The strong hydrogen bonding ability of the fluoride ion in this compound-based DESs creates a highly structured environment that can influence reaction pathways and selectivity.[6]
Experimental Methodologies
While specific protocols for using this compound as a direct replacement for toxic fluorinating agents in a broad range of reactions are not yet widely published, the following sections provide methodologies for the synthesis of this compound and its application in a deep eutectic solvent.
Synthesis of this compound
This compound can be synthesized from choline chloride through a salt metathesis reaction.[7]
Materials:
-
Choline chloride
-
Silver oxide (Ag₂O)
-
Hydrofluoric acid (HF)
-
Deionized water
Procedure:
-
Dissolve choline chloride in deionized water.
-
Add silver oxide to the solution to precipitate silver chloride, forming choline hydroxide in the solution.
-
Filter the mixture to remove the silver chloride precipitate.
-
Carefully neutralize the resulting choline hydroxide solution with hydrofluoric acid to a pH of 7.0.
-
The resulting aqueous solution of this compound can be used directly or the water can be removed under reduced pressure to obtain solid this compound.
Preparation of this compound-based Deep Eutectic Solvent (EthalineF)
EthalineF can be prepared by mixing this compound and a hydrogen bond donor, such as ethylene glycol.[6]
Materials:
-
This compound
-
Ethylene glycol
Procedure:
-
Mix this compound and ethylene glycol in a 1:2 molar ratio in a sealed container.
-
Heat the mixture gently (e.g., to 80°C) with stirring until a homogeneous, clear liquid is formed.[6]
-
The resulting DES can be used as a solvent and fluoride source for nucleophilic fluorination reactions.
Reaction Mechanisms and Experimental Workflows
The use of this compound as a nucleophilic fluorinating agent typically proceeds via an Sₙ2 mechanism, where the fluoride ion displaces a leaving group on the substrate. The choline cation can play a role in the reaction by interacting with the leaving group and influencing the reaction environment, particularly in a DES.
Proposed Workflow for Nucleophilic Fluorination using this compound in a DES
Caption: Proposed workflow for nucleophilic fluorination using this compound in a deep eutectic solvent.
Safety and Handling
A significant advantage of this compound over traditional fluorinating agents is its enhanced safety profile.
-
This compound: Choline is an essential nutrient and is generally considered to have low toxicity.[1] As a salt, this compound is a non-volatile solid, reducing the risk of inhalation exposure. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.
-
DAST and Analogs: These reagents are corrosive and toxic. They are moisture-sensitive and can release hydrofluoric acid (HF). They are also thermally unstable and can decompose explosively.[2] Strict adherence to safety protocols, including the use of a fume hood, specialized PPE, and careful temperature control, is mandatory.
-
SF₄: Sulfur tetrafluoride is an extremely toxic and corrosive gas that requires specialized handling equipment and procedures.
Conclusion
This compound presents a promising alternative to hazardous and toxic fluorinating agents. Its low toxicity, ease of handling, and potential for effective nucleophilic fluorination, particularly within deep eutectic solvents, make it an attractive option for researchers in drug development. While more research is needed to establish a broad range of applications and provide direct comparative performance data against toxic reagents for various transformations, the existing evidence strongly supports its potential as a safer and more sustainable choice in fluorination chemistry. The adoption of greener alternatives like this compound is a critical step towards a safer and more environmentally responsible research landscape.
References
- 1. download.basf.com [download.basf.com]
- 2. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 3. Buy this compound | 4696-35-9 [smolecule.com]
- 4. This compound-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-3189935) | 4696-35-9 [evitachem.com]
Safety Operating Guide
Proper Disposal of Choline Fluoride: A Guide for Laboratory Professionals
The proper disposal of choline fluoride is a critical aspect of laboratory safety and environmental responsibility. While choline itself is an essential nutrient, the fluoride component necessitates careful handling and disposal to mitigate potential environmental hazards. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Impermeable, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound waste involves treating it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation: Isolate this compound waste from other waste streams. Do not mix it with other chemicals to prevent potentially hazardous reactions. Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container.
-
For solutions containing this compound, use a labeled, leak-proof container.
-
The container label should clearly state "Hazardous Waste: this compound" and include any other information required by your institution.
-
-
Waste Accumulation:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Provide them with accurate information about the waste composition.
Quantitative Data Summary
The following table summarizes key data relevant to the handling and disposal of choline compounds. Note that specific data for this compound is limited, and information for the closely related choline chloride is provided for reference.
| Parameter | Value | Source |
| Choline Chloride Acute Oral Toxicity (LD50, Rat) | 3,900 mg/kg | [1] |
| Choline Chloride pH (140 g/L solution at 25°C) | 5.0 - 6.5 | [2] |
| Environmental Hazards of Fluoride | Can be harmful to aquatic life and plants.[3] | General Knowledge |
Logical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Environmental Considerations and Chemical Incompatibility
Fluoride compounds can be toxic to aquatic life and may have other long-term environmental impacts.[3] Therefore, it is crucial to prevent the release of this compound into the environment. Discharge into drains, surface waters, or groundwater must be avoided.[1][4]
While specific incompatibility data for this compound is not available, based on information for choline chloride, it is prudent to avoid contact with:
Mixing this compound with these substances could lead to hazardous reactions. Always consult with a chemical compatibility chart and your EHS department if you have any doubts about mixing waste streams.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
